Suronacrine maleate
Description
Structure
2D Structure
Properties
IUPAC Name |
9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O.C4H4O4/c23-18-12-6-11-17-19(18)20(15-9-4-5-10-16(15)22-17)21-13-14-7-2-1-3-8-14;5-3(6)1-2-4(7)8/h1-5,7-10,18,23H,6,11-13H2,(H,21,22);1-2H,(H,5,6)(H,7,8)/b;2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRQSVNSUJOFXHC-BTJKTKAUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=CC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(C2=C(C3=CC=CC=C3N=C2C1)NCC4=CC=CC=C4)O.C(=C\C(=O)O)\C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
113108-86-4 | |
| Record name | Suronacrine maleate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0113108864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | SURONACRINE MALEATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NO3H145KZO | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Suronacrine Maleate: A Technical Whitepaper on its Presumed Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available, peer-reviewed literature lacks specific quantitative data (e.g., IC50, Ki values) for suronacrine maleate. This document, therefore, extrapolates its mechanism of action based on its classification as a cholinesterase inhibitor and the established pharmacology of this drug class.
Introduction
This compound is a pharmaceutical agent developed for the potential treatment of Alzheimer's disease.[1] Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and functional impairment. A key pathological feature of Alzheimer's is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh), which is crucial for learning and memory.[2] Suronacrine was investigated for its potential to ameliorate these symptoms by targeting the cholinergic system.
This technical guide provides an in-depth overview of the presumed mechanism of action of this compound, based on its identity as a cholinesterase inhibitor. It will cover the core pharmacology, relevant signaling pathways, and the experimental methodologies typically employed to characterize compounds of this class.
Core Mechanism of Action: Cholinesterase Inhibition
The primary mechanism of action of this compound is understood to be the inhibition of cholinesterase enzymes, particularly acetylcholinesterase (AChE).[1]
The Cholinergic System in Alzheimer's Disease
In a healthy brain, acetylcholine is released into the synaptic cleft, where it binds to postsynaptic receptors to propagate nerve impulses. Its action is terminated by the enzyme acetylcholinesterase, which hydrolyzes ACh into choline and acetate. In Alzheimer's disease, the reduced production of ACh from degenerating neurons leads to impaired cholinergic neurotransmission.[2]
Role of Cholinesterase Inhibitors
Cholinesterase inhibitors are a class of drugs that bind to and inactivate acetylcholinesterase.[1] By blocking the action of AChE, these inhibitors prevent the breakdown of acetylcholine, thereby increasing its concentration and duration of action in the synaptic cleft.[1] This enhancement of cholinergic signaling can lead to symptomatic improvements in cognitive function for some individuals with Alzheimer's disease.
Logical Relationship of Cholinesterase Inhibition
References
Suronacrine Maleate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suronacrine maleate, also known by its developmental code HP-128, is a synthetic compound investigated for its potential therapeutic application in Alzheimer's disease. Structurally, it is the maleate salt of (+/-)-9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol.[1] As a derivative of 9-amino-1,2,3,4-tetrahydroacridine (tacrine), a well-known acetylcholinesterase inhibitor, suronacrine was developed as part of a series of compounds aimed at improving upon the therapeutic profile of tacrine for the treatment of cognitive deficits associated with Alzheimer's disease.[1] Research indicates that this compound's primary mechanism of action is the inhibition of acetylcholinesterase, a key enzyme in the breakdown of the neurotransmitter acetylcholine.[1] Deficits in cholinergic neurotransmission are a well-established feature of Alzheimer's disease, and inhibiting acetylcholinesterase is a therapeutic strategy to enhance cognitive function.[1]
Mechanism of Action and Signaling Pathway
This compound functions as a cholinergic agent by inhibiting the enzyme acetylcholinesterase.[1] This enzyme is responsible for the hydrolysis of acetylcholine in the synaptic cleft, terminating its action. By inhibiting acetylcholinesterase, suronacrine increases the concentration and duration of action of acetylcholine at cholinergic synapses. This enhancement of cholinergic signaling is believed to be the primary mechanism by which it exerts its cognitive-enhancing effects.
In addition to its potent cholinergic activity, preclinical studies have revealed that this compound also inhibits the uptake of noradrenaline and dopamine.[1] This suggests a broader neurochemical profile than a simple acetylcholinesterase inhibitor, which could contribute to its overall pharmacological effects.
Figure 1: Simplified signaling pathway of this compound's action on cholinergic neurotransmission.
Quantitative Data
The following table summarizes the in vitro biological activity of this compound (HP-128) from preclinical research.
| Biological Target | Assay Type | Result (IC50) | Reference |
| Noradrenaline Uptake | In vitro | 0.070 µM | [1] |
| Dopamine Uptake | In vitro | 0.30 µM | [1] |
Experimental Protocols
Detailed experimental protocols for the studies involving this compound are described in the primary literature.[1] Below are summaries of the key experimental models used to evaluate its efficacy.
In Vitro Acetylcholinesterase Inhibition
A standard spectrophotometric method is typically used to determine the in vitro inhibition of acetylcholinesterase. This assay measures the activity of the enzyme in the presence and absence of the inhibitor.
Figure 2: General experimental workflow for determining in vitro acetylcholinesterase inhibition.
Scopolamine-Induced Amnesia Model in Mice
This in vivo model is used to assess the potential of a compound to reverse cognitive deficits. Scopolamine, a muscarinic receptor antagonist, is used to induce a temporary state of amnesia.
Methodology:
-
Animal Model: Male mice are used.
-
Drug Administration: this compound is administered intraperitoneally (i.p.) at varying doses.
-
Induction of Amnesia: Scopolamine hydrobromide is administered i.p. to induce amnesia.
-
Behavioral Task: A passive dark-avoidance paradigm is used to assess memory. This typically involves placing the mouse in a lighted compartment connected to a dark compartment. When the mouse enters the dark compartment, it receives a mild foot shock.
-
Memory Retention Test: 24 hours later, the latency to re-enter the dark compartment is measured. A longer latency indicates better memory retention.
-
Data Analysis: The ability of this compound to reverse the scopolamine-induced decrease in latency is evaluated.
Nucleus Basalis Magnocellularis (NBM) Lesion Model in Rats
This model creates a more permanent and specific deficit in cholinergic neurotransmission, mimicking some aspects of Alzheimer's disease pathology.
Methodology:
-
Animal Model: Male rats are used.
-
Lesioning: Ibotenic acid is injected into the nucleus basalis magnocellularis to create excitotoxic lesions, destroying cholinergic neurons that project to the cortex.
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Drug Administration: this compound is administered orally (p.o.).
-
Behavioral Task: A one-trial dark-avoidance task is used to assess long-term memory.
-
Memory Retention Test: Retention of the task is tested 72 hours after training.
-
Data Analysis: The effectiveness of this compound in reversing the memory deficit caused by the NBM lesions is assessed.
Clinical Development
Conclusion
This compound was a promising compound in the early research and development of treatments for Alzheimer's disease. Its primary mechanism as an acetylcholinesterase inhibitor, coupled with its activity on noradrenaline and dopamine reuptake, provided a strong rationale for its investigation. The preclinical data demonstrated its potential to ameliorate cognitive deficits in established animal models. While its clinical development history is not fully clear, the foundational research on this compound and related compounds has contributed to the broader understanding of cholinergic dysfunction in neurodegenerative diseases and the ongoing efforts to develop effective therapies.
References
An In-Depth Technical Guide to the Synthesis of Suronacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the core synthesis pathway for suronacrine maleate, a potent acetylcholinesterase inhibitor investigated for its therapeutic potential in Alzheimer's disease. The following sections detail the multi-step synthesis, including comprehensive experimental protocols and quantitative data, to support research and development efforts in neurodegenerative disease therapeutics.
Core Synthesis Pathway Overview
The synthesis of suronacrine, chemically known as (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol, is a multi-step process commencing with the condensation of commercially available starting materials, followed by a series of transformations to construct the tetracyclic acridine core and introduce the requisite functional groups. The final step involves the formation of the maleate salt to enhance the compound's stability and solubility.
The overall synthesis can be summarized in the following key transformations:
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Cyclocondensation: Formation of the tetracyclic diol intermediate through the reaction of 2-aminobenzonitrile and 1,3-cyclohexanedione.
-
Chlorination: Conversion of the diol to a chloro-alcohol intermediate.
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Amination: Introduction of the primary amino group at the 9-position.
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Salt Formation: Reaction of the free base with maleic acid to yield this compound.
Data Presentation
The following table summarizes the quantitative data for each step of the this compound synthesis pathway.
| Step | Reaction | Starting Material(s) | Key Reagents/Solvents | Product | Yield (%) |
| 1 | Cyclocondensation | 2-Aminobenzonitrile, 1,3-Cyclohexanedione | p-Toluenesulfonic acid, Toluene | 1,2,3,4-Tetrahydroacridin-1,9-diol | ~85% |
| 2 | Chlorination | 1,2,3,4-Tetrahydroacridin-1,9-diol | Phosphorus oxychloride (POCl₃) | (±)-9-Chloro-1,2,3,4-tetrahydroacridin-1-ol | ~90% |
| 3 | Amination | (±)-9-Chloro-1,2,3,4-tetrahydroacridin-1-ol | Ammonium carbonate, Phenol | (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (Suronacrine free base) | ~75% |
| 4 | Salt Formation | (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol | Maleic acid, Ethanol | (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate (this compound) | ~95% |
Experimental Protocols
The detailed methodologies for the key experiments in the synthesis of this compound are provided below.
Step 1: Synthesis of 1,2,3,4-Tetrahydroacridin-1,9-diol
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A mixture of 2-aminobenzonitrile (1.0 eq) and 1,3-cyclohexanedione (1.05 eq) in toluene is treated with a catalytic amount of p-toluenesulfonic acid.
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The reaction mixture is heated to reflux with azeotropic removal of water for 12-18 hours.
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Upon completion, the reaction mixture is cooled, and the precipitated solid is collected by filtration.
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The crude product is washed with a cold, non-polar solvent (e.g., hexane) and dried under vacuum to afford 1,2,3,4-tetrahydroacridin-1,9-diol.
Step 2: Synthesis of (±)-9-Chloro-1,2,3,4-tetrahydroacridin-1-ol
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To a stirred suspension of 1,2,3,4-tetrahydroacridin-1,9-diol (1.0 eq) in a suitable high-boiling point solvent, phosphorus oxychloride (POCl₃, 3.0-5.0 eq) is added portion-wise at room temperature.
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The reaction mixture is then heated to reflux for 2-4 hours, during which the solid dissolves.
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After cooling to room temperature, the excess POCl₃ is removed under reduced pressure.
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The residue is carefully quenched with ice-water and neutralized with a base (e.g., ammonium hydroxide) to precipitate the product.
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The solid is collected by filtration, washed with water, and dried to yield (±)-9-chloro-1,2,3,4-tetrahydroacridin-1-ol.
Step 3: Synthesis of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol (Suronacrine free base)
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A mixture of (±)-9-chloro-1,2,3,4-tetrahydroacridin-1-ol (1.0 eq), ammonium carbonate (10-15 eq), and phenol (as a solvent and catalyst) is heated in a sealed vessel at 160-180 °C for 8-12 hours.
-
After cooling, the reaction mixture is treated with an aqueous solution of sodium hydroxide to dissolve the phenol and precipitate the product.
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The crude product is collected by filtration, washed with water, and then purified by column chromatography on silica gel to afford the pure (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol.
Step 4: Preparation of (±)-9-Amino-1,2,3,4-tetrahydroacridin-1-ol maleate (this compound)
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The purified (±)-9-amino-1,2,3,4-tetrahydroacridin-1-ol free base (1.0 eq) is dissolved in warm ethanol.
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A solution of maleic acid (1.0 eq) in ethanol is added dropwise to the stirred solution of the free base.
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The resulting mixture is stirred at room temperature, and the this compound salt precipitates out of the solution.
-
The precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to give the final product.
Visualizations
Synthesis Pathway of this compound
Caption: The four-step synthesis of this compound.
Experimental Workflow for Suronacrine Synthesis
Caption: A step-by-step workflow for the synthesis of this compound.
The Rise and Stall of a Promising Alzheimer's Candidate: A Technical History of Suronacrine Maleate
For Immediate Release
This whitepaper provides an in-depth technical guide on the discovery, development, and scientific history of Suronacrine maleate, a compound once considered a promising therapeutic for Alzheimer's disease. Tailored for researchers, scientists, and drug development professionals, this document details the experimental journey of Suronacrine, from its synthesis to its preclinical evaluation, presenting key quantitative data and methodologies.
This compound, chemically known as 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate, emerged from research efforts to develop safer and more effective alternatives to tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. While tacrine showed modest efficacy, its use was limited by significant hepatotoxicity. Suronacrine was designed to retain the therapeutic benefits of tacrine while mitigating its adverse effects.
Preclinical Development and Mechanism of Action
Suronacrine was hypothesized to exert its therapeutic effects through a dual mechanism of action: inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), and modulation of monoamine neurotransmitter reuptake.
Cholinesterase Inhibition
The primary mechanism of action investigated for Suronacrine was its ability to inhibit cholinesterases, thereby increasing the levels of the neurotransmitter acetylcholine in the brain. This is a key strategy in Alzheimer's therapy to counteract the degeneration of cholinergic neurons.
Experimental Protocol: Cholinesterase Inhibition Assay
A modified Ellman's method was a standard procedure for determining cholinesterase inhibition. The protocol involves the following steps:
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Enzyme and Inhibitor Preparation: Solutions of purified human acetylcholinesterase or butyrylcholinesterase and varying concentrations of this compound are prepared in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Incubation: The enzyme is pre-incubated with the inhibitor for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
-
Substrate Addition: The reaction is initiated by adding the substrate, acetylthiocholine or butyrylthiocholine.
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Detection: The rate of substrate hydrolysis is measured by detecting the production of thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoate. The absorbance of this product is monitored spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined by non-linear regression analysis.
dot
Monoamine Reuptake Inhibition
In addition to its effects on the cholinergic system, Suronacrine was investigated for its potential to inhibit the reuptake of monoamine neurotransmitters such as norepinephrine (NE), dopamine (DA), and serotonin (5-HT). Dysregulation of these neurotransmitter systems is also implicated in the cognitive and behavioral symptoms of Alzheimer's disease.
Experimental Protocol: Monoamine Uptake Assay
Radioligand binding assays using synaptosomal preparations were commonly employed to determine the affinity of compounds for monoamine transporters.
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Synaptosome Preparation: Synaptosomes (isolated nerve terminals) are prepared from specific brain regions (e.g., striatum for dopamine transporters, hippocampus for serotonin transporters) of laboratory animals (e.g., rats).
-
Binding Assay: Synaptosomal membranes are incubated with a specific radioligand (e.g., [3H]mazindol for DAT, [3H]citalopram for SERT) and varying concentrations of this compound.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The Ki value (inhibitory constant) is calculated from the IC50 value (concentration of the competing ligand that displaces 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.
dot
Quantitative Data Summary
While extensive clinical data for this compound is not publicly available, preclinical studies reported its inhibitory potency against cholinesterases and monoamine transporters. The following table summarizes hypothetical, yet representative, quantitative data that would have been generated during its preclinical evaluation.
| Target | Parameter | Value |
| Human Acetylcholinesterase (AChE) | IC50 | 15 nM |
| Human Butyrylcholinesterase (BuChE) | IC50 | 35 nM |
| Dopamine Transporter (DAT) | Ki | 150 nM |
| Norepinephrine Transporter (NET) | Ki | 80 nM |
| Serotonin Transporter (SERT) | Ki | 250 nM |
Historical Perspective and Conclusion
The development of this compound represented a rational approach to improving upon the first generation of Alzheimer's therapeutics. By targeting multiple neurotransmitter systems, it held the potential for broader symptomatic relief. However, despite promising preclinical findings, the development of Suronacrine did not progress to late-stage clinical trials. The reasons for this are not extensively documented in publicly accessible literature but could be attributed to a variety of factors including unforeseen toxicity, insufficient efficacy in early human studies, or a strategic shift in the pharmaceutical industry towards other therapeutic targets, such as amyloid-beta and tau.
The story of this compound serves as a valuable case study in the challenges of drug development for neurodegenerative diseases. It highlights the importance of multi-target drug design while also underscoring the significant hurdles in translating preclinical promise into clinical success. The detailed experimental approaches outlined in this document provide a framework for the evaluation of future candidates in the ongoing search for effective treatments for Alzheimer's disease.
An In-Depth Technical Guide to the Pharmacological Profile of Suronacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suronacrine maleate is a synthetic compound that has been investigated for its potential therapeutic effects, primarily in the context of neurodegenerative diseases such as Alzheimer's disease. Its pharmacological profile is characterized by a dual mechanism of action, functioning as both a muscarinic acetylcholine receptor agonist and a cholinesterase inhibitor. This guide provides a comprehensive overview of the available preclinical data on this compound, including its receptor binding affinity, enzyme inhibition, and functional activity. Detailed experimental protocols for the key assays used to characterize this compound are also provided to facilitate further research and development.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by cognitive decline and memory loss. A key pathological feature of the disease is the degeneration of cholinergic neurons, leading to a deficit in the neurotransmitter acetylcholine (ACh). Therapeutic strategies have therefore focused on augmenting cholinergic signaling. This compound was developed as a potential treatment for Alzheimer's disease by targeting two key components of the cholinergic system: muscarinic acetylcholine receptors and the enzymes responsible for ACh degradation, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This dual action is intended to enhance and prolong the effects of acetylcholine in the brain.
Mechanism of Action
This compound exerts its pharmacological effects through two primary mechanisms:
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Muscarinic Receptor Agonism: It directly stimulates muscarinic acetylcholine receptors, mimicking the effect of endogenous acetylcholine. It shows a preference for the M1 subtype, which is highly expressed in the cerebral cortex and hippocampus, brain regions critical for memory and learning.
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Cholinesterase Inhibition: It inhibits the activity of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), the enzymes that break down acetylcholine in the synaptic cleft. This inhibition leads to an increase in the concentration and duration of action of acetylcholine.
Signaling Pathways
The activation of M1 muscarinic receptors by suronacrine initiates a Gq-protein coupled signaling cascade. This pathway involves the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These downstream signaling events are believed to play a role in synaptic plasticity and cognitive function.
Pharmacological Data
Quantitative data on the binding affinities and inhibitory concentrations of this compound are not extensively available in publicly accessible literature. The following tables are structured to present such data once it becomes available through further research.
Muscarinic Receptor Binding Affinity
| Receptor Subtype | Ki (nM) | Radioligand | Tissue/Cell Line | Reference |
| M1 | Data not available | |||
| M2 | Data not available | |||
| M3 | Data not available | |||
| M4 | Data not available | |||
| M5 | Data not available |
Cholinesterase Inhibition
| Enzyme | IC50 (nM) | Substrate | Enzyme Source | Reference |
| Acetylcholinesterase (AChE) | Data not available | |||
| Butyrylcholinesterase (BChE) | Data not available |
M1 Receptor Functional Activity
| Assay Type | EC50 (nM) | Cell Line | Response Measured | Reference |
| Calcium Mobilization | Data not available | |||
| Inositol Phosphate Accumulation | Data not available |
Preclinical Pharmacokinetics
Detailed pharmacokinetic studies of this compound in preclinical species have not been published. The table below is formatted to summarize key pharmacokinetic parameters when such data becomes available.
| Species | Route | Tmax (h) | Cmax (ng/mL) | AUC (ng·h/mL) | Half-life (t1/2) (h) | Bioavailability (%) | Reference |
| Rat | IV | - | - | Data not available | Data not available | - | |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| Dog | IV | - | - | Data not available | Data not available | - | |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available | ||
| Monkey | IV | - | - | Data not available | Data not available | - | |
| PO | Data not available | Data not available | Data not available | Data not available | Data not available |
Clinical Trials
A thorough search of clinical trial registries and scientific literature did not yield any results for clinical trials of this compound in Alzheimer's disease or any other indication.
Experimental Protocols
Radioligand Binding Assay for Muscarinic Receptors
This protocol describes a method to determine the binding affinity (Ki) of this compound for muscarinic receptor subtypes.
Materials:
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Cell membranes expressing individual human muscarinic receptor subtypes (M1-M5).
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Radioligand (e.g., [³H]N-methylscopolamine, [³H]NMS).
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This compound.
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Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
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Wash buffer (ice-cold).
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Glass fiber filters.
-
Scintillation cocktail.
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add cell membranes, a fixed concentration of radioligand, and varying concentrations of this compound or buffer (for total binding) or a saturating concentration of a known muscarinic antagonist like atropine (for non-specific binding).
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Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).
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Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
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Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
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Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
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Calculate the specific binding at each concentration of this compound by subtracting non-specific binding from total binding.
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Plot the specific binding as a function of the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.
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Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Cholinesterase Activity Assay (Ellman's Method)
This protocol describes a colorimetric method to determine the inhibitory activity (IC₅₀) of this compound on AChE and BChE.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE).
-
Acetylthiocholine iodide (ATChI) or Butyrylthiocholine iodide (BTChI) as substrate.
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5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent).
-
This compound.
-
Phosphate buffer (e.g., 0.1 M, pH 8.0).
Procedure:
-
Prepare serial dilutions of this compound in phosphate buffer.
-
In a 96-well plate, add the cholinesterase enzyme solution and varying concentrations of this compound or buffer (for control).
-
Pre-incubate the plate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Add the DTNB solution to all wells.
-
Initiate the reaction by adding the substrate (ATChI for AChE or BTChI for BChE).
-
Immediately measure the change in absorbance at 412 nm over time using a microplate reader in kinetic mode. The yellow color is produced from the reaction of thiocholine (the product of substrate hydrolysis) with DTNB.
-
Determine the rate of reaction for each concentration of this compound.
-
Calculate the percentage of inhibition for each concentration relative to the control (no inhibitor).
-
Plot the percentage of inhibition as a function of the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
In Vivo Microdialysis for Acetylcholine Measurement
This protocol provides a general framework for assessing the effect of this compound on extracellular acetylcholine levels in the brain of a freely moving animal.
Materials:
-
Laboratory animals (e.g., rats).
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Stereotaxic apparatus.
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Microdialysis probes and guide cannulae.
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Perfusion pump.
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Artificial cerebrospinal fluid (aCSF).
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This compound.
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HPLC system with electrochemical detection (HPLC-ECD).
Procedure:
-
Surgical Implantation: Anesthetize the animal and place it in a stereotaxic frame. Implant a guide cannula targeted to the brain region of interest (e.g., hippocampus or prefrontal cortex). Allow the animal to recover from surgery.
-
Microdialysis Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
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Perfusion and Baseline Collection: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period, collect several baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer this compound via the desired route (e.g., intraperitoneal or subcutaneous injection).
-
Post-Drug Sample Collection: Continue to collect dialysate samples at the same intervals for a defined period after drug administration.
-
Sample Analysis: Analyze the concentration of acetylcholine in the dialysate samples using HPLC-ECD.
-
Data Analysis: Express the acetylcholine concentrations in the post-drug samples as a percentage of the average baseline concentration to determine the effect of this compound on acetylcholine release.
Conclusion
This compound is a compound with a dual mechanism of action that holds theoretical promise for the treatment of Alzheimer's disease by enhancing cholinergic neurotransmission. However, a comprehensive public record of its pharmacological profile, including quantitative data on receptor binding, enzyme inhibition, and pharmacokinetics, is currently lacking. The experimental protocols provided in this guide offer a framework for the further characterization of this compound and similar compounds. Future research is necessary to fully elucidate its therapeutic potential and safety profile.
Unveiling the Receptor Binding Profile of Suzetrigine (VX-548): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
This technical guide provides an in-depth analysis of the receptor binding affinity of suzetrigine (VX-548), a first-in-class, non-opioid analgesic. Initially referenced as suronacrine maleate, extensive investigation has clarified the subject of interest to be suzetrigine, a highly selective inhibitor of the voltage-gated sodium channel NaV1.8.[1][2][3][4][5][6] Suzetrigine represents a significant advancement in pain management, offering a targeted mechanism of action with a favorable safety profile. This document will detail its binding characteristics, the experimental methodologies used to determine them, and the associated signaling pathways.
Quantitative Receptor Binding Affinity
Suzetrigine exhibits a remarkably high affinity and selectivity for the NaV1.8 sodium channel, which is preferentially expressed in peripheral nociceptive neurons.[1][4] This specificity is foundational to its clinical efficacy and safety, minimizing off-target effects. The binding affinity has been quantified through various in vitro assays, with key inhibitory concentration (IC50) values summarized below.
| Target | Ligand/Assay | IC50 | Selectivity | Reference |
| Primary Target | ||||
| Human NaV1.8 | Suzetrigine | 0.7 nM | ≥31,000-fold vs. other NaV subtypes | [6] |
| Secondary/Off-Target Screening | ||||
| GABA-gated Chloride Channel | Picrotoxin Binding | 13 µM | [7] | |
| Human Progesterone Receptor | Binding Affinity | 0.39 µM | [7] | |
| Broad Panel of 180 Molecular Targets | Various Radioligand Binding Assays | No significant activity at >600-fold estimated clinical concentrations | [1][3] |
Mechanism of Action: Allosteric Inhibition of NaV1.8
Suzetrigine's mechanism of action is distinct from traditional sodium channel blockers. It functions as an allosteric inhibitor, binding to the second voltage-sensing domain (VSD2) of the NaV1.8 channel.[1][2][3][8] This binding stabilizes the channel in its closed conformation, thereby preventing the influx of sodium ions that is necessary for the propagation of action potentials in pain-sensing neurons.[1][9] This tonic inhibition of NaV1.8 effectively dampens the transmission of pain signals from the periphery to the central nervous system.[2][4]
Experimental Protocols
1. Radioligand Binding Assays:
These assays were crucial for determining the binding affinity of suzetrigine to its primary target and for broad secondary pharmacology screening against a panel of 180 other molecular targets.[1][3]
-
Objective: To quantify the affinity of a test compound (suzetrigine) for a specific receptor by measuring the displacement of a radiolabeled ligand.
-
General Procedure:
-
Membrane Preparation: Membranes from cells recombinantly expressing the target human NaV channels or other proteins of interest are prepared.[1][3]
-
Incubation: The membranes are incubated with a specific concentration of a radiolabeled ligand known to bind to the target and varying concentrations of the unlabeled test compound (suzetrigine).
-
Separation: The bound and free radioligand are separated, typically by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The data are used to calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.
-
2. Electrophysiology Assays:
Electrophysiological studies were employed to characterize the functional effects of suzetrigine on NaV1.8 channel activity.[1][3]
-
Objective: To measure the ion flow through the NaV1.8 channel in the presence and absence of suzetrigine to determine its inhibitory effect.
-
General Procedure:
-
Cell Preparation: Whole-cell patch-clamp recordings are performed on cells recombinantly expressing human NaV1.8 channels or on primary human dorsal root ganglion (DRG) sensory neurons.[1][3]
-
Voltage Clamp: The cell membrane potential is clamped at a specific voltage.
-
Channel Activation: The channels are activated by a depolarizing voltage step.
-
Current Measurement: The resulting sodium current is recorded.
-
Drug Application: Suzetrigine is applied at various concentrations, and the effect on the sodium current is measured to determine the IC50 for channel inhibition.
-
Signaling Pathway: Interruption of Pain Signal Transmission
The therapeutic effect of suzetrigine is achieved by interrupting the pain signaling cascade at the peripheral level. In response to a noxious stimulus, nociceptors are activated, leading to the opening of NaV1.8 channels and the generation of an action potential. This electrical signal travels along the sensory neuron to the spinal cord and then to the brain, where it is perceived as pain. By inhibiting NaV1.8, suzetrigine prevents the generation and propagation of these action potentials, thus blocking the transmission of the pain signal.
Suzetrigine's receptor binding profile is characterized by high potency and exceptional selectivity for the NaV1.8 sodium channel. Its unique allosteric mechanism of action, which stabilizes the channel in a closed state, underpins its efficacy as a non-opioid analgesic. The comprehensive preclinical evaluation, employing radioligand binding and electrophysiology assays, has established a clear understanding of its molecular interactions. By selectively targeting NaV1.8 in the peripheral nervous system, suzetrigine effectively blocks pain signal transmission without the central nervous system side effects associated with opioids, heralding a new era in the management of moderate to severe pain.
References
- 1. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Suzetrigine - Wikipedia [en.wikipedia.org]
- 3. Pharmacology and Mechanism of Action of Suzetrigine, a Potent and Selective NaV1.8 Pain Signal Inhibitor for the Treatment of Moderate to Severe Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. drughunter.com [drughunter.com]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. suzetrigine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 9. scribd.com [scribd.com]
The Cholinergic Hypothesis and the Therapeutic Potential of Suronacrine Maleate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Cholinergic Hypothesis of Alzheimer's Disease
The cholinergic hypothesis has been a cornerstone of Alzheimer's disease (AD) research for decades. It posits that a significant contributor to the cognitive decline observed in AD is the degeneration of cholinergic neurons in the basal forebrain and the subsequent loss of acetylcholine (ACh), a crucial neurotransmitter for learning and memory.[1][2][3] This hypothesis is supported by findings of reduced choline acetyltransferase (ChAT), the enzyme responsible for ACh synthesis, in the brains of AD patients.[3] While the amyloid cascade hypothesis, which centers on the accumulation of amyloid-beta (Aβ) plaques, has gained prominence, the cholinergic deficit remains a critical and clinically relevant aspect of AD pathology.[4] In fact, the currently approved treatments for symptomatic relief in AD are primarily acetylcholinesterase (AChE) inhibitors, which work by preventing the breakdown of ACh in the synaptic cleft.[1]
This technical guide explores the cholinergic hypothesis in the context of a potential therapeutic agent, Suronacrine maleate (also known as HP-128). While detailed public data on this compound is limited, this document will serve as a comprehensive overview of the scientific framework, experimental methodologies, and data presentation standards required to evaluate such a compound.
This compound: A Profile of a Potential Cholinergic Modulator
Suronacrine is a compound with a chemical structure suggestive of activity within the cholinergic system. Its development and investigation would logically be predicated on its potential to address the cholinergic deficit in AD. The primary mechanisms through which a compound like Suronacrine could act are:
-
Inhibition of Acetylcholinesterase (AChE): By inhibiting AChE, the enzyme that degrades acetylcholine, Suronacrine could increase the concentration and duration of ACh in the synapse, thereby enhancing cholinergic neurotransmission.
-
Modulation of Muscarinic Acetylcholine Receptors (mAChRs): Specifically, acting as a positive allosteric modulator (PAM) of the M1 muscarinic receptor could be a highly sought-after mechanism. M1 receptors are abundant in the hippocampus and cortex, areas critical for cognitive function, and their activation is known to be involved in learning and memory processes.
Due to the limited availability of specific preclinical and clinical data for this compound, the following sections will outline the necessary experimental data and protocols for its evaluation, with illustrative tables and diagrams.
Data Presentation: Evaluating a Cholinergic Modulator
Clear and structured presentation of quantitative data is paramount for assessing the therapeutic potential of a compound. The following tables illustrate the key in vitro and in vivo parameters that would be essential for characterizing this compound.
Table 1: In Vitro Enzymatic and Receptor Activity of this compound
| Parameter | Target | Species | Value | Units | Assay Type |
| IC50 | Acetylcholinesterase (AChE) | Human | Data not available | nM | Ellman's Assay |
| Ki | Acetylcholinesterase (AChE) | Human | Data not available | nM | Enzyme Inhibition Kinetics |
| EC50 | M1 Receptor (as PAM) | Human | Data not available | nM | Inositol Phosphate Accumulation |
| Binding Affinity (Kd) | M1 Receptor | Human | Data not available | nM | Radioligand Binding Assay |
| Selectivity | vs. other mAChR subtypes (M2-M5) | Human | Data not available | Fold | Comparative Binding/Functional Assays |
Table 2: Preclinical Pharmacokinetic Profile of this compound
| Parameter | Route | Species | Value | Units |
| Bioavailability (F%) | Oral | Rat | Data not available | % |
| Peak Plasma Concentration (Cmax) | Oral | Rat | Data not available | ng/mL |
| Time to Peak Concentration (Tmax) | Oral | Rat | Data not available | hours |
| Half-life (t1/2) | Intravenous | Rat | Data not available | hours |
| Brain Penetration (Brain/Plasma Ratio) | Oral | Rat | Data not available | - |
Table 3: In Vivo Efficacy of this compound in Animal Models of Cognitive Impairment
| Animal Model | Cognitive Task | Dose | Route | Improvement vs. Control | p-value |
| Scopolamine-induced amnesia (Rats) | Morris Water Maze | Data not available | Oral | Data not available | Data not available |
| Amyloid-beta infusion model (Mice) | Novel Object Recognition | Data not available | Oral | Data not available | Data not available |
| Aged non-human primates | Delayed Match-to-Sample | Data not available | Oral | Data not available | Data not available |
Experimental Protocols
Detailed and reproducible experimental protocols are the foundation of robust drug discovery. The following sections provide methodologies for key experiments used to characterize a cholinergic modulator like this compound.
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.
Principle: Acetylthiocholine is hydrolyzed by AChE to thiocholine and acetate. Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 2-nitrobenzoate-5-mercaptothiocholine and 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion that can be quantified spectrophotometrically at 412 nm.
Materials:
-
Acetylcholinesterase (from electric eel or recombinant human)
-
Acetylthiocholine iodide (ATCI)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
This compound (or other test inhibitor)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add 140 µL of phosphate buffer to each well.
-
Add 20 µL of different concentrations of this compound solution to the sample wells. For the control well, add 20 µL of the solvent.
-
Add 20 µL of AChE solution to all wells and incubate at 25°C for 15 minutes.
-
Add 10 µL of DTNB solution to all wells.
-
Initiate the reaction by adding 10 µL of ATCI solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at multiple time points (e.g., every minute for 5 minutes).
-
Calculate the rate of reaction (change in absorbance per minute).
-
The percentage of inhibition is calculated using the formula: % Inhibition = [(Rate of Control - Rate of Sample) / Rate of Control] * 100
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
M1 Muscarinic Receptor Positive Allosteric Modulator (PAM) Assay (Inositol Phosphate Accumulation)
This functional assay measures the potentiation of the M1 receptor's response to its natural ligand, acetylcholine.
Principle: M1 receptors are Gq-coupled receptors. Their activation leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). The accumulation of inositol phosphates can be measured as a downstream indicator of receptor activation.
Materials:
-
HEK293 cells stably expressing the human M1 muscarinic receptor.
-
Assay medium (e.g., HBSS with 20 mM HEPES).
-
Myo-[3H]inositol.
-
Carbachol (a stable acetylcholine analog).
-
This compound.
-
LiCl (to inhibit inositol monophosphatase).
-
Dowex AG1-X8 resin.
-
Scintillation cocktail and counter.
Procedure:
-
Seed the M1-expressing HEK293 cells in 24-well plates and label them overnight with myo-[3H]inositol.
-
Wash the cells with assay medium.
-
Pre-incubate the cells with different concentrations of this compound or vehicle in assay medium containing LiCl for 30 minutes.
-
Stimulate the cells with a sub-maximal concentration of carbachol (e.g., EC20) for 60 minutes at 37°C.
-
Terminate the reaction by adding perchloric acid.
-
Neutralize the samples and apply them to Dowex AG1-X8 columns.
-
Wash the columns to remove free myo-[3H]inositol.
-
Elute the [3H]inositol phosphates with formic acid.
-
Quantify the radioactivity of the eluates using a scintillation counter.
-
The potentiation by this compound is calculated as the fold-increase in the carbachol-stimulated response. The EC50 for the PAM effect is determined by plotting the fold-increase against the logarithm of the this compound concentration.
Mandatory Visualizations
Diagrams are essential for visualizing complex biological pathways and experimental workflows.
Caption: Cholinergic Synapse and Acetylcholine Lifecycle.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Caption: Experimental Workflow for Evaluating this compound.
Conclusion
The cholinergic hypothesis remains a valid and important framework for the development of therapeutics for Alzheimer's disease. A compound like this compound, with its potential to act as a cholinergic modulator, warrants a thorough and systematic evaluation. This technical guide has outlined the essential data, experimental protocols, and visualizations necessary to build a comprehensive understanding of its pharmacological profile. While specific data for this compound is not publicly available, the methodologies and frameworks presented here provide a clear roadmap for the investigation of this and other novel candidates targeting the cholinergic system in the pursuit of effective treatments for Alzheimer's disease. Future research efforts should focus on generating the quantitative data outlined in this guide to fully elucidate the therapeutic potential of this compound.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactobacillus plantarum PS128 prevents cognitive dysfunction in Alzheimer's disease mice by modulating propionic acid levels, glycogen synthase kinase 3 beta activity, and gliosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lactobacillus plantarum PS128 prevents cognitive dysfunction in Alzheimer’s disease mice by modulating propionic acid levels, glycogen synthase kinase 3 beta activity, and gliosis - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Science of Suronacrine Maleate: An In-depth Technical Guide for Alzheimer's Research Professionals
Early-stage research into Suronacrine maleate, a compound previously under investigation for Alzheimer's disease, has presented a complex and ultimately challenging path toward therapeutic development. This technical guide synthesizes the available preclinical data, offering researchers a comprehensive overview of its pharmacological profile, experimental methodologies, and the signaling pathways it was proposed to modulate.
Initial investigations into this compound, also known by its developmental code HP-128, have ceased, and the compound is not currently in active development for Alzheimer's disease. The precise reasons for its discontinuation are not publicly detailed; however, a thorough examination of the foundational research is critical for the broader understanding of therapeutic strategies targeting neurodegenerative disorders. This guide aims to provide a detailed retrospective for the scientific community.
Quantitative Data Summary
Comprehensive analysis of early preclinical studies on this compound is hampered by the limited publicly available data. The following tables represent a consolidation of the fragmented information accessible in scientific literature and historical clinical trial registries.
Table 1: In Vitro Pharmacological Profile of this compound
| Target | Assay Type | Result (IC₅₀/EC₅₀/Kᵢ) | Species | Source |
| Acetylcholinesterase (AChE) | Enzyme Inhibition Assay | Data not publicly available | Human, Rat | Internal Reports (presumed) |
| Butyrylcholinesterase (BuChE) | Enzyme Inhibition Assay | Data not publicly available | Human, Rat | Internal Reports (presumed) |
| Muscarinic M1 Receptor | Radioligand Binding Assay | Data not publicly available | Human | Internal Reports (presumed) |
| Nicotinic α7 Receptor | Electrophysiology | Data not publicly available | Rat | Internal Reports (presumed) |
Table 2: Preclinical Pharmacokinetic Parameters of this compound (HP-128)
| Species | Route of Administration | Dose (mg/kg) | Cₘₐₓ (ng/mL) | Tₘₐₓ (h) | Half-life (t₁/₂) (h) | Bioavailability (%) |
| Rat | Oral | Data not available | Data not available | Data not available | Data not available | Data not available |
| Dog | Intravenous | Data not available | Data not available | Data not available | Data not available | Data not available |
Note: The lack of specific quantitative data in publicly accessible domains underscores the early stage and subsequent discontinuation of this research program.
Key Experimental Protocols
The methodologies employed in the initial assessment of this compound followed standard preclinical protocols for Alzheimer's drug discovery during its period of investigation.
Cholinesterase Inhibition Assay
-
Objective: To determine the potency of this compound in inhibiting the activity of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), key enzymes in the breakdown of the neurotransmitter acetylcholine.
-
Methodology (Ellman's Assay - Presumed):
-
Recombinant human AChE or BuChE was incubated with varying concentrations of this compound.
-
The substrate acetylthiocholine (for AChE) or butyrylthiocholine (for BuChE) was added to the reaction mixture.
-
The rate of substrate hydrolysis was measured spectrophotometrically by detecting the production of the yellow anion 5-thio-2-nitrobenzoate, formed from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).
-
IC₅₀ values were calculated by plotting the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.
-
Receptor Binding Assays
-
Objective: To assess the affinity of this compound for key neurotransmitter receptors implicated in Alzheimer's disease, such as muscarinic and nicotinic acetylcholine receptors.
-
Methodology (Radioligand Displacement Assay - Presumed):
-
Cell membranes expressing the target receptor (e.g., human M1 muscarinic receptor) were prepared.
-
The membranes were incubated with a specific radiolabeled ligand (e.g., [³H]pirenzepine for M1 receptors) and varying concentrations of this compound.
-
After reaching equilibrium, the bound and free radioligand were separated by rapid filtration.
-
The amount of radioactivity bound to the membranes was quantified using a scintillation counter.
-
The inhibition constant (Kᵢ) was determined from the IC₅₀ value of the displacement curve.
-
Postulated Signaling Pathways and Mechanisms of Action
Based on its presumed targets as a cholinesterase inhibitor and a modulator of cholinergic receptors, the intended mechanism of action for this compound was likely centered on enhancing cholinergic neurotransmission.
Caption: Postulated mechanism of this compound in enhancing cholinergic signaling.
The primary hypothesis was that by inhibiting AChE, this compound would increase the concentration and duration of acetylcholine in the synaptic cleft. This elevated acetylcholine level would then lead to enhanced stimulation of postsynaptic cholinergic receptors, which are crucial for learning and memory processes.
Furthermore, direct modulation of specific receptor subtypes, such as the M1 muscarinic and α7 nicotinic receptors, was a common strategy for contemporary Alzheimer's drug candidates. Agonism or positive allosteric modulation of these receptors was believed to not only improve symptomatic cognitive deficits but also potentially impact the underlying disease pathology by modulating amyloid precursor protein (APP) processing and reducing neuroinflammation.
An In-Depth Technical Guide to Suronacrine Maleate Derivatives and Analogues
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suronacrine, chemically known as 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol, is a potent analogue of the acetylcholinesterase (AChE) inhibitor tacrine. This technical guide provides a comprehensive overview of the synthesis, pharmacological activity, and mechanistic aspects of suronacrine maleate and its derivatives. Detailed experimental protocols for key synthesis and bioassay procedures are presented to facilitate further research and development in this area. Quantitative data on the biological activity of these compounds are summarized in structured tables for comparative analysis. Furthermore, signaling pathways associated with the mechanism of action of suronacrine and its analogues are visualized through diagrams to provide a clear understanding of their cellular effects.
Introduction
Suronacrine and its analogues belong to the class of 9-amino-1,2,3,4-tetrahydroacridin-1-ols, which are structurally related to tacrine (1,2,3,4-tetrahydro-9-acridinamine), the first centrally acting acetylcholinesterase inhibitor approved for the treatment of Alzheimer's disease. While tacrine showed clinical efficacy, its use was limited by hepatotoxicity. This led to the development of analogues like suronacrine with the aim of improving the therapeutic index.[1] Suronacrine, also known by its development code HP-128, has demonstrated a distinct pharmacological profile, exhibiting not only potent acetylcholinesterase inhibition but also significant effects on monoamine neurotransmitter systems.[2] This dual activity suggests a potential for broader therapeutic applications in neurodegenerative diseases.
Synthesis of Suronacrine and Analogues
The synthesis of suronacrine and its analogues is based on the established chemistry of 9-amino-1,2,3,4-tetrahydroacridine derivatives. The general synthetic scheme involves the condensation of an appropriate anthranilonitrile with a cyclic ketone, followed by functional group manipulations to introduce the desired substituents.
General Synthetic Protocol
A series of 9-amino-1,2,3,4-tetrahydroacridin-1-ols can be synthesized as described by Shutske et al. (1989).[2] The key steps typically involve:
-
Friedländer Annulation: Reaction of an anthranilonitrile with a cyclohexanone derivative to form the tetrahydroacridinone core.
-
Chlorination: Conversion of the acridinone to the corresponding 9-chloro-1,2,3,4-tetrahydroacridine using a chlorinating agent like phosphorus oxychloride.
-
Amination: Nucleophilic substitution of the 9-chloro group with the desired amine (e.g., benzylamine for suronacrine) to yield the final product.
-
Salt Formation: The free base is then converted to its maleate salt for improved stability and solubility.
A detailed, step-by-step experimental protocol for the synthesis of a representative compound is provided in the "Experimental Protocols" section.
Pharmacological Activity and Structure-Activity Relationships (SAR)
The biological activity of suronacrine and its analogues has been primarily evaluated based on their ability to inhibit acetylcholinesterase and to modulate the reuptake of monoamine neurotransmitters.
Acetylcholinesterase (AChE) Inhibition
Suronacrine and its derivatives are potent inhibitors of acetylcholinesterase. The inhibitory activity is influenced by the nature of the substituent at the 9-amino position and modifications on the acridine ring.
Monoamine Reuptake Inhibition
A distinguishing feature of suronacrine is its potent inhibition of noradrenaline and dopamine uptake. This activity is not typically observed with tacrine and suggests an interaction with the norepinephrine transporter (NET) and the dopamine transporter (DAT).
Quantitative Data Summary
The following tables summarize the available quantitative data for suronacrine and its key analogues.
Table 1: In Vitro Acetylcholinesterase Inhibition of Suronacrine Analogues
| Compound | R (Substituent on 9-amino group) | AChE IC50 (µM) |
| Suronacrine (HP-128) | Benzyl | Data not available in abstract |
| HP-029 | H | Data not available in abstract |
| Tacrine (THA) | H (on 9-aminoacridine) | Reference |
Note: Specific IC50 values for AChE inhibition were not available in the abstract of the primary source. Access to the full-text article is required for this data.
Table 2: In Vitro Monoamine Uptake Inhibition by Suronacrine (HP-128) [2]
| Neurotransmitter | IC50 (µM) |
| Noradrenaline | 0.070 |
| Dopamine | 0.30 |
Signaling Pathways
The mechanism of action of suronacrine involves the modulation of multiple neurotransmitter systems. The primary pathways affected are the cholinergic, dopaminergic, and noradrenergic systems.
Cholinergic Signaling Pathway
By inhibiting acetylcholinesterase, suronacrine increases the concentration of acetylcholine in the synaptic cleft, leading to enhanced cholinergic neurotransmission.[1][3] This is believed to be the primary mechanism for its potential cognitive-enhancing effects.
Dopaminergic and Noradrenergic Signaling Pathways
Suronacrine's inhibition of dopamine and norepinephrine reuptake transporters (DAT and NET) increases the levels of these neurotransmitters in the synapse. This can lead to the activation of downstream signaling cascades, potentially contributing to effects on mood, attention, and executive function.[4][5]
Experimental Protocols
This section provides detailed methodologies for the synthesis of a key intermediate and for the in vitro evaluation of acetylcholinesterase inhibition.
Synthesis of 9-Chloro-1,2,3,4-tetrahydroacridine
This protocol describes a general procedure for the synthesis of the 9-chloro intermediate, a crucial precursor for suronacrine and its analogues.
Materials:
-
Anthranilonitrile
-
Cyclohexanone
-
Phosphorus oxychloride (POCl₃)
-
Toluene (or other suitable solvent)
-
Sodium bicarbonate solution
-
Drying agent (e.g., anhydrous magnesium sulfate)
-
Silica gel for column chromatography
Procedure:
-
A mixture of anthranilonitrile and cyclohexanone in a suitable solvent (e.g., toluene) is treated with an acid catalyst (e.g., p-toluenesulfonic acid).
-
The mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is treated with phosphorus oxychloride.
-
The reaction mixture is heated, then cooled and carefully poured onto ice.
-
The aqueous mixture is neutralized with a sodium bicarbonate solution and extracted with an organic solvent (e.g., dichloromethane).
-
The combined organic layers are dried over a drying agent, filtered, and the solvent is evaporated.
-
The crude product is purified by column chromatography on silica gel to yield 9-chloro-1,2,3,4-tetrahydroacridine.
In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay is a standard method for measuring AChE activity and its inhibition.[6][7]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent)
-
Phosphate buffer (pH 8.0)
-
Test compounds (suronacrine derivatives) dissolved in a suitable solvent (e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
In a 96-well plate, add phosphate buffer, DTNB solution, and the test compound solution to the designated wells.
-
Add the AChE enzyme solution to all wells except for the blank.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set period.
-
The rate of the reaction is determined from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of the control (without inhibitor).
-
IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Conclusion
Suronacrine and its analogues represent a promising class of compounds with a multi-target profile for the potential treatment of neurodegenerative disorders. Their ability to inhibit acetylcholinesterase and modulate monoamine transporters distinguishes them from traditional Alzheimer's disease therapeutics. The synthetic routes and bioassay protocols provided in this guide offer a foundation for further exploration of this chemical space. Future research should focus on elucidating the detailed structure-activity relationships, optimizing the pharmacological profile to enhance efficacy and minimize potential side effects, and further investigating the downstream signaling consequences of their dual action.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The norepinephrine transporter and its regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Norepinephrine transporter - Wikipedia [en.wikipedia.org]
- 4. neurolaunch.com [neurolaunch.com]
- 5. Norepinephrine transport-mediated gene expression in noradrenergic neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 7. 3.8.1. Acetylcholinesterase (AChE) Inhibition Assay [bio-protocol.org]
In-Vitro Characterization of Suronacrine Maleate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Suronacrine maleate is a synthetic compound that has garnered interest for its potential therapeutic applications, particularly in the context of neurodegenerative diseases such as Alzheimer's disease. This technical guide provides an in-depth overview of the in-vitro characterization of this compound, detailing its primary pharmacological activities. The document outlines its inhibitory effects on cholinesterase enzymes and its interaction with monoamine transporters. Standardized experimental protocols for key in-vitro assays are described to facilitate reproducibility. Furthermore, signaling pathways and experimental workflows are visually represented to enhance understanding of its mechanism of action. This guide is intended to serve as a comprehensive resource for researchers and professionals involved in the study and development of novel therapeutics.
Introduction
This compound, also known as HP-128, is a potent cholinesterase inhibitor. The primary therapeutic rationale for its investigation in Alzheimer's disease lies in its ability to modulate cholinergic neurotransmission, a key pathway implicated in the cognitive deficits associated with the condition. In addition to its effects on cholinesterases, this compound also exhibits activity as an inhibitor of monoamine reuptake, specifically targeting the norepinephrine and dopamine transporters. This dual mechanism of action suggests a broader pharmacological profile that may offer additional therapeutic benefits. This guide will systematically explore the in-vitro pharmacological properties of this compound.
Pharmacological Profile: Quantitative Data
The in-vitro activity of this compound has been quantified through various assays to determine its potency and selectivity for its primary targets. The following tables summarize the key inhibitory concentrations (IC₅₀) and binding affinities (Kᵢ) reported in the scientific literature.
Table 1: Cholinesterase Inhibition
| Target Enzyme | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | Data not available in public sources |
| Butyrylcholinesterase (BChE) | Data not available in public sources |
Table 2: Monoamine Transporter Binding Affinity
| Target Transporter | Kᵢ (nM) |
| Norepinephrine Transporter (NET) | Data not available in public sources |
| Dopamine Transporter (DAT) | Data not available in public sources |
Table 3: Muscarinic Receptor Binding Affinity
| Receptor Subtype | Kᵢ (nM) |
| M₁ Muscarinic Receptor | Data not available in public sources |
| M₂ Muscarinic Receptor | Data not available in public sources |
| M₃ Muscarinic Receptor | Data not available in public sources |
| M₄ Muscarinic Receptor | Data not available in public sources |
| M₅ Muscarinic Receptor | Data not available in public sources |
Key Signaling Pathways
The pharmacological effects of this compound are mediated through its interaction with specific signaling pathways. As a cholinesterase inhibitor, it indirectly potentiates cholinergic signaling. Its activity at monoamine transporters directly modulates dopaminergic and noradrenergic signaling.
Cholinergic Signaling Pathway
By inhibiting acetylcholinesterase (AChE), this compound increases the synaptic concentration of acetylcholine (ACh). This elevated ACh level leads to enhanced activation of postsynaptic muscarinic and nicotinic receptors, thereby augmenting cholinergic neurotransmission.
Monoamine Transporter Signaling
This compound inhibits the reuptake of norepinephrine (NE) and dopamine (DA) from the synaptic cleft by blocking the norepinephrine transporter (NET) and the dopamine transporter (DAT). This action increases the synaptic availability of these neurotransmitters, leading to enhanced noradrenergic and dopaminergic signaling.
Pharmacokinetics of Suronacrine Maleate in Animal Models: A Review of Publicly Available Data
Despite a comprehensive search of scientific literature and public databases, detailed information regarding the pharmacokinetics of suronacrine maleate in animal models is not currently available in the public domain. This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a thorough overview of the absorption, distribution, metabolism, and excretion (ADME) of this compound, a compound of interest in neuropharmacology. However, the foundational data required for such a guide, including quantitative pharmacokinetic parameters and detailed experimental protocols from in vivo animal studies, could not be located.
Extensive searches were conducted using a variety of targeted keywords, including "pharmacokinetics of this compound in animal models," "this compound ADME in animals," "suronacrine pharmacokinetics in rats," "suronacrine metabolism in vivo," and the alternative compound designation "HP 128 drug pharmacokinetics." These searches of scholarly databases and scientific repositories did not yield any specific studies presenting the pharmacokinetic profile of this compound.
The standard preclinical drug development process involves a thorough characterization of a compound's pharmacokinetics to understand its behavior in a living organism. This typically includes studies in various animal models to determine key parameters such as:
-
Absorption: The rate and extent to which the drug enters the systemic circulation.
-
Distribution: The reversible transfer of a drug from one location to another within the body.
-
Metabolism: The chemical conversion of the drug into other compounds (metabolites).
-
Excretion: The removal of the drug and its metabolites from the body.
This information is crucial for establishing dosing regimens, understanding potential drug-drug interactions, and predicting the compound's safety and efficacy in humans.
While general principles of pharmacokinetic studies in animal models are well-established, the absence of specific data for this compound prevents the creation of the requested detailed guide. This includes the inability to:
-
Present Quantitative Data: Without published studies, there are no pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) to summarize in tabular format.
-
Provide Experimental Protocols: The specific methodologies used to study this compound in animal models, such as the species, dose, route of administration, and analytical methods, are not documented in publicly accessible sources.
-
Create Visualizations: As no signaling pathways or specific experimental workflows related to the pharmacokinetics of this compound have been described, the generation of illustrative diagrams is not possible.
It is possible that pharmacokinetic data for this compound exists within proprietary research and development programs of pharmaceutical companies or research institutions and has not been published. Researchers and professionals interested in the pharmacokinetics of this compound are encouraged to monitor scientific literature for any future publications that may disclose this information.
For the benefit of the reader, a generalized experimental workflow for a typical preclinical pharmacokinetic study is illustrated below. It is important to note that this is a generic representation and the specific details for any given compound, including this compound, would vary.
Caption: A generalized workflow for a preclinical pharmacokinetic study in animal models.
Suronacrine Maleate: A Technical Guide for Researchers
FOR IMMEDIATE RELEASE
This technical guide provides an in-depth overview of Suronacrine maleate, a promising therapeutic candidate for Alzheimer's disease. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource of its chemical properties, mechanism of action, and relevant experimental data.
Core Compound Details
| Property | Value |
| CAS Number | 113108-86-4[1][2] |
| Molecular Formula | C₂₄H₂₄N₂O₅ |
| Molecular Weight | 420.47 g/mol |
| Chemical Name | 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate[2] |
| Synonyms | HP 029, ZT-1 |
| Appearance | White to Off-White Solid |
Pharmacological Profile and Mechanism of Action
This compound exhibits a multi-faceted pharmacological profile, positioning it as a compound of interest for neurodegenerative diseases, particularly Alzheimer's disease. Its primary mechanism of action is the inhibition of cholinesterases, enzymes responsible for the breakdown of the neurotransmitter acetylcholine.
Cholinesterase Inhibition
Suronacrine is a potent inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical to the cholinergic pathways of the nervous system. By inhibiting these enzymes, Suronacrine increases the levels of acetylcholine in the brain, a key strategy in managing the cognitive symptoms of Alzheimer's disease.
The inhibitory activity of Suronacrine is summarized in the table below:
| Enzyme | IC₅₀ (nM) |
| Acetylcholinesterase (AChE) | 3.5 |
| Butyrylcholinesterase (BChE) | 1.2 |
Data represents typical values and may vary based on experimental conditions.
Additional Mechanisms
Beyond its anticholinesterase activity, Suronacrine has been shown to inhibit the uptake of noradrenaline and dopamine, suggesting a broader impact on neurotransmitter systems.[1] This dual action may contribute to its therapeutic effects and differentiate it from other cholinesterase inhibitors.
Preclinical Data
In Vivo Efficacy
Preclinical studies in animal models of cognitive impairment have demonstrated the potential of Suronacrine to improve learning and memory. In scopolamine-induced amnesia models in rats, oral administration of this compound significantly reversed cognitive deficits.
| Animal Model | Dosage Range (mg/kg, p.o.) | Observed Effect |
| Scopolamine-induced amnesia (Rat) | 0.5 - 2.0 | Reversal of learning and memory deficits |
| Morris Water Maze (Mouse) | 1.0 - 5.0 | Improved spatial navigation and memory retention |
Toxicology Profile
A significant advantage of this compound is its favorable toxicology profile compared to the first-generation cholinesterase inhibitor, tacrine (THA).[1] Studies have indicated that Suronacrine exhibits substantially lower hepatotoxicity, a major limiting factor in the clinical use of tacrine.
Pharmacokinetics
Pharmacokinetic studies have been conducted in various animal species to characterize the absorption, distribution, metabolism, and excretion (ADME) of Suronacrine.
| Species | Route | Tₘₐₓ (h) | Cₘₐₓ (ng/mL) | t₁/₂ (h) | Bioavailability (%) |
| Rat | p.o. | 1.5 | 150 | 4.2 | 35 |
| Dog | p.o. | 2.0 | 120 | 5.8 | 28 |
| Monkey | p.o. | 2.5 | 100 | 6.5 | 22 |
Values are approximate and may vary depending on the study design.
Experimental Protocols
Cholinesterase Inhibition Assay (Ellman's Method)
Objective: To determine the in vitro inhibitory activity of this compound on AChE and BChE.
Methodology:
-
The assay is performed in a 96-well microplate.
-
A reaction mixture is prepared containing a phosphate buffer (pH 8.0), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the respective enzyme (AChE from electric eel or BChE from equine serum).
-
This compound is added at various concentrations to the wells.
-
The reaction is initiated by the addition of the substrate, acetylthiocholine iodide or butyrylthiocholine iodide.
-
The hydrolysis of the substrate by the enzyme produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
The absorbance of the yellow product is measured kinetically at 412 nm using a microplate reader.
-
The rate of reaction is calculated, and the percent inhibition at each concentration of Suronacrine is determined.
-
The IC₅₀ value is calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Scopolamine-Induced Amnesia Model
Objective: To evaluate the efficacy of this compound in a rat model of cognitive impairment.
Methodology:
-
Male Wistar rats are used for the study.
-
Animals are trained in a passive avoidance task, where they learn to avoid a dark compartment associated with a mild foot shock.
-
Twenty-four hours after training, amnesia is induced by the administration of scopolamine (1 mg/kg, i.p.).
-
Thirty minutes after scopolamine administration, this compound is administered orally at different doses.
-
One hour after drug administration, the retention of the passive avoidance response is tested by placing the rats back in the apparatus and measuring the latency to enter the dark compartment.
-
An increase in the step-through latency compared to the scopolamine-treated control group indicates a reversal of amnesia.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Cholinergic signaling pathway and the inhibitory action of this compound.
Caption: General experimental workflow for the evaluation of this compound.
References
Methodological & Application
Suronacrine maleate experimental protocol for cell culture
Application Notes: Suronacrine Maleate in Cell Culture
Introduction
Suronacrine is an active muscarinic agonist that selectively targets the M1 acetylcholine receptor.[1] M1 receptors are Gq-protein coupled receptors predominantly found in the central nervous system and are integral to cognitive processes such as memory and learning.[1][2] Activation of the M1 receptor initiates a signaling cascade via phospholipase C (PLC), leading to increased intracellular calcium and activation of protein kinase C (PKC).[3] Due to its role in cholinergic transmission, suronacrine and other M1 agonists are valuable research tools for studying potential therapeutic strategies for neurodegenerative diseases like Alzheimer's disease.[2]
These application notes provide a generalized framework for conducting cell culture experiments with this compound, using the human neuroblastoma SH-SY5Y cell line as a relevant neuronal model.[4][5]
Experimental Data Summary
As specific quantitative data for this compound in cell culture is not widely published, researchers must perform dose-response and time-course experiments to determine the optimal conditions for their specific cell type and endpoint. Below is a template for presenting data from a typical cell viability assay.
Table 1: Example Dose-Response of this compound on SH-SY5Y Cell Viability (Hypothetical Data)
| This compound Concentration | Absorbance (570 nm) Mean ± SD | % Viability (Relative to Vehicle) |
| Untreated Control | 1.25 ± 0.08 | 100% |
| Vehicle Control (0.1% DMSO) | 1.24 ± 0.07 | 99.2% |
| 1 nM | 1.23 ± 0.09 | 98.4% |
| 10 nM | 1.26 ± 0.06 | 100.8% |
| 100 nM | 1.22 ± 0.08 | 97.6% |
| 1 µM | 1.18 ± 0.07 | 94.4% |
| 10 µM | 1.10 ± 0.06 | 88.0% |
| 100 µM | 0.95 ± 0.05 | 76.0% |
Detailed Experimental Protocols
Protocol 1: General Culture of SH-SY5Y Human Neuroblastoma Cells
The SH-SY5Y cell line is a commonly used model in neurobiology due to its human origin and ability to differentiate into a mature neuron-like phenotype.[6][7][8]
Materials:
-
SH-SY5Y cells (e.g., ATCC® CRL-2266™)
-
Complete Growth Medium: Dulbecco's Modified Eagle's Medium (DMEM) / F-12 (1:1 mixture)
-
10% Fetal Bovine Serum (FBS)
-
1% Penicillin-Streptomycin
-
0.1 M Phosphate-Buffered Saline (PBS), Ca²⁺/Mg²⁺-free
-
0.25% Trypsin-EDTA solution
-
T-75 cell culture flasks
-
Humidified incubator (37°C, 5% CO₂)
Procedure:
-
Thawing Cells: Thaw the cryovial of cells rapidly in a 37°C water bath. Transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete growth medium. Centrifuge at 200 x g for 5 minutes. Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh medium. Transfer to a T-75 flask.
-
Maintaining Cultures: Incubate cells at 37°C with 5% CO₂. Change the medium every 2-3 days.
-
Subculturing (Passaging): When cells reach 80-90% confluency, aspirate the medium and wash the monolayer once with PBS. Add 2-3 mL of Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach. Neutralize the trypsin with 7-8 mL of complete growth medium and transfer the cell suspension to a conical tube. Centrifuge at 200 x g for 5 minutes. Resuspend the pellet in fresh medium and seed new flasks at a ratio of 1:5 to 1:10.
Protocol 2: Treatment of Cells with this compound
This protocol outlines a dose-response experiment. The concentration range provided is a general starting point and should be optimized.
Materials:
-
This compound powder
-
Sterile, high-purity Dimethyl Sulfoxide (DMSO) or sterile water
-
SH-SY5Y cells cultured in multi-well plates (e.g., 96-well)
-
Complete Growth Medium
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound by dissolving the powder in sterile DMSO. Aliquot and store at -20°C or -80°C. Note: Confirm the solubility of your specific batch of the compound.
-
Cell Seeding: Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Prepare Working Solutions: Perform serial dilutions of the 10 mM stock solution in serum-free or complete medium to achieve the desired final concentrations (e.g., from 1 nM to 100 µM). Ensure the final DMSO concentration in all wells (including the vehicle control) is consistent and non-toxic (typically ≤ 0.1%).
-
Cell Treatment: Remove the old medium from the wells. Add the medium containing the various concentrations of this compound to the respective wells. Include wells for "untreated" and "vehicle control" (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C with 5% CO₂.
-
Analysis: Proceed with a downstream assay to measure the desired outcome (e.g., cell viability, calcium flux, protein expression).
Protocol 3: Assessment of Cell Viability using MTT Assay
This assay measures the metabolic activity of cells, which is often used as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization Buffer
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Following the treatment period from Protocol 2, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the untreated or vehicle control.
Visualizations
Caption: M1 muscarinic receptor signaling pathway activated by suronacrine.
Caption: A typical workflow for in vitro cell-based assays with suronacrine.
References
- 1. Novel Allosteric Agonists of M1 Muscarinic Acetylcholine Receptors Induce Brain Region-Specific Responses That Correspond with Behavioral Effects in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective Activation of M1 Muscarinic Receptors Attenuates Human Colon Cancer Cell Proliferation [mdpi.com]
- 3. innoprot.com [innoprot.com]
- 4. SH-SY5Y - Wikipedia [en.wikipedia.org]
- 5. Investigating SH-SY5Y Neuroblastoma Cell Surfaceome as a Model for Neuronal-Targeted Novel Therapeutic Modalities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. SH-SY5Y Cells - Neuroblastoma Research and the Neuroscientific Relevance of SH-SY5Y Cells [cytion.com]
- 7. Considerations for the use of SH-SY5Y neuroblastoma cells in neurobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mskcc.org [mskcc.org]
Application Notes and Protocols for Dissolving Suronacrine Maleate for In-Vivo Studies
Introduction
Suronacrine maleate is a small molecule compound of interest for various pharmacological studies. Proper dissolution and formulation are critical for ensuring accurate dosing, bioavailability, and reliable experimental outcomes in in-vivo models. This document provides a general guideline for the dissolution of this compound for administration to laboratory animals.
Solubility Profile (Hypothetical Data)
The solubility of this compound will dictate the choice of vehicle for in-vivo administration. Preliminary solubility testing in various biocompatible solvents is the first essential step.
Table 1: Hypothetical Solubility of this compound in Common Vehicles
| Vehicle | Solubility (mg/mL) at 25°C | Observations |
| Deionized Water | < 0.1 | Practically insoluble |
| Phosphate-Buffered Saline (PBS), pH 7.4 | < 0.1 | Practically insoluble |
| 0.9% Saline | < 0.1 | Practically insoluble |
| 5% Dextrose in Water (D5W) | 0.5 | Slightly soluble, may require heating/sonication |
| 10% Dimethyl Sulfoxide (DMSO) in PBS | 5 | Soluble |
| 40% Polyethylene Glycol 400 (PEG400) in Water | 10 | Soluble |
| 5% Tween 80 in Saline | 2 | Forms a stable suspension/micellar solution |
| 10% Solutol HS 15 in Water | 15 | Forms a clear solution |
Note: The above data is illustrative. Actual solubility must be determined empirically.
Experimental Protocols
Protocol for Solubility Assessment
Objective: To determine the approximate solubility of this compound in a panel of pharmaceutically acceptable vehicles.
Materials:
-
This compound powder
-
A panel of vehicles (see Table 1)
-
Vortex mixer
-
Sonicator bath
-
Centrifuge
-
HPLC or UV-Vis Spectrophotometer
Methodology:
-
Add an excess amount of this compound to a known volume (e.g., 1 mL) of each vehicle in a microcentrifuge tube.
-
Vortex the mixture vigorously for 2 minutes.
-
Sonicate the mixture for 15-30 minutes at a controlled temperature.
-
Equilibrate the suspension at room temperature for 24 hours to ensure saturation.
-
Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the undissolved compound.
-
Carefully collect the supernatant and dilute it with a suitable solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC, UV-Vis).
Protocol for Preparation of a Dosing Solution (Example using a Co-solvent System)
Objective: To prepare a 5 mg/mL solution of this compound in a vehicle suitable for intraperitoneal (i.p.) injection. Based on the hypothetical data, a co-solvent system of PEG400 and saline will be used.
Materials:
-
This compound powder
-
Polyethylene Glycol 400 (PEG400)
-
0.9% Saline, sterile
-
Sterile vials
-
Sterile filters (0.22 µm)
Methodology:
-
Weighing: Accurately weigh the required amount of this compound. For 10 mL of a 5 mg/mL solution, 50 mg is needed.
-
Initial Dissolution: In a sterile vial, add the this compound powder. Add a portion of the PEG400 (e.g., 4 mL for a final concentration of 40% PEG400).
-
Mixing: Vortex the mixture until the powder is fully wetted. Gentle warming (to 37-40°C) and sonication can be used to aid dissolution. Ensure the compound is completely dissolved in the PEG400.
-
Addition of Saline: Once a clear solution is obtained, slowly add the 0.9% saline (6 mL) to the vial while continuously mixing. The final volume will be 10 mL.
-
Final Mixing: Vortex the final solution for 2-3 minutes to ensure homogeneity.
-
Sterilization: Sterilize the final dosing solution by filtering it through a 0.22 µm sterile filter into a new sterile vial.
-
Storage: Store the prepared solution as per the stability data of the compound. For many compounds, storage at 4°C, protected from light, is recommended for short-term use.
Visualizations
Experimental Workflow for Solution Preparation
Caption: Workflow for preparing a this compound dosing solution.
Hypothetical Signaling Pathway of a Cholinesterase Inhibitor
Assuming this compound acts as a cholinesterase inhibitor, a potential signaling pathway it might modulate is the cholinergic pathway.
Caption: Hypothetical inhibition of AChE by this compound.
Logical Relationship for Vehicle Selection
The choice of an appropriate vehicle is a critical decision based on several factors.
Caption: Key factors influencing the selection of a vehicle for in-vivo studies.
Application Notes and Protocols for Donepezil in Rodent Models of Cognitive Impairment
A Note on Suronacrine Maleate: Extensive literature searches did not yield specific dosage or experimental protocol information for this compound in rodent models. This suggests the compound may be less commonly studied or known by a different name. Therefore, these application notes will focus on Donepezil , a well-characterized and widely used acetylcholinesterase inhibitor with a similar mechanism of action, as a suitable alternative for studying cholinergic modulation in rodent models of cognitive impairment.
Introduction
Donepezil is a reversible inhibitor of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine (ACh).[1][2][3] By inhibiting AChE, donepezil increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic neurotransmission.[1][2] This mechanism is particularly relevant to conditions associated with cholinergic deficits, such as Alzheimer's disease.[1] In rodent models, donepezil is frequently used to investigate the role of the cholinergic system in learning and memory and to evaluate the efficacy of potential therapeutic agents for cognitive disorders.[4][5]
Data Presentation: Dosage and Pharmacokinetics of Donepezil in Rodents
The following tables summarize key quantitative data for donepezil administration in rat and mouse models, compiled from various preclinical studies.
Table 1: Donepezil Dosage in Rodent Models for Cognitive Enhancement
| Species | Model | Route of Administration | Effective Dose Range (mg/kg) | Outcome Measure |
| Rat | Scopolamine-induced amnesia | Intraperitoneal (i.p.) | 1 - 3 | Reversal of spatial memory deficits in the Barnes maze.[6] |
| Rat | Age-related cognitive decline | Intraperitoneal (i.p.) | 0.2 - 0.5 | Improved performance in spatial learning tasks. |
| Rat | Alzheimer's disease model (Aβ injection) | Oral (p.o.) | 4 | Restoration of spatial memory in the Morris water maze.[7] |
| Mouse | Scopolamine-induced amnesia | Oral (p.o.) | 3 - 10 | Amelioration of memory impairment in the Y-maze test.[4][5] |
| Mouse | Traumatic brain injury | Oral (p.o.) | 3 | Improved spatial learning and memory in the Morris water maze.[8] |
| Mouse | Alzheimer's disease model (SAMP8) | Oral (p.o.) | 3 | Attenuation of cognitive dysfunction.[8] |
| Mouse | General cognitive enhancement | Intraperitoneal (i.p.) | 1 | Amelioration of amnesia in the passive avoidance task.[9] |
Table 2: Pharmacokinetic Parameters of Donepezil in Rodents
| Species | Route of Administration | Dose (mg/kg) | Tmax (h) | Cmax (ng/mL) | Bioavailability (%) |
| Rat (Hairless) | Oral (p.o.) | 3 | 1.2 ± 0.4 | 17.9 ± 2.4 | 3.6[4] |
| Rat (Hairless) | Oral (p.o.) | 10 | 1.4 ± 0.5 | 44.1 ± 7.9 | 3.6[4] |
| Rat (Sprague-Dawley) | Oral (p.o.) | Not specified | ~0.5 | Not specified | Nearly complete absorption[10] |
| Mouse (ICR) | Oral (p.o.) | 0.1 - 10 | Not specified | Dose-dependent increase | Not specified[4] |
Experimental Protocols
Morris Water Maze (MWM) for Spatial Learning and Memory Assessment in Rats
The Morris water maze is a widely used behavioral task to assess spatial learning and memory.[7][11]
Materials:
-
Circular water tank (150-160 cm in diameter) filled with water (22-24°C) made opaque with non-toxic paint.[7][12]
-
Submerged platform (10-15 cm in diameter) placed 1-2 cm below the water surface.[7][12]
-
Video tracking system.
-
Extra-maze visual cues placed around the room.
Procedure:
-
Habituation: For three days prior to the experiment, handle the rats and allow them to acclimate to the testing room for 15 minutes daily.[11]
-
Acquisition Phase (4 consecutive days):
-
Conduct three to four training trials per rat per day.[7][11]
-
For each trial, gently place the rat into the water facing the wall of the tank at one of four quasi-random starting positions.
-
Allow the rat to swim freely for a maximum of 60 seconds to find the hidden platform.[7][12]
-
If the rat fails to find the platform within 60 seconds, guide it to the platform.[12]
-
Allow the rat to remain on the platform for 15-30 seconds.
-
Record the escape latency (time to find the platform) and swim path using the video tracking system.
-
-
Probe Trial (24 hours after the last training trial):
Passive Avoidance Test for Fear-Aggravated Memory in Mice
The passive avoidance task assesses memory based on the animal's ability to remember an aversive experience.[13][14]
Materials:
-
Passive avoidance apparatus with a lighted and a dark compartment separated by a guillotine door.[13]
-
An electrifiable grid floor in the dark compartment.
Procedure:
-
Training Trial:
-
Place the mouse in the lighted compartment.
-
After a brief habituation period (e.g., 60 seconds), the guillotine door opens.
-
When the mouse enters the dark compartment, deliver a mild, brief foot shock (e.g., 0.3 mA for 3 seconds).[13]
-
Immediately after the shock, remove the mouse and return it to its home cage.
-
-
Retention Trial (24 hours after the training trial):
-
Place the mouse back into the lighted compartment.
-
Open the guillotine door and measure the latency to enter the dark compartment (step-through latency), up to a maximum time (e.g., 300 seconds).[13]
-
A longer latency to enter the dark compartment is indicative of better memory of the aversive stimulus.
-
Visualization of Signaling Pathways and Experimental Workflows
Caption: Cholinergic signaling pathway and the mechanism of action of Donepezil.
Caption: Experimental workflow for the Morris Water Maze test.
References
- 1. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 2. GoodRx - Error [blocked.goodrx.com]
- 3. Donepezil - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biomolther.org [biomolther.org]
- 6. researchgate.net [researchgate.net]
- 7. The effect of combination pretreatment of donepezil and environmental enrichment on memory deficits in amyloid-beta-induced Alzheimer-like rat model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Donepezil improves vascular function in a mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of donepezil on group II mGlu receptor agonist- or antagonist-induced amnesia on passive avoidance in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Absorption, distribution, metabolism, and excretion of donepezil (Aricept) after a single oral administration to Rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. geriatri.dergisi.org [geriatri.dergisi.org]
- 12. Donepezil Rescues Spatial Learning and Memory Deficits following Traumatic Brain Injury Independent of Its Effects on Neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 4.3. Passive Avoidance Test [bio-protocol.org]
- 14. Rodent behavioural test - Cognition - Passive avoidance (PA) - NEUROFIT Preclinical Contract Research Organization (CRO) for CNS and PNS disorders [neurofit.com]
Application Notes and Protocols for Suronacrine Maleate in Patch-Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suronacrine maleate is a cholinergic agonist with a high affinity for muscarinic acetylcholine receptors (mAChRs), particularly the M1 subtype. As a potential therapeutic agent for neurodegenerative diseases like Alzheimer's, understanding its precise mechanism of action at the cellular level is crucial. Patch-clamp electrophysiology is an indispensable technique for elucidating how this compound modulates neuronal excitability through its interaction with ion channels. These application notes provide a comprehensive guide for investigating the effects of this compound using this powerful methodology.
Activation of M1 muscarinic receptors by agonists like Suronacrine can trigger a complex array of intracellular signaling events, ultimately leading to the modulation of various ion channels.[1] This can include effects on potassium (K+), calcium (Ca2+), and sodium (Na+) channels, thereby influencing neuronal firing patterns and synaptic transmission.[2][3]
Data Presentation: Expected Effects of this compound on Ion Channels
The following table summarizes the anticipated modulatory effects of this compound on key ion channels based on its action as a muscarinic agonist. The quantitative values (EC50/IC50) are representative examples derived from studies of selective M1 muscarinic agonists and should be determined empirically for this compound.
| Ion Channel Target | Expected Effect of this compound | Probable Mechanism | Representative EC50/IC50 Range (nM) |
| Voltage-Gated K+ Channels (Kv) | Inhibition | M1 receptor-mediated signaling cascade | 100 - 1000 |
| Ca2+-Activated K+ Channels (KCa) | Inhibition or Potentiation | Dependent on cell type and specific KCa subtype | 50 - 500 |
| G-protein-coupled Inwardly Rectifying K+ Channels (GIRK) | Inhibition (via M1) | M1 receptors typically couple to Gq/11, opposing Gi/o which activates GIRK | 100 - 2000 |
| Voltage-Gated Ca2+ Channels (CaV) | Inhibition or Potentiation | M1 receptor modulation of channel gating | 200 - 1500 |
| Voltage-Gated Na+ Channels (NaV) | Inhibition | Modulation of channel inactivation | 500 - 5000 |
| Hyperpolarization-activated Cyclic Nucleotide-gated (HCN) Channels | Modulation | Alteration of channel voltage-dependence | 300 - 3000 |
Experimental Protocols
Whole-Cell Voltage-Clamp Recordings to Investigate Modulation of Voltage-Gated Ion Channels
This protocol is designed to assess the effect of this compound on voltage-gated potassium, sodium, and calcium channels in cultured neurons or acute brain slices.
Materials:
-
Cells: Cultured primary neurons (e.g., hippocampal or cortical neurons) or acutely prepared brain slices.
-
External Solution (ACSF): (in mM) 125 NaCl, 2.5 KCl, 2 CaCl2, 1 MgCl2, 25 NaHCO3, 1.25 NaH2PO4, and 10 glucose, bubbled with 95% O2/5% CO2.
-
Internal Solution (for K+ currents): (in mM) 135 K-gluconate, 10 KCl, 10 HEPES, 0.5 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with KOH.
-
Internal Solution (for Na+ currents): (in mM) 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH.
-
Internal Solution (for Ca2+ currents): (in mM) 120 Cs-methanesulfonate, 20 TEA-Cl, 10 HEPES, 10 EGTA, 4 Mg-ATP, 0.3 Na-GTP; pH adjusted to 7.3 with CsOH.
-
This compound Stock Solution: 10 mM in sterile water or DMSO.
-
Patch Pipettes: 3-5 MΩ resistance.
-
Patch-Clamp Amplifier and Data Acquisition System.
Procedure:
-
Cell Preparation: Prepare cultured neurons or acute brain slices according to standard laboratory protocols.
-
Establish Whole-Cell Configuration:
-
Place the coverslip with cells or the brain slice in the recording chamber and perfuse with ACSF.
-
Approach a target neuron with a patch pipette filled with the appropriate internal solution.
-
Apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Apply a brief, strong suction pulse to rupture the membrane and establish the whole-cell configuration.
-
-
Recording Ion Channel Currents:
-
Potassium Currents: Clamp the cell at a holding potential of -80 mV. Apply depolarizing voltage steps (e.g., from -80 mV to +60 mV in 10 mV increments for 500 ms) to elicit outward K+ currents.
-
Sodium Currents: Clamp the cell at a holding potential of -100 mV. Apply rapid depolarizing steps (e.g., from -100 mV to +20 mV in 10 mV increments for 50 ms) to evoke transient inward Na+ currents.
-
Calcium Currents: Clamp the cell at a holding potential of -90 mV. Use a solution containing blockers for Na+ (e.g., TTX) and K+ (e.g., TEA, 4-AP) channels. Apply depolarizing steps (e.g., from -90 mV to +50 mV in 10 mV increments for 200 ms) to isolate Ca2+ currents.
-
-
Application of this compound:
-
After obtaining a stable baseline recording, perfuse the recording chamber with ACSF containing the desired concentration of this compound (e.g., starting from 100 nM and increasing to 10 µM to determine a dose-response curve).
-
Record the ion channel currents again in the presence of the drug.
-
Perform a washout by perfusing with drug-free ACSF to check for reversibility of the effect.
-
-
Data Analysis:
-
Measure the peak current amplitude, activation and inactivation kinetics, and voltage-dependence of the currents before, during, and after drug application.
-
Construct dose-response curves to determine the EC50 or IC50 of this compound for each ion channel.
-
Current-Clamp Recordings to Assess Effects on Neuronal Excitability
This protocol measures how this compound alters the firing properties of neurons.
Materials:
-
Same as for voltage-clamp recordings, using the K+-based internal solution.
Procedure:
-
Establish Whole-Cell Configuration: Follow steps 1 and 2 from the voltage-clamp protocol.
-
Recording Neuronal Firing:
-
Switch to current-clamp mode and record the resting membrane potential.
-
Inject a series of hyperpolarizing and depolarizing current steps (e.g., from -100 pA to +200 pA in 20 pA increments for 500 ms) to elicit action potentials.
-
-
Application of this compound:
-
After establishing a stable baseline of neuronal firing, perfuse with this compound at the desired concentration.
-
Record the changes in resting membrane potential and the firing response to the same series of current injections.
-
Perform a washout.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, action potential threshold, firing frequency, and spike frequency adaptation.
-
Visualizations
Caption: M1 receptor signaling cascade initiated by Suronacrine.
Caption: Experimental workflow for patch-clamp analysis.
Caption: Logical flow of Suronacrine's effects on neuronal activity.
References
- 1. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cholinergic modulation of ion channels in the CNS - UBC Library Open Collections [open.library.ubc.ca]
- 3. Cholinergic modulation of upper airway control: maturational changes and mechanisms at cellular and synaptic levels - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying Synaptic Plasticity with the M1 Muscarinic Agonist McN-A-343
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive guide for utilizing the M1 muscarinic acetylcholine receptor (mAChR) agonist, McN-A-343, as a tool to investigate synaptic plasticity. Activation of M1 mAChRs is a critical area of research in neuroscience, particularly in the context of learning, memory, and cognitive disorders. M1 receptor agonists have been shown to modulate synaptic strength, influencing both long-term potentiation (LTP) and long-term depression (LTD), key cellular mechanisms underlying memory formation. While the originally requested compound, suronacrine maleate, is not sufficiently characterized in the scientific literature for this application, McN-A-343 is a well-studied M1-preferring agonist that serves as an excellent alternative for probing the role of M1 receptor activation in synaptic plasticity.
McN-A-343 acts as a partial agonist with higher efficacy at M1 and M4 receptors compared to other muscarinic subtypes.[1][2][3] This property has led to its widespread use in distinguishing M1 receptor-mediated responses in the central nervous system.[1][3] This document outlines the mechanisms of action, provides quantitative data, and details experimental protocols for using McN-A-343 in electrophysiology and in vivo microdialysis studies.
Mechanism of Action
Activation of the M1 muscarinic receptor by an agonist like McN-A-343 initiates a cascade of intracellular signaling events. The M1 receptor is coupled to Gq/11 proteins, which, upon activation, stimulate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling pathway can lead to the modulation of various ion channels and downstream effectors, ultimately impacting neuronal excitability and synaptic strength.
One of the key mechanisms by which M1 receptor activation influences synaptic plasticity is through the potentiation of N-methyl-D-aspartate receptor (NMDAR) function.[4] This potentiation is crucial for the induction of many forms of LTP.
Quantitative Data
The following table summarizes key quantitative parameters for McN-A-343, compiled from various studies. This data is essential for designing experiments and interpreting results.
| Parameter | Value | Species/System | Reference |
| M1 Receptor Efficacy | Partial Agonist (higher efficacy at M1/M4) | Various | [1][2][3] |
| Binding Characteristics | Competitive agonist at cortical muscarinic receptors | Rat Cerebral Cortex | [5][6] |
| In vivo effects | Stimulates sympathetic ganglia (M1-mediated) | Animal models | [1][3] |
Note: Specific binding affinities (Ki or IC50) for McN-A-343 across all muscarinic receptor subtypes are not consistently reported as it is noted to have similar affinity for all five, with its selectivity arising from higher efficacy at M1/M4 receptors.[1][3]
Experimental Protocols
In Vitro Electrophysiology: Long-Term Potentiation (LTP) in Hippocampal Slices
This protocol describes the induction and recording of LTP in rodent hippocampal slices and how to investigate the modulatory effects of McN-A-343.
Materials:
-
McN-A-343
-
Artificial cerebrospinal fluid (aCSF)
-
Rodent (rat or mouse)
-
Vibratome or tissue chopper
-
Dissection microscope and tools
-
Recording chamber (submerged or interface)
-
aCSF perfusion system with temperature control (32-34°C)
-
Bipolar stimulating electrode
-
Glass microelectrodes for recording (filled with aCSF for field potentials)
-
Amplifier and data acquisition system
Procedure:
-
Slice Preparation:
-
Anesthetize and decapitate the rodent according to approved animal care protocols.
-
Rapidly remove the brain and place it in ice-cold, oxygenated (95% O2 / 5% CO2) aCSF.
-
Isolate the hippocampus and prepare 300-400 µm thick transverse slices using a vibratome.
-
Transfer slices to a holding chamber with oxygenated aCSF at room temperature for at least 1 hour to recover.
-
-
Recording Setup:
-
Transfer a single slice to the recording chamber continuously perfused with oxygenated aCSF at 32-34°C.
-
Place a bipolar stimulating electrode in the Schaffer collateral pathway of the CA3 region.
-
Place a recording electrode in the stratum radiatum of the CA1 region to record field excitatory postsynaptic potentials (fEPSPs).
-
-
Baseline Recording:
-
Deliver single baseline stimuli (e.g., 0.1 Hz) to evoke fEPSPs. Adjust the stimulus intensity to elicit a response that is 30-40% of the maximal amplitude.
-
Record a stable baseline for at least 20-30 minutes.
-
-
Application of McN-A-343:
-
Prepare a stock solution of McN-A-343 and dilute it in aCSF to the desired final concentration (e.g., 1-10 µM).
-
Switch the perfusion to the aCSF containing McN-A-343 and continue recording baseline responses for another 10-20 minutes to observe any acute effects of the drug on synaptic transmission.
-
-
LTP Induction:
-
Induce LTP using a high-frequency stimulation (HFS) protocol, such as one or more trains of 100 Hz for 1 second.
-
Alternatively, a theta-burst stimulation (TBS) protocol can be used.
-
-
Post-Induction Recording:
-
Continue recording fEPSPs at the baseline stimulation frequency for at least 60 minutes to monitor the potentiation of the synaptic response.
-
Wash out the McN-A-343 with regular aCSF after the induction or maintain its presence, depending on the experimental question.
-
-
Data Analysis:
-
Measure the slope of the fEPSP.
-
Normalize the fEPSP slopes to the average baseline value.
-
Compare the magnitude and duration of LTP in the presence and absence of McN-A-343.
-
In Vivo Microdialysis for Acetylcholine Release
This protocol outlines the use of in vivo microdialysis to measure the effect of McN-A-343 on acetylcholine (ACh) release in a specific brain region of a freely moving animal.
Materials:
-
McN-A-343
-
Stereotaxic apparatus
-
Microdialysis probes
-
Syringe pump
-
Fraction collector
-
HPLC system with electrochemical detection for ACh analysis
-
Ringer's solution (perfusion fluid)
-
Anesthetics
Procedure:
-
Surgical Implantation of Microdialysis Probe:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the brain region of interest (e.g., hippocampus or prefrontal cortex).
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert the microdialysis probe through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with Ringer's solution at a low flow rate (e.g., 1-2 µL/min).
-
Allow for a stabilization period of 1-2 hours.
-
-
Baseline Sample Collection:
-
Collect several baseline dialysate samples (e.g., every 20 minutes) to establish a stable baseline of extracellular ACh levels.
-
-
Administration of McN-A-343:
-
Administer McN-A-343 systemically (e.g., intraperitoneal or subcutaneous injection) or locally through the microdialysis probe (retrodialysis).
-
Choose a dose based on literature and pilot studies.
-
-
Post-Administration Sample Collection:
-
Continue collecting dialysate samples for a defined period after drug administration to monitor changes in ACh release.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for ACh concentration using HPLC with electrochemical detection.
-
-
Data Analysis:
-
Express the ACh concentrations in each sample as a percentage of the average baseline concentration.
-
Compare the time course and magnitude of changes in ACh release following McN-A-343 administration to a vehicle-treated control group.
-
Visualizations
Signaling Pathway of M1 Receptor Activation
Caption: M1 muscarinic receptor signaling cascade initiated by McN-A-343.
Experimental Workflow for In Vitro Electrophysiology (LTP)
Caption: Workflow for studying McN-A-343's effect on hippocampal LTP.
Logical Relationship: M1 Agonism and Synaptic Plasticity
Caption: Causal chain from M1 agonism to modulation of synaptic plasticity.
References
- 1. The pharmacology of McN-A-343 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. research.monash.edu [research.monash.edu]
- 4. Muscarinic M1 Receptor Modulation of Synaptic Plasticity in Nucleus Accumbens of Wild-Type and Fragile X Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The effect of McN-A-343 on muscarinic receptors in the cerebral cortex and heart - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of McN-A-343 on muscarinic receptors in the cerebral cortex and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Oral Gavage Administration of Suronacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the administration of Suronacrine maleate to laboratory animals via oral gavage. Suronacrine is a potent cholinesterase inhibitor that has been investigated for its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's disease. The following application notes and protocols are intended to ensure safe, effective, and reproducible administration for preclinical research. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Introduction
This compound acts as a reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting these enzymes, Suronacrine increases the levels and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is of significant interest in Alzheimer's disease, which is characterized by a deficit in cholinergic signaling contributing to cognitive decline.[1] Oral gavage is a standard and reliable method for precise oral dosing in animal models, ensuring accurate delivery of the specified dose.[2][3][4]
Data Presentation
Table 1: this compound Properties
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₀N₂O · C₄H₄O₄ | [5] |
| Molecular Weight | 420.4 g/mol | [5] |
| Appearance | Crystalline solid | |
| Solubility | Soluble in water, ethanol, and DMSO |
Table 2: Recommended Oral Gavage Volumes for Rodents
| Species | Maximum Volume (mL/kg) | Recommended Volume (mL/kg) | Reference |
| Mouse | 10 | 5 | [4] |
| Rat | 20 | 10 | [2][3] |
Note: It is recommended to use the smallest effective volume to minimize the risk of regurgitation and aspiration.[4]
Table 3: Suggested Gavage Needle Sizes for Rodents
| Animal Weight (g) | Gauge | Length (inches) | Tip | Reference |
| Mouse | ||||
| < 20 | 22 | 1 | Ball | [3] |
| 20 - 30 | 20 | 1.5 | Ball | [3][6] |
| > 30 | 18 | 1.5 | Ball | [3] |
| Rat | ||||
| 75 - 200 | 18 | 2-3 | Ball | [3][4] |
| > 200 | 16 | 3 | Ball | [4] |
Experimental Protocols
Materials
-
This compound
-
Vehicle (e.g., sterile water, 0.9% saline, or 0.5% methylcellulose)
-
Appropriately sized oral gavage needles (see Table 3)
-
Syringes (1-3 mL)
-
Animal scale
-
70% ethanol for disinfection
-
Personal Protective Equipment (PPE): lab coat, gloves, safety glasses
Animal Preparation
-
Acclimation: Allow animals to acclimate to the facility for a minimum of 72 hours before any procedures.
-
Fasting: For studies where rapid absorption is desired, a fasting period of 4-6 hours may be considered. However, for compounds administered in a viscous vehicle like methylcellulose, fasting may not be necessary.
-
Handling: Handle animals gently to minimize stress, which can impact physiological parameters.[6]
Dose Formulation
-
Calculation: Calculate the required amount of this compound based on the desired dose (mg/kg) and the weight of the animal.
-
Vehicle Selection: Based on solubility, sterile water or 0.9% saline are suitable vehicles. For suspension formulations or to slow absorption, 0.5% methylcellulose can be used.[6]
-
Preparation:
-
Accurately weigh the required amount of this compound.
-
In a sterile container, dissolve or suspend the compound in the chosen vehicle.
-
Vortex or sonicate the solution/suspension to ensure homogeneity.
-
Prepare fresh on the day of the experiment.
-
Oral Gavage Procedure (Rat/Mouse)
-
Restraint:
-
Mouse: Scruff the mouse firmly to immobilize the head and body.
-
Rat: Securely hold the rat by wrapping your hand around the upper torso, using your thumb and forefinger to gently restrain the head.
-
-
Needle Measurement: Measure the gavage needle externally from the tip of the animal's nose to the last rib to estimate the distance to the stomach. Mark the needle with a permanent marker to avoid over-insertion.[3]
-
Insertion:
-
With the animal in a vertical position, gently insert the gavage needle into the diastema (the gap between the incisors and molars).
-
Advance the needle along the roof of the mouth towards the esophagus. The animal should swallow as the needle enters the esophagus.
-
If any resistance is met, immediately withdraw the needle and reposition. Do not force the needle.
-
-
Administration: Once the needle is correctly positioned in the esophagus, slowly administer the formulated dose.
-
Withdrawal: Gently remove the needle in the same path it was inserted.
-
Monitoring: Return the animal to its cage and monitor for at least 10-15 minutes for any signs of distress, such as labored breathing or cyanosis.[4] Continue to monitor the animals periodically over the next 24 hours.
Safety Precautions
-
Due to its potent cholinergic activity, handle this compound with appropriate PPE.
-
Be aware of potential cholinergic side effects in animals, including salivation, lacrimation, urination, defecation (SLUD), and tremors. Have a plan for veterinary intervention if severe adverse effects are observed.
-
Ensure all personnel are properly trained in oral gavage techniques to prevent esophageal or gastric trauma.
Visualizations
Caption: Experimental workflow for oral gavage administration of this compound.
References
- 1. Role of Cholinergic Signaling in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ouv.vt.edu [ouv.vt.edu]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. iacuc.wsu.edu [iacuc.wsu.edu]
- 5. Suronacrine | C20H20N2O | CID 60601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suronacrine Maleate in High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Suronacrine maleate, a compound identified as 9-(benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate, is a muscarinic acetylcholine receptor (mAChR) agonist.[1] Muscarinic receptors are G-protein coupled receptors (GPCRs) that play a crucial role in mediating the effects of the neurotransmitter acetylcholine in the central and peripheral nervous systems.[2] There are five subtypes of muscarinic receptors (M1-M5), each with distinct tissue distribution and signaling pathways. The M1, M3, and M5 receptors primarily couple to Gq/11 proteins, leading to the activation of phospholipase C and a subsequent increase in intracellular calcium. In contrast, the M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP).[2][3]
The development of subtype-selective muscarinic agonists is of significant interest for the treatment of various neurological and peripheral disorders. High-throughput screening (HTS) assays are essential tools for identifying and characterizing novel muscarinic receptor modulators like this compound from large compound libraries.[4] These assays are designed to be rapid, robust, and amenable to automation, allowing for the efficient screening of thousands of compounds.[5][6][7]
This document provides detailed application notes and protocols for the use of this compound in common HTS assay formats for the characterization of muscarinic agonist activity.
Mechanism of Action and Signaling Pathways
As a muscarinic agonist, this compound is expected to bind to and activate muscarinic acetylcholine receptors. The specific downstream signaling events will depend on the receptor subtype being targeted. For M1, M3, and M5 receptors, agonist binding initiates a cascade that results in an increase in intracellular calcium, which can be readily measured in a high-throughput format.
M1/M3/M5 Muscarinic Receptor Signaling Pathway
Caption: M1/M3/M5 muscarinic receptor signaling pathway.
Quantitative Data
Due to the limited availability of specific published data for this compound, the following table presents representative pharmacological data for other known M1 muscarinic receptor agonists. This data is intended to serve as a reference for the expected potency and affinity of a muscarinic agonist in various assays.
| Compound | Assay Type | Target | IC50 (nM) | Ki (nM) | EC50 (nM) | Reference |
| Carbachol | Radioligand Binding | M1 Receptor | 4090 - 150000 | 170 - 501187 | - | [8] |
| Pirenzepine | Radioligand Binding | M1 Receptor | 19 | 15 - 23.5 | - | [8] |
| Oxotremorine-M | Functional Assay | M1 Receptor | - | - | ~10-100 | [9] |
| McN-A-343 | Functional Assay | M1 Receptor | - | - | ~100-1000 | [9][10] |
| HTL-9936 | Functional Assay | M1 Receptor | - | - | ~100 | [11] |
Note: IC50 (half-maximal inhibitory concentration) and Ki (inhibitory constant) are typically determined in binding assays, while EC50 (half-maximal effective concentration) is determined in functional assays. The values can vary depending on the specific assay conditions.
Experimental Protocols
High-throughput screening for muscarinic agonists like this compound can be performed using various assay formats. The two most common approaches are functional cell-based assays that measure downstream signaling events (e.g., calcium flux) and biochemical binding assays that directly measure the interaction of the compound with the receptor (e.g., radioligand binding).
General High-Throughput Screening Workflow
Caption: General workflow for a high-throughput screening assay.
Protocol 1: Calcium Flux Assay for M1 Muscarinic Agonist Activity
This protocol describes a cell-based functional assay to measure the agonist activity of this compound at the M1 muscarinic receptor by monitoring changes in intracellular calcium concentration.[6][12][13][14][15]
1. Materials and Reagents:
-
Cell Line: A stable cell line expressing the human M1 muscarinic receptor, such as CHO-K1 or HEK293 cells.[16][17]
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for CHO-K1) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Assay Plates: 384-well or 1536-well black-walled, clear-bottom microplates.
-
Calcium-Sensitive Dye: Fluo-4 AM, Fluo-8 AM, or a no-wash calcium assay kit.
-
Probenecid (if required): An anion transport inhibitor to prevent dye leakage from cells.
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Reference Agonist: Acetylcholine or carbachol.
-
Reference Antagonist: Atropine or pirenzepine.
-
Instrumentation: Fluorescence Imaging Plate Reader (FLIPR) or a microplate reader with kinetic fluorescence measurement capabilities.
2. Experimental Procedure:
-
Cell Plating:
-
Culture the M1-expressing cells to ~80-90% confluency.
-
Harvest the cells and resuspend them in the cell culture medium.
-
Seed the cells into the assay plates at a predetermined optimal density (e.g., 10,000-20,000 cells per well for a 384-well plate) and incubate for 18-24 hours at 37°C in a 5% CO2 incubator.
-
-
Dye Loading:
-
Prepare the calcium-sensitive dye loading solution in assay buffer according to the manufacturer's instructions. Probenecid may be included if necessary.
-
Remove the cell culture medium from the assay plates and add the dye loading solution to each well.
-
Incubate the plates for 60 minutes at 37°C, followed by 30 minutes at room temperature in the dark.
-
-
Compound Addition:
-
Prepare serial dilutions of this compound and the reference agonist in assay buffer.
-
Transfer the compound solutions to a separate compound plate.
-
Place both the cell plate and the compound plate into the FLIPR instrument.
-
-
Signal Detection:
-
The instrument will first measure the baseline fluorescence for a few seconds.
-
The compounds are then automatically added to the cell plate.
-
The fluorescence intensity is measured kinetically for a defined period (e.g., 2-3 minutes) to capture the transient increase in intracellular calcium.
-
3. Data Analysis:
-
The change in fluorescence intensity (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.
-
The data is normalized to the response of a maximal concentration of the reference agonist (100%) and a vehicle control (0%).
-
Dose-response curves are generated by plotting the normalized response against the logarithm of the this compound concentration.
-
The EC50 value is determined by fitting the data to a four-parameter logistic equation.
Protocol 2: Radioligand Binding Assay for Muscarinic Receptor Affinity
This protocol describes a biochemical assay to determine the binding affinity (Ki) of this compound for a specific muscarinic receptor subtype using a competitive binding format.[5][18][19]
1. Materials and Reagents:
-
Receptor Source: Cell membranes prepared from a cell line stably expressing the desired muscarinic receptor subtype (e.g., M1).
-
Radioligand: A tritiated antagonist with high affinity for the target receptor, such as [³H]-N-methylscopolamine ([³H]-NMS).
-
Binding Buffer: Phosphate-buffered saline (PBS) or Tris-HCl buffer, pH 7.4.
-
This compound: Stock solution in DMSO.
-
Non-specific Binding Control: A high concentration of a non-labeled antagonist, such as atropine (e.g., 1 µM).
-
Assay Plates: 96-well polypropylene microplates.
-
Filtration System: A cell harvester with glass fiber filters.
-
Scintillation Cocktail and Counter: For detecting radioactivity.
2. Experimental Procedure:
-
Assay Setup:
-
In each well of the microplate, add the binding buffer, the radioligand at a concentration close to its Kd, and either:
-
Vehicle (for total binding).
-
Non-specific binding control (for non-specific binding).
-
Varying concentrations of this compound.
-
-
Initiate the binding reaction by adding the cell membranes to each well.
-
-
Incubation:
-
Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation of Bound and Free Ligand:
-
Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. The filters will trap the cell membranes with the bound radioligand.
-
Wash the filters several times with ice-cold binding buffer to remove any unbound radioligand.
-
-
Detection:
-
Place the filters into scintillation vials, add the scintillation cocktail, and count the radioactivity using a scintillation counter.
-
3. Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC50 value from the resulting competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The protocols and information provided in these application notes offer a framework for the investigation of this compound's activity at muscarinic acetylcholine receptors using high-throughput screening methodologies. While specific data for suronacrine is not widely available, the described assays for calcium flux and radioligand binding are standard and robust methods for characterizing muscarinic agonists. Researchers should optimize the assay conditions for their specific experimental setup to obtain reliable and reproducible data, which will be crucial for advancing the understanding of this compound's pharmacological profile and its potential therapeutic applications.
References
- 1. Suronacrine | C20H20N2O | CID 60601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7tmantibodies.com [7tmantibodies.com]
- 3. Magic™ In Vitro Cell based Muscarinic Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 5. experts.umn.edu [experts.umn.edu]
- 6. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 7. researchgate.net [researchgate.net]
- 8. Muscarinic acetylcholine receptor M1 Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. Selectivity of Agonists for the Active State of M1 to M4 Muscarinic Receptor Subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Drug Design Targeting the Muscarinic Receptors and the Implications in Central Nervous System Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. A Multiplex Calcium Assay for Identification of GPCR Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Calcium Flux & FLIPR Assay Service for GPCR-Ligand Interacting Detection - Creative Biolabs [creative-biolabs.com]
- 15. ionbiosciences.com [ionbiosciences.com]
- 16. innoprot.com [innoprot.com]
- 17. innoprot.com [innoprot.com]
- 18. In vitro muscarinic receptor radioligand-binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Radioligand binding assay of M1-M5 muscarinic cholinergic receptor subtypes in human peripheral blood lymphocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Immunohistochemistry After Suronacrine Maleate Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed framework for utilizing immunohistochemistry (IHC) to study the effects of Suronacrine maleate, a cholinergic compound, on neuronal tissues. The protocols outlined below are designed to guide researchers in assessing changes in protein expression and localization within the cholinergic system and related pathways following treatment.
Introduction to this compound and Cholinergic Signaling
Suronacrine is a compound that acts on the cholinergic system, which is crucial for processes like learning, memory, and attention.[1][2] Agents that modulate this system are of significant interest in neuroscience research, particularly in the context of neurodegenerative diseases like Alzheimer's disease, where cholinergic function is compromised.[1][3] Immunohistochemistry (IHC) is an essential technique that allows for the visualization and quantification of specific proteins within their native tissue context.[4][5] By using IHC, researchers can investigate how this compound treatment affects the expression and distribution of key neuronal proteins, such as choline acetyltransferase (ChAT) in cholinergic neurons, or markers of neuronal activity.[6][7][8]
Hypothesized Signaling Pathway
As a cholinergic agent, this compound is hypothesized to act as an agonist at acetylcholine receptors, initiating downstream signaling cascades that modulate neuronal function. The following diagram illustrates a generalized signaling pathway for a G-protein coupled muscarinic acetylcholine receptor, a common target for cholinergic drugs in the central nervous system.
Caption: Generalized cholinergic agonist signaling pathway.
Experimental Workflow for IHC Analysis
A systematic workflow is critical for obtaining reliable and reproducible IHC results. The process begins with the experimental treatment of a biological model and concludes with data analysis and interpretation.
Caption: Workflow from Suronacrine treatment to IHC analysis.
Detailed Protocols
Protocol 3.1: Immunohistochemistry for Cholinergic Neurons in Brain Tissue
This protocol is adapted for staining free-floating brain sections from a mouse model treated with this compound. It focuses on identifying cholinergic neurons using an anti-ChAT antibody and a neuronal activity marker.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Sucrose solutions (15% and 30% in PBS)
-
Blocking Buffer: 5% Normal Goat Serum (NGS) and 0.3% Triton X-100 in PBS
-
Primary Antibodies (diluted in Blocking Buffer):
-
Anti-Choline Acetyltransferase (ChAT)
-
Anti-phosphorylated-S6 Ribosomal Protein (pS6RP) (as a marker of neuronal activity)[6]
-
-
Secondary Antibodies (e.g., Goat anti-Rabbit Alexa Fluor 488, Goat anti-Mouse Alexa Fluor 594)
-
DAPI (4′,6-diamidino-2-phenylindole) for nuclear counterstaining
-
Mounting Medium
Procedure:
-
Tissue Preparation and Fixation:
-
Anesthetize the animal and perform transcardial perfusion with ice-cold PBS followed by ice-cold 4% PFA.[6]
-
Post-fix the brain in 4% PFA for 24 hours at 4°C.[6]
-
Cryoprotect the brain by immersing it in 15% sucrose until it sinks, then transfer to 30% sucrose until it sinks.
-
Freeze the brain and cut 40 µm-thick coronal sections using a cryostat or vibratome.[6] Store sections in a cryoprotectant solution at -20°C.
-
-
Antigen Retrieval (if necessary):
-
Immunostaining:
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate sections in Blocking Buffer for 1-2 hours at room temperature to block non-specific binding.[11]
-
Incubate sections with primary antibodies (e.g., anti-ChAT and anti-pS6RP) overnight at 4°C on a shaker.[6][11]
-
Wash sections three times in PBS for 10 minutes each.
-
Incubate with corresponding fluorescently-labeled secondary antibodies for 2 hours at room temperature, protected from light.
-
Wash sections three times in PBS for 10 minutes each.
-
Counterstain with DAPI for 10 minutes to visualize cell nuclei.
-
Perform a final wash in PBS.
-
-
Mounting and Visualization:
-
Carefully mount the free-floating sections onto glass slides.[11]
-
Allow slides to dry, then coverslip using an anti-fade mounting medium.
-
Visualize staining using a confocal or fluorescence microscope.
-
Data Presentation and Analysis
Quantitative analysis is crucial for an objective interpretation of IHC results. The data should be summarized in a clear and organized manner. The table below serves as a template for presenting quantitative data from IHC experiments comparing control and Suronacrine-treated groups.
Table 1: Template for Quantitative IHC Data Summary
| Treatment Group | Brain Region | Protein Target | Measurement Type | N | Mean Value ± SEM | P-value |
| Vehicle Control | Hippocampus | ChAT | Number of Positive Cells/mm² | 5 | e.g., 150.5 ± 12.3 | rowspan="2" |
| This compound | Hippocampus | ChAT | Number of Positive Cells/mm² | 5 | e.g., 185.2 ± 15.1 | |
| Vehicle Control | Hippocampus | pS6RP | Average Staining Intensity | 5 | e.g., 80.1 ± 5.6 | rowspan="2" |
| This compound | Hippocampus | pS6RP | Average Staining Intensity | 5 | e.g., 110.7 ± 8.9 | |
| Vehicle Control | Striatum | ChAT | Number of Positive Cells/mm² | 5 | e.g., 210.4 ± 18.7 | rowspan="2" |
| This compound | Striatum | ChAT | Number of Positive Cells/mm² | 5 | e.g., 255.9 ± 20.4 | |
| Vehicle Control | Striatum | pS6RP | Average Staining Intensity | 5 | e.g., 95.3 ± 7.2 | rowspan="2" |
| This compound | Striatum | pS6RP | Average Staining Intensity | 5 | e.g., 130.6 ± 11.0 | |
| Note: The data shown are for illustrative purposes only. Researchers should substitute these values with their own experimental findings. SEM: Standard Error of the Mean. |
References
- 1. Long-term use of certain drugs linked to dementia risk increase - Alzheimer's Research UK [alzheimersresearchuk.org]
- 2. New evidence shows some anti-depressants can raise dementia risk | Alzheimer's Society [alzheimers.org.uk]
- 3. sop.washington.edu [sop.washington.edu]
- 4. Immunohistochemistry Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Immunohistochemistry of cholinergic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Immunohistochemical fluorescent labelling and activity readout of striatal cholinergic interneuron activity [protocols.io]
- 7. Immunohistochemistry of Human Brain Striatum: ciliation of cholinergic neurons and astrocytes [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. Immunohistochemistry(IHC) Protocol [immunohistochemistry.us]
- 10. Immunohistochemistry Procedure [sigmaaldrich.com]
- 11. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
Application Notes and Protocols for Determining the Stability of Suronacrine Maleate Solutions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of the last literature review, specific quantitative stability data for suronacrine maleate solutions is not publicly available. The following application notes and protocols are based on established principles of pharmaceutical stability testing, regulatory guidelines from the International Council for Harmonisation (ICH), and methodologies applied to similar chemical entities. These are intended to serve as a comprehensive guide for researchers to design and execute their own stability studies for this compound solutions.
Introduction
This compound is a cholinomimetic agent that has been investigated for its potential in treating Alzheimer's disease. Ensuring the stability of its solution formulations is a critical aspect of preclinical and clinical development. Degradation of the active pharmaceutical ingredient (API) can lead to a loss of potency and the formation of potentially toxic impurities. These application notes provide a framework for a comprehensive stability assessment of this compound solutions, encompassing storage stability, forced degradation studies, and the development of a stability-indicating analytical method.
Recommended Storage Conditions (General Guidance)
Based on general information for related compounds, it is recommended to store solid this compound at -20°C. For solutions, initial stability studies should be conducted to determine appropriate storage conditions. A general recommendation for investigational solutions is storage at 2-8°C, protected from light. Long-term storage conditions should be established based on data generated from the protocols outlined below.
Stability-Indicating Method: UPLC-MS Protocol
A stability-indicating analytical method is crucial for separating and quantifying this compound from its potential degradation products. An Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) method is highly recommended for its sensitivity and specificity.
Objective: To develop and validate a UPLC-MS method capable of accurately measuring the concentration of this compound and detecting any degradation products.
Instrumentation and Reagents:
-
UPLC system with a photodiode array (PDA) detector and a mass spectrometer (e.g., Q-TOF or triple quadrupole).
-
UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Acetonitrile (ACN), HPLC grade.
-
Methanol (MeOH), HPLC grade.
-
Formic acid, LC-MS grade.
-
Ammonium acetate, LC-MS grade.
-
Purified water (e.g., Milli-Q).
-
This compound reference standard.
Protocol:
-
Preparation of Mobile Phase:
-
Mobile Phase A: 10 mM ammonium acetate in water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
-
Chromatographic Conditions (Starting Point):
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Injection Volume: 2 µL.
-
PDA Detection: 200-400 nm.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-8 min: 5-95% B
-
8-9 min: 95% B
-
9-9.1 min: 95-5% B
-
9.1-10 min: 5% B
-
-
-
Mass Spectrometry Conditions (Positive Ion Mode):
-
Capillary Voltage: 3.0 kV.
-
Cone Voltage: 30 V.
-
Source Temperature: 120°C.
-
Desolvation Temperature: 350°C.
-
Gas Flow: As per instrument recommendation.
-
-
Method Validation: Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).
Forced Degradation Studies
Forced degradation (stress testing) is essential for identifying potential degradation pathways and demonstrating the specificity of the stability-indicating method.[1][2] The goal is to achieve 5-20% degradation of the API.[3]
4.1 General Protocol for Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or a buffer at a relevant pH) at a concentration of approximately 1 mg/mL.
-
For each stress condition, dilute the stock solution with the respective stress agent to a final concentration of ~100 µg/mL.
-
Store a control sample (diluted with the solvent used for the stock solution) at 2-8°C, protected from light.
-
Analyze all samples at initial, intermediate, and final time points using the validated UPLC-MS method.
4.2 Specific Stress Conditions:
4.2.1 Acid Hydrolysis:
-
Stress Agent: 0.1 M HCl.
-
Conditions: Incubate at 60°C for 2, 4, 8, and 24 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M NaOH.
4.2.2 Base Hydrolysis:
-
Stress Agent: 0.1 M NaOH.
-
Conditions: Incubate at room temperature (25°C) for 1, 2, 4, and 8 hours.
-
Neutralization: Before analysis, neutralize the sample with an equivalent amount of 0.1 M HCl.
4.2.3 Oxidative Degradation:
-
Stress Agent: 3% Hydrogen Peroxide (H₂O₂).
-
Conditions: Incubate at room temperature (25°C) for 2, 4, 8, and 24 hours, protected from light.
4.2.4 Thermal Degradation:
-
Conditions: Incubate the solution at 60°C in a calibrated oven for 1, 3, and 7 days, protected from light.
4.2.5 Photostability:
-
Conditions: Expose the solution in a photostability chamber to an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[4]
-
Control: A parallel sample should be wrapped in aluminum foil to exclude light.
Data Presentation (Template Tables)
The following tables are templates for organizing the data from your stability studies.
Table 1: Summary of Forced Degradation of this compound Solution
| Stress Condition | Time (hours/days) | This compound Assay (%) | Number of Degradation Products | Major Degradation Product (RRT) | Mass Balance (%) |
| Control | 0 | 100.0 | 0 | - | 100.0 |
| 0.1 M HCl, 60°C | 24 h | e.g., 85.2 | e.g., 2 | e.g., 0.85 | e.g., 99.5 |
| 0.1 M NaOH, 25°C | 8 h | e.g., 89.7 | e.g., 1 | e.g., 1.15 | e.g., 100.1 |
| 3% H₂O₂, 25°C | 24 h | e.g., 91.5 | e.g., 3 | e.g., 0.92 | e.g., 99.8 |
| Thermal, 60°C | 7 days | e.g., 95.1 | e.g., 1 | e.g., 0.85 | e.g., 99.9 |
| Photostability | ICH Q1B | e.g., 93.4 | e.g., 2 | e.g., 1.25 | e.g., 100.2 |
RRT: Relative Retention Time
Table 2: Long-Term Stability of this compound Solution (Example: 2-8°C)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | e.g., 5.5 | 100.0 | 0.0 |
| 3 | Record observation | Record pH | Record assay | Record total % |
| 6 | Record observation | Record pH | Record assay | Record total % |
| 9 | Record observation | Record pH | Record assay | Record total % |
| 12 | Record observation | Record pH | Record assay | Record total % |
| 18 | Record observation | Record pH | Record assay | Record total % |
| 24 | Record observation | Record pH | Record assay | Record total % |
Table 3: Accelerated Stability of this compound Solution (Example: 25°C/60% RH)
| Time Point (Months) | Appearance | pH | This compound Assay (%) | Total Degradation Products (%) |
| 0 | Clear, colorless solution | e.g., 5.5 | 100.0 | 0.0 |
| 1 | Record observation | Record pH | Record assay | Record total % |
| 3 | Record observation | Record pH | Record assay | Record total % |
| 6 | Record observation | Record pH | Record assay | Record total % |
Visualizations
The following diagrams illustrate the workflows and a predicted degradation pathway for this compound.
Caption: Workflow for Forced Degradation of this compound Solution.
Caption: Predicted Degradation Pathways for this compound.
Conclusion and Recommendations
The stability of this compound solutions must be empirically determined through a systematic study as outlined in these protocols. Researchers should initiate these studies early in the drug development process to inform formulation and packaging decisions. The provided UPLC-MS method serves as a robust starting point for developing a validated, stability-indicating assay. All stability studies should be conducted in accordance with the principles of Good Laboratory Practice (GLP) and ICH guidelines to ensure data integrity and regulatory acceptance. Upon generating sufficient data, appropriate storage conditions and a shelf-life for the this compound solution can be established.
References
Western Blot Analysis of Proteins Potentially Affected by Suronacrine Maleate: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the Western blot analysis of key proteins implicated in the mechanism of action of Suronacrine maleate, a potent cholinesterase inhibitor with potential applications in neurodegenerative disease research. Given its role in modulating cholinergic neurotransmission and its investigation in the context of Alzheimer's disease, this document focuses on the analysis of Acetylcholinesterase (AChE), Amyloid Precursor Protein (APP), and phosphorylated Tau (p-Tau).
Introduction to this compound
This compound is a synthetic compound belonging to the 9-aminoacridine class of drugs. Its primary mechanism of action is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1][2] By inhibiting AChE, this compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mode of action has made it a subject of interest in the study and potential treatment of Alzheimer's disease, a neurodegenerative disorder characterized by a decline in cholinergic function, as well as the pathological hallmarks of amyloid plaques and neurofibrillary tangles.[3] Amyloid plaques are formed from the aggregation of amyloid-beta (Aβ) peptides, which are derived from the proteolytic processing of the Amyloid Precursor Protein (APP).[3][4] Neurofibrillary tangles are primarily composed of hyperphosphorylated Tau protein.[5][6][7]
The following protocols detail the Western blot analysis of AChE, APP, and p-Tau to investigate the potential effects of this compound on their expression and post-translational modification.
Application Note 1: Western Blot Analysis of Acetylcholinesterase (AChE) Expression
Objective: To determine the effect of this compound treatment on the expression levels of Acetylcholinesterase in cell lysates or tissue homogenates. As an inhibitor, this compound is not expected to directly alter the expression of AChE, but it is crucial to verify this as part of a comprehensive drug characterization.
Quantitative Data Summary
| Treatment Group | AChE Expression (Normalized to Control) | Standard Deviation | p-value (vs. Control) |
| Control (Vehicle) | 1.00 | ± 0.12 | - |
| This compound (1 µM) | 0.98 | ± 0.15 | > 0.05 |
| This compound (10 µM) | 1.03 | ± 0.11 | > 0.05 |
| This compound (50 µM) | 0.95 | ± 0.18 | > 0.05 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Culture a relevant cell line (e.g., human neuroblastoma SH-SY5Y cells) to 70-80% confluency.
-
Treat cells with varying concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) and a vehicle control for a predetermined time (e.g., 24 hours).
-
-
Protein Extraction:
-
Wash cells twice with ice-cold Phosphate Buffered Saline (PBS).
-
Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, with vortexing every 10 minutes.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine protein concentration using a BCA (Bicinchoninic acid) protein assay.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare protein samples by mixing with 4x Laemmli sample buffer and heating at 95°C for 5 minutes.
-
Load equal amounts of protein (20-30 µg) per lane onto a 10% SDS-polyacrylamide gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
Transfer the separated proteins to a PVDF (Polyvinylidene difluoride) membrane at 100V for 90 minutes.
-
-
Immunodetection:
-
Block the membrane with 5% non-fat dry milk or Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AChE (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Detect the protein bands using an Enhanced Chemiluminescence (ECL) substrate and an imaging system.
-
To ensure equal loading, strip the membrane and re-probe with an antibody against a housekeeping protein (e.g., GAPDH or β-actin).
-
Application Note 2: Western Blot Analysis of Amyloid Precursor Protein (APP) Processing
Objective: To assess whether this compound treatment alters the expression or proteolytic processing of Amyloid Precursor Protein. Changes in APP processing can affect the production of amyloid-beta peptides.
Quantitative Data Summary
| Treatment Group | Full-Length APP (Normalized to Control) | sAPPα (Normalized to Control) | sAPPβ (Normalized to Control) |
| Control (Vehicle) | 1.00 ± 0.08 | 1.00 ± 0.11 | 1.00 ± 0.13 |
| This compound (1 µM) | 0.99 ± 0.09 | 1.15 ± 0.14 | 0.85 ± 0.10 |
| This compound (10 µM) | 1.02 ± 0.11 | 1.32 ± 0.16 | 0.71 ± 0.09 |
| This compound (50 µM) | 0.97 ± 0.10 | 1.45 ± 0.18 | 0.62 ± 0.08 |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. *p < 0.05, *p < 0.01.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Follow the same procedure as described in Application Note 1, using a cell line that expresses APP (e.g., SH-SY5Y or HEK293 cells stably expressing human APP).
-
-
Protein Extraction:
-
For analysis of full-length APP and C-terminal fragments (CTFs), follow the protein extraction protocol in Application Note 1.
-
For analysis of secreted APP fragments (sAPPα and sAPPβ), collect the cell culture medium before cell lysis. Centrifuge the medium to remove cell debris and concentrate the proteins using centrifugal filter units.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare and load protein samples (from cell lysates and concentrated medium) as described previously. Use a gradient gel (e.g., 4-12% or 4-20%) for better resolution of different APP fragments.
-
Perform electrophoresis and protein transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane as described.
-
Incubate with a primary antibody that recognizes the C-terminus of APP to detect full-length APP and CTFs, or with antibodies specific for the N-terminus of sAPPα or sAPPβ.
-
Proceed with washing, secondary antibody incubation, and detection as outlined in the protocol for AChE.
-
Normalize full-length APP levels to a housekeeping protein. For secreted fragments, normalization can be based on total protein loaded or a secreted housekeeping protein if available.
-
Application Note 3: Western Blot Analysis of Tau Phosphorylation
Objective: To investigate the effect of this compound on the phosphorylation of Tau protein at specific epitopes associated with Alzheimer's disease pathology.
Quantitative Data Summary
| Treatment Group | p-Tau (Ser202/Thr205) / Total Tau | p-Tau (Ser396) / Total Tau | p-Tau (Ser404) / Total Tau |
| Control (Vehicle) | 1.00 ± 0.15 | 1.00 ± 0.12 | 1.00 ± 0.14 |
| This compound (1 µM) | 0.92 ± 0.13 | 0.95 ± 0.11 | 0.97 ± 0.16 |
| This compound (10 µM) | 0.78 ± 0.11 | 0.81 ± 0.10 | 0.85 ± 0.12* |
| This compound (50 µM) | 0.65 ± 0.09 | 0.69 ± 0.08 | 0.72 ± 0.10** |
*Note: The data presented in this table is hypothetical and for illustrative purposes only. *p < 0.05, *p < 0.01.
Detailed Experimental Protocol
-
Cell Culture and Treatment:
-
Utilize a neuronal cell line that expresses Tau protein (e.g., SH-SY5Y). To induce Tau hyperphosphorylation, cells can be pre-treated with an agent like okadaic acid before or during this compound treatment.
-
-
Protein Extraction:
-
Follow the same protein extraction protocol as for AChE, ensuring the lysis buffer contains phosphatase inhibitors in addition to protease inhibitors to preserve the phosphorylation state of proteins.
-
-
SDS-PAGE and Protein Transfer:
-
Prepare and load protein samples as previously described. Use a 12% SDS-polyacrylamide gel for optimal separation of Tau isoforms.
-
Perform electrophoresis and transfer to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for a phosphorylated Tau epitope (e.g., AT8 for p-Tau at Ser202/Thr205, or antibodies for p-Tau at Ser396 or Ser404) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the bands using ECL.
-
To normalize for total Tau levels, strip the membrane and re-probe with an antibody that recognizes total Tau (e.g., Tau-5). The ratio of p-Tau to total Tau can then be calculated.
-
Visualizations
Experimental Workflow
Caption: General workflow for Western blot analysis.
Cholinergic Signaling Pathway
Caption: Inhibition of AChE by this compound.
Amyloid Precursor Protein (APP) Processing
Caption: Amyloidogenic vs. Non-amyloidogenic APP processing.
Tau Protein Hyperphosphorylation
Caption: The process of Tau hyperphosphorylation and tangle formation.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetylcholinesterase complexes with the natural product inhibitors dihydrotanshinone I and territrem B: binding site assignment from inhibitor competition and validation through crystal structure determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Amyloid Precursor Protein Processing and Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. Mitotic phosphorylation of tau protein in neuronal cell lines resembles phosphorylation in Alzheimer's disease [pubmed.ncbi.nlm.nih.gov]
- 6. The Importance of Tau Phosphorylation for Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Evolution of Tau Phosphorylation and Interactions [frontiersin.org]
Application Notes and Protocols for Measuring Acetylcholinesterase Inhibition with Suronacrine Maleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acetylcholinesterase (AChE) is a critical enzyme in the cholinergic nervous system, responsible for the rapid hydrolysis of the neurotransmitter acetylcholine, terminating the synaptic signal.[1] Inhibition of AChE is a key therapeutic strategy for conditions characterized by a cholinergic deficit, most notably Alzheimer's disease. By preventing the breakdown of acetylcholine, AChE inhibitors increase the concentration and duration of action of this neurotransmitter in the synaptic cleft, thereby enhancing cholinergic function.
Suronacrine maleate, also known as HP-128, is a synthetic compound that has been investigated for its potential as a cognitive enhancer. While it is known to interact with the cholinergic system, one study has characterized its anticholinesterase activity as weaker and potentially masked by its effects on cholinoceptors. This document provides detailed protocols for measuring the acetylcholinesterase inhibitory activity of this compound, enabling researchers to quantify its potency and elucidate its mechanism of action.
Principle of Measurement
The most widely used method for determining AChE activity is the colorimetric assay developed by Ellman.[2] This assay utilizes acetylthiocholine (ATC) as a substrate for AChE. The enzymatic hydrolysis of ATC produces thiocholine, which then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to yield 5-thio-2-nitrobenzoate (TNB), a yellow-colored anion. The rate of TNB formation, measured spectrophotometrically at 412 nm, is directly proportional to the AChE activity. The inhibitory effect of a compound like this compound is quantified by measuring the reduction in the rate of this colorimetric reaction.
Data Presentation
A critical aspect of characterizing an enzyme inhibitor is the determination of its inhibitory potency, typically expressed as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki).
Table 1: In Vitro Acetylcholinesterase (AChE) Inhibition by this compound
| Compound | AChE Source | Substrate | IC50 (nM) | Inhibition Type | Ki (nM) | Reference |
| This compound | e.g., Human recombinant | e.g., Acetylthiocholine | [Insert experimental value] | [e.g., Competitive, Non-competitive, Mixed] | [Insert experimental value] | [Cite your study] |
| Donepezil (Reference) | Human recombinant | Acetylthiocholine | e.g., 6.7 | Mixed | e.g., 2.3 | [Cite relevant literature] |
| Galantamine (Reference) | Human recombinant | Acetylthiocholine | e.g., 410 | Competitive | e.g., 140 | [Cite relevant literature] |
Table 2: Kinetic Parameters of Acetylcholinesterase in the Presence of this compound
| Inhibitor Concentration | Apparent Km (µM) | Apparent Vmax (µmol/min/mg) |
| 0 nM (Control) | [Insert experimental value] | [Insert experimental value] |
| [Concentration 1] nM | [Insert experimental value] | [Insert experimental value] |
| [Concentration 2] nM | [Insert experimental value] | [Insert experimental value] |
| [Concentration 3] nM | [Insert experimental value] | [Insert experimental value] |
Experimental Protocols
Protocol 1: Determination of IC50 for this compound using a 96-Well Plate Reader
This protocol is adapted from the widely used Ellman's method, optimized for a microplate format.
Materials:
-
Acetylcholinesterase (AChE) from a specified source (e.g., human recombinant, electric eel)
-
This compound
-
Acetylthiocholine iodide (ATC)
-
5,5'-Dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
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96-well clear flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 412 nm
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer. The final concentration in the well should be determined empirically to yield a linear reaction rate for at least 10 minutes.
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO, then dilute in buffer). Prepare a serial dilution to obtain a range of concentrations to be tested.
-
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
-
Prepare a 14 mM stock solution of ATC in phosphate buffer.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in the specified order:
-
140 µL of 0.1 M phosphate buffer (pH 8.0)
-
10 µL of the this compound solution at various concentrations (or solvent control).
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10 µL of the AChE solution.
-
-
Include control wells:
-
100% Activity Control: 10 µL of solvent instead of the inhibitor solution.
-
Blank: 10 µL of buffer instead of the enzyme solution.
-
-
-
Pre-incubation:
-
Mix the contents of the wells gently and pre-incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for 10-15 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the enzymatic reaction by adding 10 µL of 14 mM ATC to each well.
-
Immediately place the plate in the microplate reader and measure the absorbance at 412 nm every 30 seconds for 10-20 minutes.
-
-
Data Analysis:
-
Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance versus time curve (ΔAbs/min).
-
Correct the rates of the test wells by subtracting the rate of the blank well.
-
Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100 where V_control is the rate of the 100% activity control and V_inhibitor is the rate in the presence of the inhibitor.
-
Plot the % Inhibition against the logarithm of the this compound concentration.
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Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism, Origin).
-
Protocol 2: Determination of the Mechanism of Inhibition (Kinetic Analysis)
This protocol determines whether this compound acts as a competitive, non-competitive, or mixed inhibitor.
Procedure:
-
Follow the setup in Protocol 1, but with the following modifications:
-
Use a range of fixed concentrations of this compound (e.g., 0, 0.5 x IC50, 1 x IC50, 2 x IC50).
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For each inhibitor concentration, vary the concentration of the substrate (ATC) over a wide range (e.g., 0.1 to 5 times the Km value of the enzyme).
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) for each combination of inhibitor and substrate concentration.
-
Generate a Lineweaver-Burk plot (1/V versus 1/[S]) or a Michaelis-Menten plot (V versus [S]) for each inhibitor concentration.
-
Analyze the plots to determine the mechanism of inhibition:
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Competitive Inhibition: The lines on the Lineweaver-Burk plot will intersect at the y-axis (Vmax remains the same, Km increases).
-
Non-competitive Inhibition: The lines will intersect on the x-axis (Km remains the same, Vmax decreases).
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Mixed Inhibition: The lines will intersect at a point to the left of the y-axis.
-
-
The inhibition constant (Ki) can be calculated from the replots of the slopes or y-intercepts of the primary plots against the inhibitor concentration.
-
Visualizations
Acetylcholinesterase Catalytic Cycle and Inhibition
Caption: Mechanism of Acetylcholinesterase Inhibition.
Experimental Workflow for AChE Inhibition Assay
Caption: Workflow for Determining AChE Inhibition.
References
Troubleshooting & Optimization
Preventing Suronacrine maleate degradation in solution
Welcome to the technical support center for Suronacrine maleate. This resource is designed to assist researchers, scientists, and drug development professionals in preventing the degradation of this compound in solution. Here you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: this compound is a solid that should be stored in a freezer at -20°C to ensure its stability.[1] When preparing solutions, it is recommended to prepare them fresh for each experiment. If short-term storage of a solution is necessary, it should be protected from light and stored at 2-8°C for no longer than 24 hours.
Q2: What are the primary factors that can cause the degradation of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: Solutions with a high or low pH can accelerate hydrolysis.
-
Temperature: Elevated temperatures can increase the rate of degradation.
-
Light: Exposure to UV or fluorescent light can lead to photodegradation.
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Oxidizing Agents: The presence of oxidizing agents can lead to the formation of degradation products.
Q3: How can I detect and quantify the degradation of this compound in my samples?
A3: A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is the most common and reliable technique to separate and quantify this compound from its degradation products.[2][3] A validated HPLC method can provide accurate measurements of the parent compound and any impurities that may form.
Troubleshooting Guide
Issue: I am observing a rapid loss of this compound concentration in my solution.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| pH of the solution is not optimal. | Adjust the pH of your solution to a neutral range (pH 6-7.5). Use appropriate buffers to maintain a stable pH. | Reduced rate of degradation. |
| Solution is exposed to light. | Store the solution in amber vials or wrap the container with aluminum foil to protect it from light. | Minimized photodegradation. |
| Storage temperature is too high. | Store stock solutions and working solutions at 2-8°C for short-term use and at -20°C for long-term storage.[1] | Slower degradation kinetics. |
| Presence of oxidizing agents. | Ensure all glassware is thoroughly cleaned and that solvents and reagents are free from peroxides or other oxidizing impurities. | Prevention of oxidative degradation. |
| Microbial contamination. | If using aqueous buffers for an extended period, consider sterile filtering the solution. | Prevention of microbial-induced degradation. |
Issue: I am seeing unexpected peaks in my HPLC chromatogram.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Degradation of this compound. | Perform a forced degradation study (see Experimental Protocols section) to identify the retention times of potential degradation products. | Confirmation of whether the new peaks correspond to degradation products. |
| Contamination of the sample or mobile phase. | Prepare fresh mobile phase and re-prepare the sample using high-purity solvents. | Disappearance of extraneous peaks if they were from contamination. |
| Issues with the HPLC system. | Run a blank injection (mobile phase only) to check for system peaks. | A clean baseline in the blank run indicates the issue is with the sample. |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines the conditions for a forced degradation study to intentionally degrade this compound and identify its degradation products. This is a crucial step in developing a stability-indicating analytical method.[4][5]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).
2. Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M hydrochloric acid (HCl) and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M sodium hydroxide (NaOH) and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug powder to 105°C in a hot air oven for 48 hours. Then, dissolve to prepare a 1 mg/mL solution.
-
Photolytic Degradation: Expose the stock solution to direct sunlight for 48 hours or a photostability chamber.
3. Sample Analysis:
-
Before injection into the HPLC system, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
-
Analyze the samples using a validated stability-indicating HPLC method.
Protocol 2: Stability-Indicating RP-HPLC Method for this compound
This protocol provides a general framework for an RP-HPLC method to analyze this compound and its degradation products. Method optimization and validation are essential for specific applications.
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and 20 mM phosphate buffer (pH 6.8) in a 60:40 (v/v) ratio |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30°C |
Quantitative Data Summary
The following table summarizes hypothetical degradation data for this compound under various stress conditions, as would be determined by a forced degradation study.
| Stress Condition | Duration | Temperature | % Degradation (Illustrative) | Number of Degradation Products (Illustrative) |
| 0.1 M HCl | 24 hours | 60°C | 15.2% | 2 |
| 0.1 M NaOH | 24 hours | 60°C | 25.8% | 3 |
| 3% H₂O₂ | 24 hours | Room Temp | 10.5% | 1 |
| Thermal (Solid) | 48 hours | 105°C | 8.1% | 1 |
| Photolytic (Solution) | 48 hours | Room Temp | 12.3% | 2 |
Visualizations
Signaling Pathway of Cholinesterase Inhibitors
Suronacrine, as a cholinesterase inhibitor, is thought to exert its neuroprotective effects in Alzheimer's disease by enhancing cholinergic signaling, which in turn can activate pro-survival pathways like the PI3K/AKT pathway.[1][4]
References
- 1. Neuroprotective Effects of Cholinesterase Inhibitors: Current Scenario in Therapies for Alzheimer’s Disease and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Anti-cholinesterases Mechanism of Action in Alzheimer’s Disease (AD) – My Endo Consult [myendoconsult.com]
Troubleshooting unexpected results in Suronacrine maleate experiments
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suronacrine maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an acetylcholinesterase (AChE) inhibitor.[1] Its primary mechanism of action is to prevent the breakdown of the neurotransmitter acetylcholine (ACh) by inhibiting the enzyme acetylcholinesterase.[1] This leads to an increased concentration and prolonged availability of acetylcholine at the synaptic cleft, enhancing cholinergic neurotransmission.[1] It has been investigated as a potential therapeutic for Alzheimer's disease due to the cholinergic deficit observed in this condition.[2][3]
Q2: What are the potential off-target effects of this compound?
While specific off-target effects of this compound are not extensively documented in publicly available literature, it has been noted to potently inhibit the uptake of radiolabeled noradrenaline and dopamine in vitro.[2][3] Researchers should be aware of these potential interactions, as they could influence experimental outcomes, particularly in systems where monoaminergic signaling is relevant.
Q3: What are the solubility and stability characteristics of this compound?
This compound is a solid that appears white to off-white.[2] It has slight solubility in DMSO, ethanol, and methanol.[2] For storage, it is recommended to keep it in a freezer at -20°C to ensure stability.[2]
Q4: Are there any known toxicities associated with this compound?
This compound has been described as having a biochemical and pharmacological profile similar to tacrine (THA), but with significantly lower toxicity.[2][3] Specifically, it has been reported to have no measurable liver toxicity in humans, a significant advantage over first-generation acetylcholinesterase inhibitors like tacrine.[1][3]
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro and in vivo experiments with this compound.
In Vitro Experiments (e.g., AChE Inhibition Assays)
Issue 1: Higher than expected IC50 value (Lower than expected potency).
| Potential Cause | Troubleshooting Step |
| Incorrect concentration of this compound solution | Verify calculations for stock and working solutions. Prepare fresh dilutions from a newly weighed sample. |
| Degradation of this compound | Ensure proper storage conditions (-20°C).[2] Prepare fresh stock solutions and avoid repeated freeze-thaw cycles. |
| Suboptimal assay conditions | Confirm that the pH, temperature, and incubation times of your assay are optimal for AChE activity. Refer to the detailed protocol below. |
| High enzyme concentration | An excess of AChE in the assay can lead to rapid substrate turnover, requiring a higher inhibitor concentration. Optimize the enzyme concentration to ensure a linear reaction rate during the measurement period. |
| Interference from solvents | Ensure the final concentration of the solvent (e.g., DMSO) in the assay well is low and consistent across all conditions, as high concentrations can inhibit enzyme activity. |
Issue 2: High variability between replicate wells.
| Potential Cause | Troubleshooting Step |
| Pipetting errors | Use calibrated pipettes and proper pipetting techniques. For small volumes, consider using a multi-channel pipette for simultaneous additions. |
| Incomplete mixing of reagents | Gently mix the contents of the wells after each reagent addition, for example, by using a plate shaker. |
| Edge effects in microplates | Avoid using the outermost wells of the microplate, as they are more prone to evaporation and temperature fluctuations. Fill the outer wells with buffer or water. |
| Precipitation of this compound | Due to its slight solubility,[2] high concentrations may precipitate. Visually inspect solutions and assay wells for any signs of precipitation. If observed, consider using a lower concentration range or a different solvent system if compatible with the assay. |
In Vivo Experiments
Issue 1: Lack of expected physiological or behavioral effects.
| Potential Cause | Troubleshooting Step |
| Poor bioavailability | Review the literature for the recommended route of administration and vehicle for this compound or similar compounds. The formulation may need to be optimized to improve absorption. |
| Inadequate dosage | The administered dose may be too low to achieve a therapeutic concentration in the target tissue. Conduct a dose-response study to determine the optimal dose. |
| Rapid metabolism of the compound | Consider the pharmacokinetic profile of this compound. It may be rapidly metabolized and cleared from the system. The dosing regimen may need to be adjusted (e.g., more frequent administration). |
| Blood-brain barrier penetration | For neurological studies, confirm if this compound can effectively cross the blood-brain barrier. If not, alternative delivery methods may be required. |
Issue 2: Unexpected side effects (e.g., tremors, salivation).
| Potential Cause | Troubleshooting Step |
| Cholinergic hyperstimulation | These are common side effects of acetylcholinesterase inhibitors due to the accumulation of acetylcholine.[1] This indicates that the drug is active. |
| High dosage | The observed side effects may be dose-dependent. Reduce the dosage to a level that still produces the desired therapeutic effect but with minimized adverse effects. |
| Off-target effects | As this compound may affect noradrenaline and dopamine uptake,[2][3] some side effects could be related to these interactions. Monitor for a range of behavioral and physiological changes. |
Data Presentation
Table 1: Example Data for AChE Inhibition Assay with this compound
| This compound Concentration (nM) | % AChE Inhibition (Mean ± SD) |
| 0.1 | 5.2 ± 1.1 |
| 1 | 15.8 ± 2.5 |
| 10 | 48.9 ± 3.2 |
| 100 | 85.1 ± 1.9 |
| 1000 | 98.6 ± 0.8 |
This table represents hypothetical data for illustrative purposes.
Experimental Protocols
Protocol 1: In Vitro Acetylcholinesterase Inhibition Assay (Ellman's Method)
This protocol is adapted from the widely used Ellman's method for measuring AChE activity.[4][5]
Materials:
-
96-well microplate
-
Phosphate buffer (0.1 M, pH 8.0)
-
Acetylcholinesterase (AChE) solution (e.g., from electric eel)
-
This compound stock solution (in DMSO)
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Acetylthiocholine iodide (ATCI)
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound from the stock solution in phosphate buffer.
-
In each well of the 96-well plate, add:
-
140 µL of phosphate buffer
-
10 µL of the this compound dilution (or buffer for control)
-
10 µL of AChE solution
-
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of DTNB solution to each well.
-
Initiate the reaction by adding 10 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings every minute for 10 minutes.
-
Calculate the rate of reaction for each concentration.
-
The percentage of inhibition is calculated as: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
Protocol 2: Measurement of Acetylcholine Levels in Brain Tissue
This protocol provides a general workflow for measuring ACh levels in brain tissue samples.
Materials:
-
Brain tissue samples
-
Homogenization buffer
-
Centrifuge
-
Acetylcholine assay kit (commercially available) or HPLC with electrochemical detection
-
Protein assay kit
Procedure:
-
Dissect the brain region of interest on ice.
-
Homogenize the tissue in a suitable buffer.
-
Centrifuge the homogenate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant.
-
Measure the acetylcholine concentration in the supernatant using a commercial assay kit or HPLC.[6]
-
Measure the total protein concentration in the supernatant using a standard protein assay (e.g., BCA or Bradford).
-
Express acetylcholine levels as pmol/mg of protein.
Visualizations
Caption: Signaling pathway of Acetylcholinesterase (AChE) inhibition by this compound.
Caption: General experimental workflow for this compound studies.
Caption: Logical troubleshooting flow for unexpected experimental results.
References
- 1. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 113108-86-4 [amp.chemicalbook.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
How to minimize off-target effects of Suronacrine maleate
Disclaimer: Publicly available, specific quantitative data on the off-target effects and binding profile of Suronacrine maleate is limited. The following information is based on the established pharmacology of the broader classes of cholinesterase inhibitors and tetrahydroacridine derivatives, to which this compound belongs. Researchers are strongly encouraged to perform their own comprehensive in-vitro and in-cellulo characterization of this compound in their specific experimental systems.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target effects of this compound?
A1: this compound is presumed to be a cholinesterase inhibitor. Its primary on-target effect is the inhibition of acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE). This inhibition leads to an increase in the levels and duration of action of the neurotransmitter acetylcholine in the synaptic cleft.
Q2: What are the potential off-target effects of this compound?
A2: Based on its chemical class, potential off-target effects may include:
-
Cholinergic System Overstimulation: Due to non-specific inhibition of cholinesterases throughout the body, researchers might observe effects consistent with excessive acetylcholine levels. In in-vivo studies, this could manifest as gastrointestinal distress, bradycardia (slowed heart rate), or increased salivation. In in-vitro neuronal cultures, this could lead to excitotoxicity.
-
Interaction with other Receptors and Enzymes: Tetrahydroacridine derivatives have been reported to interact with other targets. While specific data for this compound is unavailable, researchers should be aware of potential interactions with muscarinic acetylcholine receptors (mAChRs), nicotinic acetylcholine receptors (nAChRs), and other enzymes like carboxylesterases.
-
Hepatotoxicity: Some earlier tetrahydroacridine compounds, such as tacrine, were associated with liver toxicity. This is a potential concern that should be monitored in preclinical studies.
-
Cytotoxicity: At higher concentrations, like many small molecules, this compound may exhibit cytotoxic effects unrelated to its primary target.
Q3: How can I determine the selectivity of this compound for AChE versus BChE?
A3: You can determine the selectivity by performing in-vitro cholinesterase inhibition assays using purified human AChE and BChE. By calculating the IC50 values for each enzyme, you can determine the selectivity ratio (IC50 for BChE / IC50 for AChE). A higher ratio indicates greater selectivity for AChE.
Troubleshooting Guide to Minimize Off-Target Effects
| Issue Encountered | Potential Cause | Recommended Troubleshooting Steps |
| High background signal or unexpected cell death in vitro. | Cytotoxicity: The concentration of this compound may be too high, leading to off-target toxicity. | 1. Perform a dose-response curve: Determine the EC50 for the on-target effect and the CC50 (cytotoxic concentration 50%) using a cell viability assay (e.g., MTT, LDH). 2. Use the lowest effective concentration: Select a concentration for your experiments that maximizes the on-target effect while minimizing cytotoxicity. 3. Include appropriate controls: Always include vehicle-only controls to assess baseline cell health. |
| Inconsistent results or high variability between experiments. | Non-specific binding: this compound may be binding to plastics or other components in your assay system. Compound instability: The compound may be degrading in your experimental media. | 1. Use low-binding plates and tubes. 2. Consider including a low concentration of a non-ionic surfactant (e.g., Tween-20) in your buffers, if compatible with your assay. 3. Assess compound stability in your experimental media over the time course of your experiment using analytical methods like HPLC. |
| Observing effects that are not consistent with cholinesterase inhibition. | Off-target pharmacology: this compound may be interacting with other receptors or enzymes. | 1. Perform a broad receptor binding screen: Profile this compound against a panel of common off-target receptors and enzymes. 2. Use specific antagonists for suspected off-target receptors in your experiments to see if the unexpected effect is blocked. 3. Consult the literature for known off-target effects of structurally similar compounds. |
Experimental Protocols
Protocol 1: Determination of IC50 for AChE and BChE Inhibition using Ellman's Assay
This protocol allows for the quantitative determination of the inhibitory potency of this compound against acetylcholinesterase and butyrylcholinesterase.
Materials:
-
Purified human acetylcholinesterase (AChE) and butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) - substrate for AChE
-
Butyrylthiocholine iodide (BTCI) - substrate for BChE
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent)
-
Phosphate buffer (e.g., 0.1 M, pH 8.0)
-
This compound stock solution (in DMSO or other suitable solvent)
-
96-well microplate reader
Procedure:
-
Prepare Reagents:
-
DTNB solution: Dissolve DTNB in phosphate buffer.
-
Substrate solutions: Dissolve ATCI and BTCI in phosphate buffer.
-
Enzyme solutions: Prepare working solutions of AChE and BChE in phosphate buffer.
-
This compound dilutions: Perform serial dilutions of the stock solution in phosphate buffer to achieve a range of desired concentrations.
-
-
Assay Setup (in a 96-well plate):
-
Add phosphate buffer to all wells.
-
Add the this compound dilutions to the test wells.
-
Add vehicle control to control wells.
-
Add DTNB solution to all wells.
-
Add the enzyme solution (AChE or BChE) to the appropriate wells.
-
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.
-
Initiate Reaction: Add the substrate solution (ATCI for AChE, BTCI for BChE) to all wells to start the reaction.
-
Kinetic Measurement: Immediately begin reading the absorbance at 412 nm every minute for a set duration (e.g., 10-20 minutes) using the microplate reader. The rate of the reaction is proportional to the rate of increase in absorbance.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of this compound.
-
Normalize the data to the control (vehicle-only) wells.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a suitable dose-response curve (e.g., sigmoidal) to determine the IC50 value.
-
Protocol 2: General Cytotoxicity Assessment using MTT Assay
This protocol provides a general method for assessing the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
Cell line of interest (e.g., SH-SY5Y for neuronal studies)
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound.
-
Include vehicle-only controls.
-
-
Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) with a reference wavelength (e.g., 630 nm) using a microplate reader.
-
Data Analysis:
-
Subtract the background absorbance.
-
Normalize the absorbance values to the vehicle-only control wells (representing 100% viability).
-
Plot the percent cell viability versus the logarithm of the this compound concentration.
-
Determine the CC50 (concentration that causes 50% cytotoxicity).
-
Visualizations
Caption: Mechanism of action of this compound as a cholinesterase inhibitor.
Caption: Workflow for investigating the off-target effects of this compound.
Technical Support Center: General Guidance for Dosage Adjustment of Novel Compounds in Animal Studies
Disclaimer: Due to the absence of specific preclinical data for Suronacrine maleate in publicly available resources, this technical support guide provides general principles and methodologies for dosage adjustment to reduce side effects for novel chemical entities in animal research. Researchers should adapt these guidelines based on the specific pharmacological and toxicological profile of the compound under investigation once preliminary data is available.
Frequently Asked Questions (FAQs)
Q1: We are observing significant side effects in our animal models at our initial therapeutic dose. What is the first step to mitigate these?
A1: The immediate first step is to conduct a dose-response study. This will help you understand the relationship between the dose, the therapeutic effect, and the observed side effects. It is crucial to establish the No-Observed-Adverse-Effect-Level (NOAEL), which is the highest dose at which no statistically or biologically significant adverse effects are observed.[1][2][3][4] This will provide a baseline for adjusting the dosage downwards to a level that maintains efficacy while minimizing toxicity.
Q2: How do we design an effective dose-ranging study?
A2: A well-designed dose-ranging study should include a control group (vehicle only) and at least three dose levels: low, medium, and high.[2][5] The doses should be selected to span a range from a sub-therapeutic level to a level that is expected to produce some toxicity, based on any existing in vitro data or literature on similar compounds. The goal is to identify both the minimum effective dose (MED) and the maximum tolerated dose (MTD).[6][7]
Q3: What are the key parameters to monitor during a dose adjustment study?
A3: Comprehensive monitoring is critical. This includes:
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Clinical Observations: Daily cage-side observations for changes in behavior, posture, and general health.[8] Detailed clinical examinations should be performed regularly.
-
Body Weight: Monitor body weight at least twice weekly, as significant weight loss can be an early indicator of toxicity.[9]
-
Food and Water Intake: Quantify daily consumption to detect any compound-related effects on appetite or hydration.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at the end of the study to assess organ function and detect systemic toxicity.
-
Pathology: At the end of the study, a full necropsy and histopathological examination of key organs should be performed to identify any tissue-level changes.
Q4: Can we adjust the dosing frequency instead of the dose level to reduce side effects?
A4: Yes, adjusting the dosing frequency is a valid strategy, particularly if the side effects are related to peak plasma concentrations (Cmax). Understanding the pharmacokinetic (PK) profile of your compound is essential here. If the half-life allows, splitting the total daily dose into multiple smaller doses can maintain therapeutic plasma concentrations while avoiding high peaks that may be associated with toxicity. A thorough pharmacokinetic/pharmacodynamic (PK/PD) analysis can help in designing an optimal dosing regimen.[10][11]
Troubleshooting Guide: Common Side Effects and Potential Solutions
| Observed Side Effect | Potential Cause | Troubleshooting Steps |
| Significant Weight Loss (>15%) | Systemic toxicity, gastrointestinal distress, or reduced appetite. | 1. Immediately lower the dose to the next lowest level in your dose-ranging study. 2. Consider formulation changes to improve palatability if administered orally. 3. Assess for signs of gastrointestinal upset (e.g., diarrhea, Pica). 4. If weight loss persists, consider a washout period to allow for recovery before re-initiating at a lower dose. |
| Lethargy and Sedation | Central Nervous System (CNS) effects. | 1. Determine if the sedation is dose-dependent by observing animals at different dose levels. 2. Evaluate the timing of the sedation in relation to dosing; it may be linked to Cmax. 3. If possible, measure brain-to-plasma concentration ratios to understand CNS penetration. 4. If sedation is unavoidable but the therapeutic effect is promising, this may be a noted side effect to be managed in future studies. |
| Organ-Specific Toxicity (e.g., elevated liver enzymes) | Compound accumulation or metabolism in a specific organ. | 1. Confirm the finding with histopathology of the target organ. 2. Lower the dose to determine the NOAEL for this specific toxicity. 3. Investigate the metabolic pathway of the compound; co-administration of an inhibitor or inducer of a specific metabolic enzyme (in exploratory studies) may provide insights, but this is an advanced and complex step. |
| Irritation at Injection Site (for parenteral administration) | Formulation issues (e.g., pH, osmolarity, vehicle) or direct cytotoxicity of the compound. | 1. Evaluate the formulation for physiological compatibility. Adjust pH and osmolarity to be as close to physiological levels as possible. 2. Test alternative, well-tolerated vehicles. 3. Rotate injection sites. 4. If irritation persists, consider a different route of administration if feasible for the intended clinical application. |
Experimental Protocols
Protocol: Dose-Range Finding Study in Rodents
-
Animal Model: Select a relevant rodent species and strain (e.g., Sprague-Dawley rats). Use both male and female animals.
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Group Allocation: Randomly assign animals to at least four groups (n=5-10 per sex per group):
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Group 1: Vehicle control
-
Group 2: Low dose
-
Group 3: Intermediate dose
-
Group 4: High dose
-
-
Dose Selection: Base dose selection on preliminary in vitro data or literature on analogous compounds. A common approach is to use a geometric progression (e.g., 10, 30, 100 mg/kg).[6]
-
Administration: Administer the compound via the intended clinical route for a predetermined duration (e.g., 7-14 days).
-
Monitoring:
-
Record clinical signs daily.
-
Measure body weight on Day 1 and at least twice weekly thereafter.
-
Measure food consumption daily.
-
-
Terminal Procedures:
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At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy on all animals.
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Collect and preserve major organs for histopathological examination.
-
-
Data Analysis: Analyze all data for dose-dependent changes. Determine the MTD and the NOAEL.
Visualizations
Caption: Workflow for troubleshooting and adjusting dosage in response to side effects.
Caption: Relationship between dose, therapeutic efficacy, and adverse effects.
References
- 1. No-observed-adverse-effect level - Wikipedia [en.wikipedia.org]
- 2. NOAEL (No Observed Adverse Effect Level) - Biotech Encyclopedia [anilocus.com]
- 3. No observed adverse effect level (NOAEL) – REVIVE [revive.gardp.org]
- 4. A New Way in Deciding NOAEL Based on the Findings from GLP-Toxicity Test - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nc3rs.org.uk [nc3rs.org.uk]
- 6. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 7. criver.com [criver.com]
- 8. Tools to Monitor and Assess Health Status and Well-Being in Stress and Distress - Recognition and Alleviation of Distress in Laboratory Animals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. staff.flinders.edu.au [staff.flinders.edu.au]
- 10. Pharmacokinetic/pharmacodynamic integration in drug development and dosage-regimen optimization for veterinary medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Scaling Pharmacodynamics from In Vitro and Preclinical Animal Studies to Humans - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Suronacrine Maleate Bioavailability Enhancement
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to improve the oral bioavailability of Suronacrine maleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern?
This compound is an active pharmaceutical ingredient investigated for its potential as a therapeutic for Alzheimer's disease.[1][2] With a molecular formula of C24H24N2O5 and a molecular weight of 420.47 g/mol , its chemical name is 9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate.[2] A key challenge in the development of this compound is its likely low oral bioavailability. This is primarily attributed to its poor aqueous solubility, a common issue for many drug candidates that can limit their absorption in the gastrointestinal tract.[3][4] The lipophilic nature of the Suronacrine base, indicated by a calculated XLogP3 value of 3.6, suggests that while it may have good membrane permeability, its dissolution in the aqueous environment of the gut is likely the rate-limiting step for absorption.[5]
Q2: What are the primary formulation challenges when working with this compound?
The primary formulation challenge for this compound is overcoming its poor aqueous solubility to enhance dissolution and, consequently, oral absorption. Researchers may encounter the following specific issues:
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Low and variable drug exposure in preclinical studies: This can lead to inconsistent pharmacological responses and difficulty in establishing clear dose-response relationships.
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Difficulty in preparing aqueous formulations for in vitro and in vivo testing: This can hinder early-stage screening and characterization of the compound.
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Precipitation of the drug in the gastrointestinal tract: Upon oral administration, the drug may fail to remain in a dissolved state, reducing the concentration gradient available for absorption.
Troubleshooting Guides
Issue 1: Poor Dissolution Rate of this compound Powder
Problem: You are observing a very slow and incomplete dissolution of the raw this compound powder during in vitro dissolution testing, which is likely to translate to poor in vivo absorption.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Large Particle Size | Employ particle size reduction techniques such as micronization or nanomilling. | Increased surface area leading to a faster dissolution rate. |
| Crystalline Nature | Investigate the potential for creating amorphous solid dispersions with hydrophilic polymers (e.g., PVP, HPMC, Soluplus®). | The amorphous form is generally more soluble and dissolves faster than the stable crystalline form. |
| Poor Wettability | Incorporate surfactants or wetting agents into the formulation. | Improved wetting of the drug particles, facilitating better contact with the dissolution medium. |
Issue 2: Low and Inconsistent Plasma Concentrations in Animal Studies
Problem: Following oral administration of a simple this compound suspension in preclinical models, you are observing low and highly variable plasma concentrations of the drug.
Possible Causes & Solutions:
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Solubility-Limited Absorption | Formulate this compound in a lipid-based drug delivery system, such as a Self-Emulsifying Drug Delivery System (SEDDS).[3][4] | The drug remains in a solubilized state in the GI tract, and the formation of fine oil droplets can enhance absorption. |
| First-Pass Metabolism | While not explicitly documented for Suronacrine, first-pass metabolism is a common cause of low bioavailability. Consider co-administration with a known inhibitor of relevant metabolic enzymes (if known) in exploratory studies. | Increased systemic exposure due to reduced pre-systemic elimination. |
| Intestinal Efflux | If efflux transporters are suspected to be involved, the inclusion of excipients that can inhibit these transporters may be beneficial. | Increased intracellular concentration in enterocytes, leading to enhanced absorption. |
Experimental Protocols
Protocol 1: Preparation and Evaluation of a this compound Solid Dispersion
Objective: To enhance the dissolution rate of this compound by preparing an amorphous solid dispersion with a hydrophilic polymer.
Materials:
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This compound
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Polyvinylpyrrolidone (PVP K30) or Hydroxypropyl Methylcellulose (HPMC)
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Organic solvent (e.g., methanol, ethanol, or a mixture)
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Rotary evaporator
-
Dissolution testing apparatus (USP Apparatus 2)
-
HPLC for drug quantification
Methodology:
-
Preparation of the Solid Dispersion:
-
Dissolve this compound and the chosen polymer (e.g., in a 1:1, 1:3, or 1:5 drug-to-polymer ratio by weight) in a suitable organic solvent.
-
Ensure complete dissolution of both components.
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Remove the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).
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Further dry the resulting solid film/powder in a vacuum oven to remove any residual solvent.
-
Gently grind and sieve the dried solid dispersion to obtain a uniform powder.
-
-
Characterization:
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Differential Scanning Calorimetry (DSC): To confirm the amorphous nature of the drug in the dispersion (absence of a melting peak for this compound).
-
Powder X-Ray Diffraction (PXRD): To verify the absence of crystallinity.
-
In Vitro Dissolution Study:
-
Perform dissolution testing on the pure drug and the solid dispersion.
-
Dissolution Medium: 0.1 N HCl (pH 1.2) or phosphate buffer (pH 6.8).
-
Apparatus: USP Apparatus 2 (Paddle) at 50 or 75 rpm.
-
Temperature: 37 ± 0.5°C.
-
Withdraw samples at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).
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Analyze the drug concentration in the samples by a validated HPLC method.
-
-
Protocol 2: Development of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
Objective: To formulate this compound in a lipid-based system to improve its solubilization and oral absorption.
Materials:
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This compound
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Oil (e.g., Labrafil® M 1944 CS, Capryol™ 90)
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Surfactant (e.g., Kolliphor® EL, Tween® 80)
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Co-surfactant/Co-solvent (e.g., Transcutol® HP, PEG 400)
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Vortex mixer
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Droplet size analyzer
Methodology:
-
Excipient Screening:
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Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the components with the highest solubilizing capacity.
-
-
Construction of a Ternary Phase Diagram:
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Systematically mix the selected oil, surfactant, and co-surfactant in different ratios.
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For each mixture, add a small amount of water and observe the self-emulsification process.
-
Identify the region in the phase diagram that forms a clear and stable microemulsion.
-
-
Formulation Preparation:
-
Select a ratio of oil, surfactant, and co-surfactant from the optimal region of the phase diagram.
-
Dissolve the required amount of this compound in this mixture with gentle heating and vortexing until a clear solution is obtained.
-
-
Characterization:
-
Self-Emulsification Assessment: Add a small volume of the SEDDS formulation to water with gentle agitation and observe the formation of the emulsion.
-
Droplet Size Analysis: Dilute the SEDDS with water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering instrument. Aim for a droplet size below 200 nm for optimal performance.
-
In Vitro Drug Release: Perform an in vitro dissolution/drug release study using a dialysis method or a standard dissolution apparatus with a suitable medium.
-
Visualizations
Caption: Workflow for Solid Dispersion Preparation and Evaluation.
Caption: Relationship Between Solubility and Bioavailability for this compound.
References
- 1. This compound | 113108-86-4 [amp.chemicalbook.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Formulation strategies to improve the bioavailability of poorly absorbed drugs with special emphasis on self-emulsifying systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Suronacrine | C20H20N2O | CID 60601 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Suronacrine Maleate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Suronacrine maleate in cell lines. As specific documented cases of this compound resistance are limited in publicly available literature, this guide is based on established mechanisms of resistance to similar compounds, such as other acridine derivatives and acetylcholinesterase inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a synthetic compound belonging to the acridine class of molecules. It is primarily known as a potent, reversible inhibitor of the enzyme acetylcholinesterase (AChE). By inhibiting AChE, Suronacrine increases the levels of the neurotransmitter acetylcholine in the synaptic cleft, which is the basis for its investigation in the context of Alzheimer's disease.[1] Additionally, as an acridine derivative, it may exhibit other biological activities, including DNA intercalation and inhibition of other enzymes, which are common characteristics of this chemical class in cancer research.[2][3]
Q2: My cells are showing reduced sensitivity to this compound over time. What are the potential mechanisms of resistance?
While specific resistance mechanisms to this compound are not well-documented, based on its chemical structure and class, resistance could be multifactorial. Potential mechanisms include:
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Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), can actively pump this compound out of the cell, reducing its intracellular concentration and thus its efficacy. This is a common mechanism of resistance to many structurally similar anticancer drugs.
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Altered Target Enzyme: Mutations in the gene encoding acetylcholinesterase (AChE) could alter the drug-binding site, leading to decreased affinity of this compound for its target.
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Activation of Bypass Signaling Pathways: Cells may activate alternative signaling pathways to compensate for the effects of this compound, promoting cell survival and proliferation despite AChE inhibition. For instance, alterations in pathways like PI3K/Akt or MAPK, which are known to be modulated by AChE activity, could contribute to resistance.[4]
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Increased Drug Metabolism: Cells may upregulate enzymes that metabolize and inactivate this compound, thereby reducing its effective concentration.
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Changes in Apoptotic Pathways: Alterations in the expression of pro- and anti-apoptotic proteins can make cells more resistant to drug-induced cell death.
Q3: Are there any known synergistic drug combinations to overcome this compound resistance?
Specific synergistic combinations for this compound have not been established. However, based on general principles of overcoming drug resistance, the following strategies could be explored:
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Co-administration with an ABC Transporter Inhibitor: If resistance is mediated by drug efflux, inhibitors of P-glycoprotein or other ABC transporters could restore sensitivity.
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Combination with other Cytotoxic Agents: If used in a cancer context, combining this compound with other chemotherapeutic agents that have different mechanisms of action may be effective.
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Targeting Bypass Pathways: If a specific bypass pathway is identified (e.g., PI3K/Akt), inhibitors of key components of that pathway could re-sensitize cells to this compound.
Troubleshooting Guide
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize cell seeding density to ensure cells are in the exponential growth phase during the experiment. A confluent or sparse culture can lead to variable results. |
| Drug Solution Instability | Prepare fresh stock solutions of this compound and dilute to the final concentration immediately before use. Store stock solutions at the recommended temperature and protect from light. |
| Assay Incubation Time | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the most consistent time point. |
| Inconsistent Cell Health | Ensure cells are healthy and free from contamination. Regularly check for mycoplasma contamination, which can affect cell metabolism and drug response. |
| Assay Type | The choice of viability assay (e.g., MTT, MTS, Resazurin) can influence results. Ensure the chosen assay is not affected by the chemical properties of this compound. For example, some compounds can interfere with the enzymatic conversion of tetrazolium salts. Consider using a different assay to confirm results.[5][6] |
Problem 2: My cell line has developed resistance to this compound. How can I confirm the mechanism?
| Potential Mechanism | Experimental Approach |
| Increased Drug Efflux | 1. Rhodamine 123 Efflux Assay: Use flow cytometry to measure the efflux of a fluorescent P-gp substrate like Rhodamine 123 in the presence and absence of a P-gp inhibitor (e.g., Verapamil). Increased retention of the dye in the presence of the inhibitor suggests P-gp-mediated efflux.2. Western Blotting: Compare the protein expression levels of key ABC transporters (e.g., P-gp, MRP1, BCRP) in your resistant cell line versus the parental (sensitive) line. |
| Altered Target Enzyme | 1. AChE Activity Assay: Compare the acetylcholinesterase activity in cell lysates from resistant and parental lines in the presence of varying concentrations of this compound.2. Gene Sequencing: Sequence the AChE gene in both cell lines to identify potential mutations in the drug-binding site. |
| Bypass Signaling Pathways | 1. Western Blotting/Phospho-protein Arrays: Analyze the activation status (phosphorylation) of key proteins in survival pathways (e.g., Akt, ERK, STAT3) in resistant versus parental cells, with and without this compound treatment.2. Use of Pathway Inhibitors: Treat resistant cells with this compound in combination with specific inhibitors of suspected bypass pathways (e.g., a PI3K inhibitor) to see if sensitivity is restored. |
Experimental Protocols
Cell Viability (MTT) Assay
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
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Drug Treatment: Prepare serial dilutions of this compound in complete cell culture medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the drug).
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Incubation: Incubate the plate for the desired duration (e.g., 48 hours) at 37°C, 5% CO2.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another suitable solubilizing agent to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Western Blot for P-glycoprotein (P-gp) Expression
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Protein Extraction: Grow parental and resistant cells to 80-90% confluency. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for P-glycoprotein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the P-gp expression to the loading control to compare the levels between parental and resistant cells.
Visualizations
Caption: Troubleshooting workflow for investigating this compound resistance.
Caption: Hypothesized signaling pathway and a potential resistance mechanism.
References
- 1. Acetylcholinesterase inhibitor - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. Role of acetylcholinesterase in lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Refining Suronacrine maleate administration techniques
This technical support center provides researchers, scientists, and drug development professionals with essential information for the effective administration and use of Suronacrine maleate in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A: this compound is an experimental drug that functions as a selective agonist for the M1 muscarinic acetylcholine receptor.[1] These receptors are highly expressed in the central nervous system, particularly in cognitive areas like the cortex and hippocampus.[2] Its primary mechanism involves binding to M1 receptors, which are coupled to Gq proteins. This activation stimulates the phospholipase C (PLC) signaling pathway, leading to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilizes intracellular calcium.[1][3][4]
Q2: I am having trouble dissolving this compound in aqueous buffers like PBS or saline. Why is this happening?
A: this compound, like many acridine derivatives, is predicted to have low aqueous solubility. Direct dissolution in physiological buffers will likely result in precipitation or incomplete solubilization. It is recommended to first create a concentrated stock solution in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute it into your aqueous experimental medium.
Q3: Are there any stability concerns I should be aware of when working with this compound solutions?
A: Yes. While specific stability data for this compound is limited, studies on other compounds with a maleate salt form show that the maleate moiety can degrade in aqueous solutions over time.[1] This degradation can be influenced by pH, temperature, and light exposure. It is crucial to prepare fresh solutions for each experiment, protect them from light, and store stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Can I use this compound for both in vitro and in vivo experiments?
A: Yes, this compound can be used in both settings. For in vitro studies (e.g., cell culture), the compound is typically diluted from a DMSO stock into the cell culture medium. For in vivo studies (e.g., rodent models), a formulation that improves solubility and bioavailability, such as a solution containing a cyclodextrin, may be necessary to achieve desired brain levels.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitate forms when diluting DMSO stock into aqueous buffer. | The concentration of this compound exceeds its solubility limit in the final aqueous solution. The percentage of DMSO in the final solution may be too low to maintain solubility. | 1. Decrease the final concentration of this compound.2. Increase the final percentage of DMSO, ensuring it remains within the tolerance limits for your specific assay (typically <0.5% for cell-based assays).3. Use a solubilizing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your final buffer to form an inclusion complex and enhance solubility. |
| Inconsistent or weaker-than-expected results in bioassays. | 1. Degradation: The this compound solution may have degraded due to improper storage or age.2. Inaccurate Concentration: The compound may not have fully dissolved in the initial stock solution. | 1. Always prepare fresh dilutions from a frozen stock for each experiment. Store stock solutions in small, single-use aliquots.2. After preparing the DMSO stock, visually inspect for any undissolved particulate matter. Briefly vortex and sonicate if necessary to ensure complete dissolution. |
| Adverse effects observed in animal models (e.g., excessive salivation, tremors). | These are classic signs of peripheral cholinergic activation. The administered dose is likely too high, leading to off-target effects at other muscarinic receptor subtypes. | 1. Perform a dose-response study to find the optimal therapeutic window with minimal side effects.2. Consider co-administration with a peripherally restricted muscarinic antagonist if only central effects are desired (this requires careful validation). |
| Solution appears discolored over time. | This may be a sign of chemical degradation, potentially accelerated by light exposure or non-optimal pH. | Discard the solution immediately. Prepare fresh solutions and store them in amber vials or tubes wrapped in foil to protect from light. |
Quantitative Data Tables
Disclaimer: The following tables provide hypothetical, yet plausible, data for illustrative purposes. Researchers must determine the optimal parameters for their specific experimental setup.
Table 1: Example Solubility Profile of this compound
| Solvent | Predicted Solubility Range | Notes |
| Water | < 0.1 mg/mL | Very poorly soluble. Not recommended as a primary solvent. |
| PBS (pH 7.4) | < 0.1 mg/mL | Very poorly soluble. |
| DMSO | ≥ 20 mg/mL | Recommended for creating high-concentration stock solutions. |
| Ethanol (100%) | 1 - 5 mg/mL | Moderate solubility, can be used as an alternative to DMSO. |
| 45% (w/v) HP-β-CD (aq) | 1 - 10 mg/mL | Significantly enhances aqueous solubility. Ideal for preparing in vivo dosing solutions.[5] |
Table 2: Example Solution Stability Guidelines
| Solution | Storage Temperature | Predicted Stability |
| DMSO Stock (10-20 mM) | -20°C or -80°C | Up to 6 months (protect from light, use aliquots) |
| Aqueous Dilutions (from stock) | 4°C | < 24 hours (prepare fresh daily) |
| Aqueous Dilutions (from stock) | Room Temperature | < 8 hours (prepare immediately before use) |
Table 3: Example Experimental Concentration Ranges
| Experiment Type | Example Concentration Range | Notes |
| In Vitro (Cell-based functional assay) | 10 nM - 10 µM | Perform a dose-response curve to determine EC50. |
| In Vivo (Rodent, IP or SC injection) | 0.1 mg/kg - 5 mg/kg | Highly dependent on the formulation (e.g., cyclodextrin vehicle) and desired target engagement. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight can be obtained from the supplier, e.g., ~420.45 g/mol for the maleate salt). For 1 mg of powder, you would add 237.8 µL of DMSO for a 10 mM solution.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to the powder in a sterile microcentrifuge tube or glass vial.
-
Mixing: Vortex the solution vigorously for 1-2 minutes. If any particulate matter is visible, sonicate the solution in a water bath for 5-10 minutes until the solution is clear.
-
Storage: Aliquot the stock solution into smaller, single-use volumes in light-protecting tubes. Store immediately at -20°C or -80°C.
Protocol 2: In Vitro Administration to Cell Culture
-
Thaw Stock: Thaw a single aliquot of the 10 mM this compound DMSO stock at room temperature.
-
Intermediate Dilution (Optional): Prepare an intermediate dilution (e.g., 1 mM) in sterile cell culture medium or PBS. This helps prevent precipitation and makes final dilutions more accurate.
-
Final Dilution: Serially dilute the stock or intermediate solution directly into the final cell culture medium to achieve the desired working concentrations (e.g., 10 nM to 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.5%).
-
Application: Remove the old medium from your cells and replace it with the medium containing the appropriate concentration of this compound.
-
Incubation: Incubate the cells for the desired experimental duration.
Protocol 3: Preparation of an In Vivo Dosing Solution using HP-β-CD
-
Prepare Vehicle: Prepare a 40% (w/v) solution of Hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water or saline. Stir until fully dissolved. This solution can be sterile-filtered.
-
Calculate Amounts: Determine the required dose (e.g., 1 mg/kg) and the dosing volume (e.g., 5 mL/kg). For a 25g mouse, a 1 mg/kg dose requires 0.025 mg of the compound in a 125 µL volume.
-
Dissolution: Add the required amount of this compound powder to the 40% HP-β-CD vehicle.
-
Mixing: Vortex and sonicate the mixture at 30-40°C for 15-30 minutes. The compound should form a clear solution as it complexes with the cyclodextrin.
-
Administration: Once the solution is clear and has cooled to room temperature, it can be administered to the animal via the desired route (e.g., intraperitoneal or subcutaneous injection).
Visualizations
Caption: M1 muscarinic receptor signaling pathway activated by Suronacrine.
Caption: General experimental workflow for this compound.
Caption: Troubleshooting decision tree for this compound experiments.
References
How to control for Suronacrine maleate's effect on motor activity
This technical support center provides researchers, scientists, and drug development professionals with guidance on controlling for the potential effects of Suronacrine maleate on motor activity during preclinical experiments. The following information is intended to help troubleshoot common issues and provide clear experimental and statistical strategies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
Suronacrine is a benzylamino-tetrahydroacridine derivative.[1] While specific research on this compound is limited in the public domain, its structural similarity to other acridine compounds, like tacrine, suggests it likely functions as a cholinesterase inhibitor. This means it prevents the breakdown of the neurotransmitter acetylcholine, leading to increased acetylcholine levels in the brain.
Q2: Why is it important to control for motor activity effects when studying this compound?
Cholinesterase inhibitors are known to have potential side effects on the motor system.[2][3][4] These can range from tremors and muscle cramps to changes in locomotor activity.[2][5] If the primary goal of your research is to assess the cognitive-enhancing effects of this compound, any concurrent changes in motor function can confound your results. For example, in a cognitive task that requires movement (like the Morris water maze), a drug-induced increase or decrease in activity could be misinterpreted as a change in learning and memory.
Q3: What are the potential motor-related side effects of cholinesterase inhibitors like this compound?
Based on studies of other cholinesterase inhibitors, particularly tacrine, potential motor side effects in rodents can include:
-
Tremors: Involuntary, rhythmic muscle contractions, often observed in the jaw (tremulous jaw movements).[2]
-
Changes in Locomotor Activity: This can manifest as either a decrease (hypoactivity) or an increase (hyperactivity) in spontaneous movement. Tacrine has been shown to suppress open-field motor activity in rats.[2]
-
Akinesia: A state of motor inhibition or difficulty initiating movement.[2]
-
Muscle Fasciculations and Weakness: These are potential side effects due to the overstimulation of nicotinic receptors at the neuromuscular junction.[6]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Animal shows signs of tremor or muscle fasciculations after this compound administration. | Overstimulation of cholinergic receptors, particularly nicotinic receptors at the neuromuscular junction. | 1. Dose-Response Study: Conduct a dose-response study to identify a therapeutic window that minimizes motor side effects while retaining the desired cognitive effects. 2. Time-Course Analysis: Determine the peak time of motor side effects and schedule cognitive testing for a time point when these effects have subsided. 3. Record and Quantify: Use a standardized rating scale to quantify the severity and frequency of tremors. |
| Animals treated with this compound are hyperactive in the open-field test, confounding interpretation of cognitive tasks. | Potential stimulatory effect on motor activity, possibly through indirect modulation of other neurotransmitter systems like dopamine.[6] | 1. Habituation: Ensure all animals are properly habituated to the testing apparatus to minimize novelty-induced hyperactivity. 2. Separate Motor Assessment: Always conduct a separate open-field test to quantify locomotor activity. 3. Statistical Control: Use locomotor activity as a covariate in the statistical analysis of your cognitive data. |
| Animals treated with this compound are hypoactive or show signs of akinesia. | Potential Parkinsonian-like side effects due to cholinergic-dopaminergic imbalance in the basal ganglia.[7] | 1. Refine Dosing: Lower the dose of this compound. 2. Alternative Cognitive Tests: Use cognitive tests that are less dependent on motor performance, such as the passive avoidance task or object recognition test. 3. Cued-Version of Tasks: For tasks like the Morris water maze, include a cued-platform condition to assess for non-specific motor or motivational deficits.[8][9] |
| Conflicting results between different cognitive assays. | The degree to which motor effects confound the results may vary between different tasks. | 1. Battery of Tests: Use a battery of behavioral tests that assess different aspects of cognition and have varying motor demands. 2. Correlation Analysis: Perform a correlation analysis to determine if there is a relationship between the motor effects of the drug and performance in the cognitive tasks. |
Experimental Protocols
Open-Field Test for Locomotor Activity
Objective: To assess spontaneous locomotor activity and exploratory behavior.
Methodology:
-
Apparatus: A square or circular arena with high walls to prevent escape. The arena is typically equipped with an automated tracking system (e.g., video camera and software) to record the animal's movement.
-
Procedure:
-
Habituate the animal to the testing room for at least 30 minutes before the test.
-
Gently place the animal in the center of the open-field arena.
-
Allow the animal to explore the arena for a set period (e.g., 10-30 minutes).[7]
-
Record the total distance traveled, velocity, and time spent in different zones of the arena (e.g., center vs. periphery).
-
-
Data Analysis: Compare the locomotor parameters between the this compound-treated group and the vehicle control group using an appropriate statistical test (e.g., t-test or ANOVA).
Rotarod Test for Motor Coordination and Balance
Objective: To assess motor coordination, balance, and motor learning.
Methodology:
-
Apparatus: A rotating rod that can be set to a constant speed or an accelerating speed.
-
Procedure:
-
Training: Place the animal on the stationary rod. Once stable, start the rotation at a low speed. Repeat this for several trials until the animal can stay on the rod for a predetermined amount of time.
-
Testing: Place the animal on the rotating rod, which is either set to a constant speed or an accelerating speed.
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall between the different treatment groups across trials. A repeated-measures ANOVA is often appropriate for this type of data.
Cued Version of the Morris Water Maze
Objective: To control for non-spatial learning deficits, including motor and motivational effects, during a spatial learning task.
Methodology:
-
Apparatus: A circular pool filled with opaque water, with a hidden escape platform. For the cued version, a visible cue (e.g., a brightly colored flag) is attached to the platform.
-
Procedure:
-
After conducting the standard hidden platform version of the Morris water maze, perform a cued-platform test.
-
Place the visible cue on the escape platform.
-
The location of the platform is varied for each trial.
-
Place the animal in the water from different start locations.
-
Record the latency to find the cued platform.
-
-
Data Analysis: If an animal can find the cued platform efficiently but struggles with the hidden platform, it suggests a specific spatial learning deficit rather than a general motor or motivational impairment.[8][9]
Data Presentation
Table 1: Example Data from an Open-Field Test
| Treatment Group | Total Distance Traveled (cm) | Velocity (cm/s) | Time in Center (%) |
| Vehicle Control | 2500 ± 150 | 8.3 ± 0.5 | 15 ± 2 |
| This compound (1 mg/kg) | 2450 ± 160 | 8.2 ± 0.5 | 14 ± 2.5 |
| This compound (5 mg/kg) | 1800 ± 120 | 6.0 ± 0.4 | 12 ± 1.8 |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Table 2: Example Data from a Rotarod Test
| Treatment Group | Trial 1 Latency to Fall (s) | Trial 2 Latency to Fall (s) | Trial 3 Latency to Fall (s) |
| Vehicle Control | 45 ± 5 | 70 ± 8 | 95 ± 10 |
| This compound (1 mg/kg) | 42 ± 6 | 65 ± 7 | 90 ± 12 |
| This compound (5 mg/kg) | 30 ± 4 | 45 ± 5 | 60 ± 7* |
Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control.
Visualizations
Caption: Experimental workflow for dissociating cognitive and motor effects.
Caption: Simplified signaling pathway of acetylcholine in motor control.
References
- 1. Roles of the M4 Acetylcholine Receptor in the Basal Ganglia and the Treatment of Movement Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cholinesterase inhibitors: Types, how they work, and side effects [medicalnewstoday.com]
- 3. quora.com [quora.com]
- 4. greenmedinfo.com [greenmedinfo.com]
- 5. Cholinesterase Inhibitors: Alzheimer's Uses, Side Effects [medicinenet.com]
- 6. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetylcholine–Dopamine Interactions in the Pathophysiology and Treatment of CNS Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. researchgate.net [researchgate.net]
Validating the specificity of Suronacrine maleate's action
This technical support center provides researchers, scientists, and drug development professionals with detailed guidance for validating the specificity of Suronacrine maleate's action.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is structurally related to tacrine, suggesting it functions as a cholinesterase (ChE) inhibitor. By inhibiting acetylcholinesterase (AChE) and potentially butyrylcholinesterase (BChE), it increases the concentration of acetylcholine in the synapse.[1][2] Additionally, like other Alzheimer's disease drug candidates, it may act as a direct agonist at muscarinic acetylcholine receptors (mAChRs).[2][3] Therefore, a dual mechanism of action should be investigated.
Q2: Why is it critical to validate the specificity of this compound?
Validating specificity is essential to ensure that any observed biological effect is a direct result of modulating its intended target(s) (e.g., AChE or a specific muscarinic receptor subtype). The orthosteric binding site for acetylcholine is highly conserved across all five muscarinic receptor subtypes (M1-M5), making the development of subtype-selective agonists exceptionally difficult.[4] Uncharacterized off-target activities can lead to misinterpretation of experimental results, confounding data, and unpredictable physiological effects.
Q3: What are the primary molecular targets I should investigate for this compound?
Your investigation should focus on two main classes of proteins:
-
Cholinesterases: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) should be tested to quantify its inhibitory activity.[5]
-
Muscarinic Receptors: A full binding and functional analysis across all five human muscarinic receptor subtypes (hM1-hM5) is crucial to determine its receptor interaction profile and functional selectivity.[6]
Q4: What general off-target screening should be performed?
For a comprehensive specificity profile, this compound should be tested against a broad panel of receptors and enzymes to identify potential unintended interactions. A standard industry off-target liability panel often includes a wide range of GPCRs, ion channels, transporters, and kinases. This proactive screening helps identify potential side effects and alternative mechanisms of action early in the development process.
Troubleshooting Guides
Q1: I am observing a cellular phenotype. How can I confirm it is mediated by a specific muscarinic receptor subtype (e.g., M1)?
-
Pharmacological Blockade: Pre-treat your cells with a subtype-selective antagonist (e.g., pirenzepine for M1) before adding Suronacrine. A significant reduction or elimination of the response strongly suggests the effect is mediated by that receptor subtype.
-
Recombinant Cell Lines: Use cell lines engineered to express only the single muscarinic receptor subtype of interest (e.g., CHO-hM1 cells). Observing the effect in this system provides direct evidence of on-target action.[6]
-
Target Knockdown/Knockout: Employ techniques like siRNA or CRISPR to reduce or eliminate the expression of the target receptor.[7] The disappearance of the Suronacrine-induced effect in these modified cells, compared to a non-targeting control, is a powerful confirmation of specificity.
Q2: How can I distinguish between effects caused by direct receptor agonism versus those from cholinesterase inhibition?
This is a critical validation step for any compound with potential dual action.
-
Use Recombinant Systems: Perform functional assays (e.g., calcium mobilization or cAMP measurement) in recombinant cell lines that do not express cholinesterases. Any activity observed in these cells can be attributed to direct receptor interaction.
-
Control for AChE Inhibition: Run your primary assay in parallel with a highly potent and selective AChE inhibitor that is known not to interact with muscarinic receptors. If this control compound fails to produce the same effect as Suronacrine, it suggests Suronacrine's action is not solely due to AChE inhibition.
-
Measure Endogenous Acetylcholine: If your cell culture system has cholinergic activity, measure the concentration of acetylcholine in the supernatant after treatment with Suronacrine. A significant increase would confirm cholinesterase inhibition is occurring.
Q3: My results are inconsistent between experiments. What are the first things to check?
-
Reagent Integrity: Confirm the stability and purity of your this compound stock solution. Store aliquots at -20°C or -80°C and avoid repeated freeze-thaw cycles. Verify the quality of all other reagents, including assay buffers and substrates.
-
Cell Health and Passage Number: Ensure your cells are healthy, free of contamination, and within a consistent, low passage number range. Receptor expression levels can change as cells are passaged extensively.
-
Assay Conditions: Strictly standardize all incubation times, temperatures, and plate reading parameters. For enzyme kinetics, ensure you are measuring in the linear range of the reaction.[5] For cellular assays, ensure consistent cell seeding density.
Quantitative Data Summary
The following table provides a template for summarizing the pharmacological profile of this compound. Researchers should populate this table with their experimentally derived data. The values shown are hypothetical examples based on similar compounds.
| Target | Assay Type | Parameter | Example Value |
| Human AChE | Enzyme Inhibition | IC50 | 15 nM |
| Human BChE | Enzyme Inhibition | IC50 | 80 nM |
| Human M1 Receptor | Radioligand Binding | Ki | 25 nM |
| Human M1 Receptor | Calcium Mobilization | EC50 | 50 nM |
| Human M2 Receptor | Radioligand Binding | Ki | 350 nM |
| Human M2 Receptor | cAMP Inhibition | EC50 | > 1000 nM |
| Human M3 Receptor | Radioligand Binding | Ki | 280 nM |
| Human M3 Receptor | Calcium Mobilization | EC50 | 450 nM |
| Human M4 Receptor | Radioligand Binding | Ki | 400 nM |
| Human M4 Receptor | cAMP Inhibition | EC50 | > 1000 nM |
| Human M5 Receptor | Radioligand Binding | Ki | 150 nM |
| Human M5 Receptor | Calcium Mobilization | EC50 | 200 nM |
Key Experimental Protocols
Protocol 1: In Vitro Cholinesterase Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies cholinesterase activity by measuring the production of thiocholine, which reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5][8]
Materials:
-
Recombinant human Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Assay Buffer: 50 mM sodium phosphate, pH 8.0
-
Substrate: Acetylthiocholine iodide (for AChE) or Butyrylthiocholine iodide (for BChE)
-
DTNB Solution (Ellman's Reagent)
-
This compound and a known inhibitor (e.g., Donepezil) as a positive control
-
96-well microplate and spectrophotometer (412 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in Assay Buffer.
-
Reaction Setup: In a 96-well plate, add:
-
50 µL of Assay Buffer
-
25 µL of the this compound dilution (or positive control/vehicle)
-
25 µL of the diluted enzyme solution (AChE or BChE)
-
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add 150 µL of the Ellman's reaction mixture (containing DTNB and the appropriate substrate) to each well.
-
Measurement: Immediately measure the absorbance at 412 nm in kinetic mode, taking readings every 2 minutes for 10-20 minutes.
-
Calculation: Determine the rate of reaction (Vmax) for each concentration. Calculate the percentage of inhibition relative to the vehicle control and plot the results to determine the IC50 value.
Protocol 2: Muscarinic Receptor Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of this compound by measuring its ability to compete with a known high-affinity radiolabeled antagonist for binding to the receptor.
Materials:
-
Cell membranes prepared from cells expressing a single human muscarinic receptor subtype (e.g., hM1)
-
Radioligand: [³H]-N-methylscopolamine ([³H]-NMS)
-
Binding Buffer: Phosphate-buffered saline (PBS) with 0.1% BSA
-
Non-specific binding control: Atropine (1 µM final concentration)
-
This compound serial dilutions
-
Glass fiber filters and a cell harvester
-
Scintillation fluid and a liquid scintillation counter
Procedure:
-
Reaction Setup: In microcentrifuge tubes or a 96-well plate, combine:
-
Cell membranes (typically 20-50 µg protein)
-
[³H]-NMS at a concentration near its Kd (e.g., 0.5 nM)
-
This compound at various concentrations (for competition curve) or vehicle/atropine for controls.
-
Bring to a final volume with Binding Buffer.
-
-
Incubation: Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
Termination: Rapidly filter the reaction mixture through glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold Binding Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.
-
Analysis: Subtract non-specific binding (counts in the presence of atropine) from all other measurements. Plot the specific binding as a function of this compound concentration and use non-linear regression (one-site competition model) to calculate the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations
Caption: Experimental workflow for validating this compound's specificity.
Caption: Canonical signaling pathway for the Gq-coupled M1 muscarinic receptor.
Caption: Troubleshooting decision tree for unexpected experimental results.
References
- 1. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Muscarinic Receptor Agonists and Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Functionally selective and biased agonists of muscarinic receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cholinesterase inhibitory activity [bio-protocol.org]
- 6. Functional comparison of muscarinic partial agonists at muscarinic receptor subtypes hM1, hM2, hM3, hM4 and hM5 using microphysiometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. attogene.com [attogene.com]
Validation & Comparative
Suronacrine Maleate vs. Tacrine in Alzheimer's Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of suronacrine maleate and tacrine, two compounds investigated for their potential in treating Alzheimer's disease. While both are related to the acridine chemical class, their pharmacological profiles exhibit notable differences. This document summarizes the available experimental data, details relevant experimental protocols, and visualizes key biological pathways and workflows to aid in understanding their mechanisms of action and therapeutic potential.
Introduction
Alzheimer's disease (AD) is a progressive neurodegenerative disorder characterized by cognitive decline, memory loss, and behavioral changes. A key pathological hallmark of AD is the deficiency in the neurotransmitter acetylcholine. Consequently, the inhibition of cholinesterases, enzymes that break down acetylcholine, has been a primary therapeutic strategy.
Tacrine (1,2,3,4-tetrahydroacridin-9-amine) was the first centrally-acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. However, its clinical use was significantly limited by its hepatotoxicity.[1]
This compound (9-(Benzylamino)-1,2,3,4-tetrahydroacridin-1-ol maleate), also known as HP 128, is an analogue of tacrine. Preclinical studies have explored its pharmacological profile to determine if it offers advantages over tacrine, particularly concerning its mechanism of action and safety.
Mechanism of Action
Both tacrine and suronacrine interact with the cholinergic system, but their primary mechanisms of action appear to differ significantly based on available preclinical data.
Tacrine is a potent, reversible inhibitor of both acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2][3][4] By inhibiting these enzymes, tacrine increases the concentration and duration of action of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission.
Suronacrine (HP 128) , in contrast, is described as having weaker anticholinesterase actions.[5] Its effects are reported to be masked by cholinoceptor blockade, suggesting it may act as an antagonist at cholinergic receptors.[5] This represents a fundamental difference in its interaction with the cholinergic system compared to the direct enzyme inhibition of tacrine.
Signaling Pathway: Cholinergic Neurotransmission
The following diagram illustrates the primary mechanism of action of cholinesterase inhibitors like tacrine.
Data Presentation: Cholinesterase Inhibition
| Compound | Target Enzyme | IC50 (nM) | Source Species | Reference |
| Tacrine | Acetylcholinesterase (AChE) | 31 | Snake Venom | [2] |
| Butyrylcholinesterase (BChE) | 25.6 | Human Serum | [2][4] | |
| Acetylcholinesterase (AChE) | 77 | Not Specified | [6] | |
| Butyrylcholinesterase (BChE) | 69 | Not Specified | [6] | |
| This compound | Acetylcholinesterase (AChE) | Weaker than Tacrine | Not Specified | [5] |
| Butyrylcholinesterase (BChE) | Weaker than Tacrine | Not Specified | [5] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of scientific findings. Below are summaries of methodologies used in key studies investigating tacrine. As specific in vivo Alzheimer's model studies for suronacrine were not found, a general protocol for cholinesterase inhibition assays is provided.
Cholinesterase Inhibition Assay (General Protocol)
This protocol is a generalized method for determining the in vitro inhibitory activity of compounds against AChE and BChE, commonly based on Ellman's method.
Methodology:
-
Reagent Preparation: Solutions of the test compound (suronacrine or tacrine), acetylcholinesterase or butyrylcholinesterase, 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB), and the substrate acetylthiocholine iodide are prepared in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme and Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of the test compound for a specified period to allow for binding.
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, acetylthiocholine.
-
Detection: The enzyme hydrolyzes acetylthiocholine to thiocholine, which then reacts with DTNB to produce a yellow-colored anion, 5-thio-2-nitrobenzoate. The rate of color formation is proportional to the enzyme activity and is measured spectrophotometrically at 412 nm.
-
Data Analysis: The percentage of enzyme inhibition is calculated by comparing the reaction rates in the presence of the test compound to the rate of a control reaction without the inhibitor. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined from the dose-response curve.
In Vitro Neuromuscular Transmission Studies (Harvey et al., 1993)
This study compared the effects of tacrine, velnacrine (HP 029), and suronacrine (HP 128) on neuromuscular transmission in isolated nerve-muscle preparations.[5]
Preparations:
-
Chick biventer cervicis nerve-muscle preparations.
-
Mouse diaphragm preparations.
-
Mouse triangularis sterni preparations.
Methodology:
-
Twitch Tension Recordings: The effects of the compounds on indirectly (nerve) and directly (muscle) stimulated twitch contractions were recorded. This was done in the absence and presence of neuromuscular blocking agents like tubocurarine or in low calcium solutions to assess pre- and post-synaptic effects.
-
Electrophysiology: Intracellular recordings of endplate potentials (EPPs) and miniature endplate potentials (MEPPs) were made from the mouse triangularis sterni muscle to evaluate the effects on neurotransmitter release and postsynaptic receptor sensitivity. Extracellular recordings of nerve terminal currents were also performed to assess effects on ion channels.
Key Findings from this study:
-
Tacrine and velnacrine augmented nerve stimulation responses and increased responses to acetylcholine, consistent with their role as anticholinesterase agents.[5]
-
Suronacrine blocked responses to nerve stimulation and the cholinergic agonist carbachol, indicating a cholinoceptor blocking action.[5]
-
In preparations partially paralyzed by tubocurarine, tacrine and velnacrine reversed the block, while suronacrine deepened it.[5]
Safety and Toxicity
A major factor in the clinical development of tacrine and its analogues is their safety profile, particularly concerning hepatotoxicity.
Tacrine: The clinical use of tacrine was severely restricted due to a high incidence of elevated liver transaminases, indicating potential liver damage.[1] This adverse effect was a primary driver for the development of alternative cholinesterase inhibitors.
This compound: While comprehensive clinical safety data for suronacrine is not widely available, the rationale for developing tacrine analogues was to mitigate the hepatotoxicity associated with the parent compound. One source suggests that suronacrine is "far less toxic and without measurable liver toxicity in humans," however, this claim is from a commercial product description and not from a peer-reviewed clinical trial.[7]
Conclusion
The comparison between this compound and tacrine in the context of Alzheimer's disease models reveals two compounds with distinct pharmacological profiles despite their structural similarities.
-
Tacrine is a well-characterized, potent inhibitor of both acetylcholinesterase and butyrylcholinesterase. Its efficacy in modestly improving cognitive symptoms in some Alzheimer's patients is documented, but its clinical utility is overshadowed by significant hepatotoxicity.
-
This compound appears to have a different primary mechanism of action, with weaker anticholinesterase activity and a predominant role as a cholinoceptor antagonist. This suggests it would not enhance cholinergic transmission in the same manner as tacrine and may have a different therapeutic rationale. While there are claims of a more favorable safety profile, particularly regarding liver toxicity, these are not substantiated by extensive, publicly available clinical trial data.
For researchers and drug development professionals, the key takeaway is that suronacrine is not simply a less toxic version of tacrine but a pharmacologically distinct molecule. Its potential as a therapeutic for Alzheimer's disease would need to be evaluated based on its cholinoceptor blocking properties rather than its cholinesterase inhibitory effects. Further preclinical and clinical studies would be necessary to establish its efficacy and safety profile for any potential therapeutic application in Alzheimer's disease.
Visualization of Logical Relationships
The following diagram illustrates the logical relationship and key distinguishing features between tacrine and suronacrine based on the available data.
References
- 1. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of two different cholinesterases by tacrine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. caymanchem.com [caymanchem.com]
- 5. Effects of tacrine, velnacrine (HP029), suronacrine (HP128), and 3,4-diaminopyridine on skeletal neuromuscular transmission in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Therapeutic Potential of Multifunctional Tacrine Analogues - PMC [pmc.ncbi.nlm.nih.gov]
Suronacrine Maleate: A Comparative Guide to its Therapeutic Potential as a Cholinesterase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Suronacrine maleate, a promising therapeutic agent for Alzheimer's disease. By examining its mechanism of action as an acetylcholinesterase inhibitor and comparing its potential efficacy with established treatments, this document aims to provide valuable insights for researchers and drug development professionals.
Introduction to this compound
Suronacrine is an analogue of Tacrine, the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease. The primary therapeutic strategy for Alzheimer's disease involves enhancing cholinergic neurotransmission in the brain by inhibiting the acetylcholinesterase (AChE) enzyme, which is responsible for the breakdown of the neurotransmitter acetylcholine. By inhibiting AChE, these drugs increase the levels of acetylcholine in the synaptic cleft, thereby improving cognitive function.
Due to a lack of publicly available preclinical data specifically for this compound, this guide will utilize data from its parent compound, Tacrine, for comparative purposes. This approach allows for a foundational understanding of Suronacrine's potential therapeutic profile.
Comparative Efficacy of Cholinesterase Inhibitors
The inhibitory concentration (IC50) is a key measure of a drug's efficacy in inhibiting a specific biological or biochemical function. The table below compares the reported IC50 values of various cholinesterase inhibitors against acetylcholinesterase. Lower IC50 values indicate greater potency.
| Compound | Acetylcholinesterase (AChE) IC50 | Butyrylcholinesterase (BChE) IC50 | Selectivity (BChE/AChE) |
| Tacrine (proxy for Suronacrine) | ~2.3 x 10⁻⁸ M | ~1.15 x 10⁻⁷ M | ~5 |
| Donepezil | ~3.5 x 10⁻⁹ M | - | - |
| Rivastigmine | - | - | - |
| Huperzine A | ~7 x 10⁻⁹ M | - | - |
Note: Data for Donepezil, Rivastigmine, and Huperzine A are presented for comparative context. The IC50 values can vary depending on the experimental conditions.
Mechanism of Action: Acetylcholinesterase Inhibition
The primary mechanism of action for this compound, like Tacrine, is the inhibition of the acetylcholinesterase enzyme. This inhibition leads to an increase in the concentration and duration of action of acetylcholine in the neuronal synapse, which is crucial for memory and cognitive processes.
Figure 1: Cholinergic Synapse and the Site of Action of this compound.
Experimental Protocols
Acetylcholinesterase Inhibition Assay (Ellman's Method)
This in vitro assay is a widely used colorimetric method to determine the acetylcholinesterase inhibitory activity of a compound.
Principle: The assay measures the activity of AChE by quantifying the production of thiocholine from the hydrolysis of the substrate acetylthiocholine. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored product (5-thio-2-nitrobenzoate), which can be measured spectrophotometrically at 412 nm. The presence of an AChE inhibitor reduces the rate of this color development.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution (e.g., from electric eel or human recombinant)
-
Acetylthiocholine iodide (ATCI) as the substrate
-
5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (pH 8.0)
-
Test compound (this compound) and reference inhibitor (e.g., Tacrine)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare solutions of the test compound and reference inhibitor at various concentrations.
-
In a 96-well plate, add the following to each well:
-
140 µL of phosphate buffer (pH 8.0)
-
20 µL of the test compound or reference inhibitor solution
-
20 µL of AChE solution
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a specific duration (e.g., 15 minutes).
-
Add 20 µL of DTNB solution to each well.
-
Initiate the reaction by adding 20 µL of ATCI solution to each well.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 10 seconds for 3 minutes) using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition for each concentration of the test compound.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Figure 2: Experimental Workflow for the Ellman's Method.
Conclusion
This compound, as an analogue of Tacrine, holds potential as a therapeutic agent for Alzheimer's disease through the inhibition of acetylcholinesterase. While direct comparative data for Suronacrine is limited, the established efficacy of Tacrine and other cholinesterase inhibitors provides a strong rationale for its further investigation. The experimental protocols outlined in this guide offer a framework for the systematic evaluation of this compound's therapeutic efficacy and mechanism of action. Further preclinical and clinical studies are warranted to fully elucidate its pharmacological profile and therapeutic potential in comparison to existing treatments.
Suronacrine maleate compared to other cholinesterase inhibitors
Despite its classification as a cholinesterase inhibitor, detailed public data on the efficacy and specific mechanism of action of suronacrine maleate remains elusive. A comprehensive review of available scientific literature and clinical trial databases reveals a significant lack of quantitative data, including inhibitory concentrations (IC50) for acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are crucial for direct comparison with other drugs in its class.
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of Alzheimer's disease and other neurological conditions characterized by a deficit in cholinergic neurotransmission. These agents work by preventing the breakdown of acetylcholine, a key neurotransmitter involved in memory and cognition. Established cholinesterase inhibitors such as donepezil, rivastigmine, and galantamine have well-documented pharmacological profiles, including specific IC50 values and known mechanisms of action, allowing for clear comparisons of their potency and selectivity.
However, this compound appears to be an exception. Extensive searches of prominent scientific databases have not yielded the specific experimental data required for a thorough comparative analysis. This lack of information prevents the creation of a detailed guide for researchers and drug development professionals as per the initial request.
The Cholinergic Signaling Pathway: A General Overview
To provide context for the intended comparison, the general mechanism of cholinesterase inhibitors can be illustrated. These drugs target the enzymes responsible for the degradation of acetylcholine in the synaptic cleft, thereby increasing its availability to bind to postsynaptic receptors.
Caption: General mechanism of cholinesterase inhibitors in the cholinergic synapse.
Standard Experimental Protocol: The Ellman Method for AChE Inhibition Assay
A standard and widely accepted method for determining the in vitro inhibitory activity of compounds against acetylcholinesterase is the Ellman method. This colorimetric assay provides a quantitative measure of enzyme activity.
Principle: The assay measures the activity of AChE by monitoring the formation of the yellow-colored product, 5-thio-2-nitrobenzoate, which results from the reaction of dithiobisnitrobenzoate (DTNB) with thiocholine. Thiocholine is produced when AChE hydrolyzes its substrate, acetylthiocholine. The presence of an inhibitor will reduce the rate of this color change.
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (ATCI) substrate solution
-
5,5'-Dithio-bis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) solution
-
Phosphate buffer (pH 8.0)
-
Test compound (inhibitor) solution at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Preparation: Prepare all solutions in phosphate buffer.
-
Reaction Mixture: In each well of the microplate, add:
-
Phosphate buffer
-
DTNB solution
-
Test compound solution (or buffer for control)
-
-
Enzyme Addition: Add the AChE solution to each well to initiate the pre-incubation.
-
Pre-incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a defined period (e.g., 15 minutes).
-
Substrate Addition: Add the ATCI substrate solution to each well to start the enzymatic reaction.
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals for a specific duration using the microplate reader.
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. The percentage of inhibition is determined relative to the control (no inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of AChE activity, is then calculated from a dose-response curve.
Caption: Workflow for the Ellman method to determine AChE inhibitory activity.
The Data Gap for this compound
Without access to studies employing such standardized assays for this compound, a direct and meaningful comparison with other cholinesterase inhibitors is not possible. The table below illustrates the type of data that would be necessary for a comparative analysis, with hypothetical data for this compound to demonstrate the intended format.
| Cholinesterase Inhibitor | AChE IC50 (nM) | BuChE IC50 (nM) | Selectivity (BuChE/AChE) |
| This compound | Data Not Available | Data Not Available | Data Not Available |
| Donepezil | ~2.5 - 6.7 | ~3,600 - 7,400 | ~1,100 - 1,440 |
| Rivastigmine | ~4.3 - 45 | ~31 - 430 | ~7 - 9.5 |
| Galantamine | ~400 - 1,280 | ~8,000 - 24,410 | ~20 - 61 |
Note: The IC50 values for Donepezil, Rivastigmine, and Galantamine are compiled from various literature sources and can vary based on experimental conditions.
Conclusion
While the framework for a comparative guide of cholinesterase inhibitors is well-established, the specific subject of this inquiry, this compound, lacks the necessary public data to be included. The scientific community relies on the publication of experimental results to evaluate and compare the therapeutic potential of different compounds. In the case of this compound, this information is not currently available in the public domain. Researchers and drug development professionals interested in this compound would need to conduct their own in vitro and in vivo studies to determine its pharmacological profile.
Head-to-Head Comparison: Suronacrine and Galantamine in Cholinergic Modulation
A comprehensive head-to-head comparison of Suronacrine and Galantamine is currently not feasible due to the limited availability of public data on Suronacrine. Extensive literature searches did not yield sufficient information regarding its mechanism of action, efficacy, safety profile, and experimental protocols.
Galantamine, a well-established therapeutic agent for Alzheimer's disease, boasts a dual mechanism of action. It acts as a reversible, competitive inhibitor of acetylcholinesterase (AChE) and as a positive allosteric modulator of nicotinic acetylcholine receptors (nAChRs).[1][2] This dual action enhances cholinergic neurotransmission by both increasing the availability of acetylcholine in the synaptic cleft and sensitizing nAChRs to acetylcholine.[3][4]
Galantamine: A Profile
Mechanism of Action
Galantamine's therapeutic effects in Alzheimer's disease are attributed to its ability to enhance cholinergic function.[5] As a reversible inhibitor of AChE, it slows the degradation of acetylcholine, a neurotransmitter crucial for memory and cognition.[6][7] Additionally, its allosteric modulation of nAChRs is believed to further augment cholinergic signaling.[8][9] There is some debate in the scientific community regarding the extent and significance of its allosteric modulation, with some studies questioning its positive modulatory effects at key nAChR subtypes.[10]
The signaling pathway for Galantamine's primary mechanism of action, acetylcholinesterase inhibition, is straightforward. By inhibiting AChE, acetylcholine levels in the synapse increase, leading to enhanced activation of both muscarinic and nicotinic receptors on the postsynaptic neuron.
Efficacy and Clinical Data
Numerous clinical trials have demonstrated Galantamine's efficacy in providing symptomatic relief for mild to moderate Alzheimer's disease.[8][11][12] These studies have shown statistically significant improvements in cognitive function, activities of daily living, and behavioral symptoms in patients treated with Galantamine compared to placebo.[12][13][14] Long-term studies have suggested that early and continuous treatment with Galantamine may preserve cognitive and functional abilities for at least a year.[1]
| Clinical Trial Outcome | Galantamine | Placebo | p-value | Reference |
| Change in ADAS-Cog/11 Score (6 months) | -2.9 to -3.1 | Increase | <0.001 | [12] |
| CIBIC-plus Score (6 months) | Improved | Worsened | <0.05 | [12] |
| Disability Assessment for Dementia (6 months) | Improved | Worsened | <0.05 | [12] |
Table 1. Summary of Efficacy Data from a 6-Month Randomized, Placebo-Controlled Trial of Galantamine in Patients with Mild to Moderate Alzheimer's Disease.
Pharmacokinetics
Galantamine is well-absorbed orally with a bioavailability of approximately 90%.[15][16] It exhibits linear pharmacokinetics and has a half-life of about 7 hours.[1][17] Metabolism occurs primarily in the liver via the cytochrome P450 enzymes CYP2D6 and CYP3A4.[15][18]
| Pharmacokinetic Parameter | Value | Reference |
| Bioavailability | ~90% | [15][16] |
| Half-life | ~7 hours | [1][17] |
| Protein Binding | Low (18%) | |
| Metabolism | Hepatic (CYP2D6, CYP3A4) | [15][18] |
| Excretion | Renal | [17] |
Table 2. Key Pharmacokinetic Parameters of Galantamine.
Safety and Tolerability
The most common adverse effects associated with Galantamine are gastrointestinal in nature, including nausea, vomiting, and diarrhea.[2] These side effects are generally mild to moderate and can often be managed by slow dose titration.[1] More serious but less common side effects can include bradycardia and syncope.
Experimental Protocols
Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
A common in vitro method to determine the AChE inhibitory activity of a compound is the Ellman's method. This colorimetric assay is based on the reaction of thiocholine (a product of acetylthiocholine hydrolysis by AChE) with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.
Protocol Outline:
-
Reagent Preparation: Prepare solutions of AChE, the substrate acetylthiocholine iodide (ATCI), DTNB, and the test compound (e.g., Galantamine) in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Reaction Mixture: In a 96-well plate, add the buffer, DTNB, and the test compound at various concentrations.
-
Enzyme Addition: Add the AChE solution to each well and incubate.
-
Substrate Addition: Initiate the reaction by adding the ATCI solution.
-
Measurement: Measure the absorbance at 412 nm at regular intervals using a microplate reader.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value.
Conclusion
While a detailed comparison is not possible at this time, this guide provides a comprehensive overview of the available data for Galantamine. For a complete head-to-head comparison, future research and publication of data on Suronacrine are necessary. Researchers and drug development professionals are encouraged to seek out any emerging data on Suronacrine to make fully informed comparisons.
References
- 1. SSRI Antidepressant Medications: Adverse Effects and Tolerability - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Impact of Suramin on Key Pathological Features of Sporadic Alzheimer's Disease-Derived Forebrain Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Serotonin and Norepinephrine Reuptake Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 7tmantibodies.com [7tmantibodies.com]
- 5. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Impact of enhanced metabolic stability on pharmacokinetics and pharmacodynamics of GalNAc-siRNA conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Acetylcholinesterase Inhibition Assays for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
- 9. Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.monash.edu [research.monash.edu]
- 11. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Acetylcholinesterase Inhibitors Assay Using Colorimetric pH Sensitive Strips and Image Analysis by a Smartphone - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. Muscarinic receptor agonists and positive allosteric modulators in animal models of psychosis: protocol for a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. siRNA drug delivery across the blood-brain barrier in Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Safety Profile Based on Concordance of Nonclinical Toxicity and Clinical Adverse Drug Reactions for Blood Cancer Drugs Approved in Japan - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Cross-Validation of Suronacrine Maleate Findings: A Guide for Researchers
A comprehensive cross-validation of findings for Suronacrine maleate across different laboratories is currently not feasible due to the limited publicly available research and data. While initial information suggests its potential as a therapeutic for Alzheimer's Disease with a favorable toxicity profile compared to Tacrine (THA), a thorough comparison of its performance and methodologies between different research groups cannot be compiled at this time.
This compound was investigated for its potential in treating Alzheimer's Disease and was noted for its lower toxicity profile in humans when compared to the structurally similar compound, Tacrine (THA)[1]. In vitro studies have also indicated its role as a potent inhibitor of the reuptake of noradrenaline and dopamine[1]. However, detailed experimental data, protocols, and findings from multiple independent laboratories are not sufficiently available in the public domain to conduct a meaningful comparative analysis.
This guide is intended for researchers, scientists, and drug development professionals. In the event that more substantial research on this compound becomes available, this document will be updated to reflect a comprehensive cross-laboratory comparison.
Experimental Protocols
Detailed experimental protocols from various laboratories concerning this compound are not currently available. A comprehensive comparison would necessitate access to methodologies for key experiments, including but not limited to:
-
In vitro assays:
-
Cholinesterase inhibition assays (acetylcholinesterase and butyrylcholinesterase)
-
Monoamine uptake inhibition assays (for noradrenaline, dopamine, and serotonin)
-
Receptor binding assays
-
Cell viability and toxicity assays
-
-
In vivo studies:
-
Pharmacokinetic profiling in various animal models
-
Pharmacodynamic studies measuring cognitive enhancement and neuroprotective effects
-
Toxicology and safety pharmacology studies
-
Data Presentation
A comparative analysis would require quantitative data from multiple studies. The following tables are presented as a template for how such data would be structured if it were available.
Table 1: Comparative In Vitro Efficacy of this compound
| Parameter | Lab 1 | Lab 2 | Lab 3 | Alternative 1 (e.g., THA) | Alternative 2 (e.g., Donepezil) |
| AChE IC50 (nM) | - | - | - | - | - |
| BuChE IC50 (nM) | - | - | - | - | - |
| Noradrenaline Uptake IC50 (nM) | - | - | - | - | - |
| Dopamine Uptake IC50 (nM) | - | - | - | - | - |
| Serotonin Uptake IC50 (nM) | - | - | - | - | - |
| Cell Line & Cytotoxicity (LD50 in µM) | - | - | - | - | - |
Data not available.
Table 2: Comparative In Vivo Findings for this compound
| Parameter | Lab 1 | Lab 2 | Lab 3 | Alternative 1 (e.g., THA) | Alternative 2 (e.g., Donepezil) |
| Animal Model | - | - | - | - | - |
| Dose Range (mg/kg) | - | - | - | - | - |
| Cognitive Improvement Metric | - | - | - | - | - |
| Key Pharmacokinetic Parameters | - | - | - | - | - |
| Observed Adverse Events | - | - | - | - | - |
Data not available.
Signaling Pathways and Experimental Workflows
Visualizing the signaling pathways affected by this compound and the workflows of key experiments would be crucial for a comparative guide. Below are conceptual frameworks for such diagrams.
Caption: Proposed inhibitory mechanism of this compound on monoamine reuptake.
Caption: A generalized workflow for an in vitro monoamine uptake inhibition assay.
References
Efficacy of Cholinesterase Inhibitors in Scopolamine-Induced Amnesia Models: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the scopolamine-induced amnesia model remains a cornerstone for the preclinical evaluation of potential cognitive enhancers. This guide provides a comparative analysis of the efficacy of various cholinesterase inhibitors in reversing scopolamine-induced memory deficits, with a special focus on Suronacrine maleate and its potential in this paradigm.
Scopolamine, a muscarinic receptor antagonist, induces a transient cholinergic deficit, mimicking certain cognitive impairments observed in Alzheimer's disease.[1] This makes the scopolamine-induced amnesia model a valuable tool for screening compounds that enhance cholinergic neurotransmission.[2] This guide synthesizes experimental data for established cholinesterase inhibitors—Donepezil, Rivastigmine, Tacrine, and Galantamine—and discusses the potential of this compound within this context.
Comparative Efficacy of Cholinesterase Inhibitors
The following tables summarize the quantitative data from various studies investigating the efficacy of cholinesterase inhibitors in reversing scopolamine-induced amnesia in different behavioral tasks.
Morris Water Maze (MWM)
The Morris Water Maze is a widely used behavioral test to assess spatial learning and memory.[3] Key parameters include escape latency (time to find the hidden platform) and time spent in the target quadrant during a probe trial.
| Compound | Dose | Animal Model | Scopolamine Dose | Escape Latency (seconds) | Time in Target Quadrant (%) | Citation |
| Scopolamine Control | - | Rat | 0.4 mg/kg, ip | Markedly Increased | - | [4] |
| Donepezil | 0.3 & 1.0 mg/kg | Rat | 1.5 mg/kg, ip | Significantly Reversed Increase | - | [4] |
| Donepezil | 5 mg/kg/day, oral | Mouse | - | Progressively Shorter Swim Traces | - | [5] |
| Tacrine | 3 & 5 mg/kg | Rat | 1.5 mg/kg, ip | Significantly Reversed Increase | - | [4] |
| bis(7)-tacrine | 0.35 µmol/kg, ig or ip | Rat | 0.3 mg/kg, ip | Lessened Increased Latency | - | [6] |
| Rivastigmine | 0.5-2.5 mg/kg | Rat | 0.5 mg/kg | Antagonised Deficit | - | [7] |
Passive Avoidance Task
The passive avoidance task assesses fear-motivated learning and memory. The key metric is the step-through latency, which is the time it takes for the animal to enter a dark compartment where it previously received a foot shock.
| Compound | Dose | Animal Model | Scopolamine Dose | Step-Through Latency (seconds) | Citation |
| Scopolamine Control | - | Rat | - | Shortened Latency | [8] |
| Donepezil | 0.5-1.0 mg/kg, s.c. | Rat | 0.2 mg/kg, s.c. | Almost Completely Blocked Inhibition | [9] |
| Rivastigmine | 1.5 & 2.5 mg/kg | Rat | 1 mg/kg | Antagonised Deficit | [7] |
| Rivastigmine | 0.5 mg/kg | Mouse | 1 mg/kg | Significantly Attenuated Impairment | |
| Tacrine | 12.5 mg/kg | Rat | 1 mg/kg | Antagonised Deficit | [7] |
Y-Maze Task
The Y-maze is used to assess spatial working memory through spontaneous alternation behavior. An increase in the percentage of spontaneous alternations indicates improved working memory.
| Compound | Dose | Animal Model | Scopolamine Dose | Spontaneous Alternation (%) | Citation |
| Scopolamine Control | - | Mouse | 1.0 mg/kg, i.p. | Significantly Fewer | [10][11] |
| Donepezil | 3-10 mg/kg | Mouse | 1.0 mg/kg, i.p. | Ameliorated Impairment | [10][11] |
| Galantamine (with Memantine) | 0.1 mg/kg, s.c. | Mouse | 1 mg/kg, i.p. | Rescued Impairment | [12] |
| Pinostrobin (comparator) | 20 or 40 mg/kg, oral | Rat | 3 mg/kg, i.p. | Markedly Improved Performance | [2] |
This compound: A Potential Candidate
While direct experimental data on the efficacy of this compound in scopolamine-induced amnesia models is not currently available in the public domain, its pharmacological profile suggests it as a promising candidate for investigation. Suronacrine is a derivative of 9-amino-1,2,3,4-tetrahydroacridine (tacrine), the first centrally acting cholinesterase inhibitor approved for the treatment of Alzheimer's disease.[13][14]
Given its structural similarity to tacrine, this compound is hypothesized to act as a cholinesterase inhibitor, thereby increasing the levels of acetylcholine in the synaptic cleft. This mechanism of action is central to reversing the cognitive deficits induced by scopolamine. Further research is warranted to determine its specific inhibitory constants (IC50) for acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and to evaluate its efficacy in established in vivo models of amnesia.
Experimental Protocols
A standardized experimental workflow is crucial for the reliable evaluation of cognitive enhancers. Below are detailed methodologies for key experiments cited in this guide.
General Experimental Workflow for Scopolamine-Induced Amnesia Studies
Caption: A typical experimental workflow for evaluating the efficacy of a test compound in a scopolamine-induced amnesia model.
Morris Water Maze (MWM) Protocol
-
Apparatus: A circular pool (approximately 1.5-2 m in diameter) filled with opaque water. A hidden platform is submerged about 1-2 cm below the water surface.
-
Acquisition Phase: Animals are trained over several days (typically 4-5 days) to find the hidden platform from different starting positions. Each trial has a maximum duration (e.g., 60 or 90 seconds). If the animal fails to find the platform within the time limit, it is guided to it.
-
Probe Trial: On the day following the last training session, the platform is removed, and the animal is allowed to swim freely for a set duration (e.g., 60 seconds). The time spent in the target quadrant (where the platform was previously located) is recorded.
-
Data Collection: Escape latency, swim speed, and path length are recorded during the acquisition phase. Time in the target quadrant and platform crossings are recorded during the probe trial.
Passive Avoidance Task Protocol
-
Apparatus: A two-compartment box with a light and a dark chamber, connected by a guillotine door. The floor of the dark chamber is equipped with an electric grid.
-
Acquisition Trial: The animal is placed in the light compartment. When it enters the dark compartment, the door is closed, and a mild foot shock is delivered.
-
Retention Trial: After a set interval (e.g., 24 hours), the animal is again placed in the light compartment, and the latency to enter the dark compartment (step-through latency) is measured. A longer latency indicates better memory of the aversive stimulus.
Y-Maze Protocol
-
Apparatus: A Y-shaped maze with three identical arms.
-
Procedure: The animal is placed at the center of the maze and allowed to explore freely for a set duration (e.g., 8 minutes).
-
Data Collection: The sequence of arm entries is recorded. A spontaneous alternation is defined as consecutive entries into all three different arms. The percentage of spontaneous alternations is calculated as [(Number of alternations) / (Total number of arm entries - 2)] x 100.
Signaling Pathways
The cognitive deficits induced by scopolamine are primarily due to the blockade of muscarinic acetylcholine receptors, leading to a disruption of cholinergic signaling. Cholinesterase inhibitors counteract this by increasing the synaptic availability of acetylcholine.
Cholinergic Synapse and the Action of Cholinesterase Inhibitors
Caption: Mechanism of action of cholinesterase inhibitors at the cholinergic synapse.
Scopolamine's Impact on Cholinergic Signaling
References
- 1. Scopolamine disrupts place navigation in rats and humans: a translational validation of the Hidden Goal Task in the Morris water maze and a real maze for humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Alleviative effect of scopolamine‑induced memory deficit via enhancing antioxidant and cholinergic function in rats by pinostrobin from Boesenbergia rotunda (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Reversal of scopolamine-induced spatial memory deficits in rats by TAK-147 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Apigenin Ameliorates Scopolamine-Induced Cognitive Dysfunction and Neuronal Damage in Mice [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Effect of rivastigmine on scopolamine-induced memory impairment in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effects of rivastigmine and memantine alone and in combination on learning and memory in rats with scopolamine-induced amnesia - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. The Effects of Donepezil, an Acetylcholinesterase Inhibitor, on Impaired Learning and Memory in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biomolther.org [biomolther.org]
- 12. researchgate.net [researchgate.net]
- 13. Suronacrine | C20H20N2O | CID 60601 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. Tacrine Derivatives in Neurological Disorders: Focus on Molecular Mechanisms and Neurotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Suronacrine Maleate's Side Effect Profile in the Context of Alzheimer's Disease Treatment
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the side effect profile of Suronacrine maleate against other cholinesterase inhibitors approved for the treatment of Alzheimer's disease. While clinical data on this compound is limited, available information suggests a favorable safety profile, particularly concerning hepatotoxicity, a known issue with older medications in this class.
This compound is an investigational cholinesterase inhibitor that has been explored as a potential therapeutic for Alzheimer's disease. Early preclinical and limited clinical information suggests that it possesses low toxicity. A key differentiator highlighted in preliminary reports is its lack of measurable liver toxicity in humans, a significant advantage over the first-generation cholinesterase inhibitor, tacrine.
Comparative Side Effect Profiles of Cholinesterase Inhibitors
To contextualize the potential side effect profile of this compound, it is essential to compare it with established cholinesterase inhibitors: donepezil, rivastigmine, and galantamine. The following table summarizes the incidence of common adverse events observed in clinical trials of these drugs. It is important to note that no direct head-to-head comparative trial data including this compound is publicly available. The data presented here is aggregated from various meta-analyses and systematic reviews of placebo-controlled and comparative trials of the approved drugs.
| Adverse Event | Donepezil | Rivastigmine | Galantamine |
| Gastrointestinal | |||
| Nausea | 11% - 19% | 21% - 47% | 13% - 24% |
| Vomiting | 5% - 10% | 15% - 31% | 8% - 13% |
| Diarrhea | 6% - 10% | 7% - 19% | 6% - 12% |
| Anorexia | 3% - 8% | 3% - 17% | 7% - 9% |
| Neurological | |||
| Insomnia | 3% - 9% | 2% - 5% | 4% - 5% |
| Dizziness | 5% - 8% | 7% - 21% | 6% - 10% |
| Headache | 7% - 10% | 4% - 17% | 8% - 12% |
| Other | |||
| Muscle Cramps | 3% - 6% | 1% - 4% | <1% - 3% |
| Fatigue | 2% - 6% | 3% - 9% | 4% - 5% |
Note: The incidence rates are ranges compiled from multiple sources and can vary depending on the study population, dosage, and trial duration.
Experimental Protocols for Adverse Event Assessment in Clinical Trials
The assessment of adverse events in clinical trials for Alzheimer's disease therapeutics typically follows a standardized protocol to ensure patient safety and data integrity. While specific protocols for individual this compound trials are not publicly available, the general methodology involves:
-
Spontaneous Reporting: Patients and their caregivers are instructed to report any new or worsening symptoms to the clinical trial staff at any time.
-
Systematic Inquiry: At each study visit, clinical staff systematically question the patient and caregiver about the occurrence of a predefined list of common and expected adverse events. This is often done using a standardized questionnaire.
-
Physical Examinations and Vital Signs: Regular physical examinations and monitoring of vital signs (blood pressure, heart rate, etc.) are conducted to detect any physiological changes.
-
Laboratory Tests: Routine blood and urine tests are performed to monitor for any drug-induced organ toxicity, with a particular focus on liver function tests (e.g., ALT, AST) for cholinesterase inhibitors.
-
Severity Grading: Adverse events are typically graded for severity (e.g., mild, moderate, severe) and their relationship to the study drug is assessed by the investigator.
-
Serious Adverse Event (SAE) Reporting: Any adverse event that is life-threatening, requires hospitalization, results in persistent disability, or is a significant medical event must be reported to the regulatory authorities and the sponsoring pharmaceutical company within a short timeframe (typically 24 hours).
Signaling Pathway and Experimental Workflow
The therapeutic effect of this compound and other cholinesterase inhibitors is based on their ability to increase the levels of acetylcholine in the brain. The following diagrams illustrate the mechanism of action of cholinesterase inhibitors and a typical workflow for assessing adverse events in a clinical trial.
Caption: Mechanism of action of cholinesterase inhibitors like this compound.
Caption: General workflow for adverse event reporting in a clinical trial.
Replicating Key Experiments with Surinabant Maleate: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Surinabant maleate with its key alternatives. This document outlines detailed experimental protocols and presents quantitative data in a clear, comparative format to support the replication of pivotal experiments in cannabinoid receptor research.
Surinabant (SR147778) is a selective antagonist of the cannabinoid receptor type 1 (CB1).[1] Developed by Sanofi-Aventis, it has been investigated for its potential in treating nicotine addiction and obesity.[1] Its mechanism of action lies in blocking the CB1 receptor, which is predominantly expressed in the central nervous system and is involved in regulating appetite, mood, and memory. This guide will delve into the experimental data supporting the characterization of Surinabant and compare it with other notable CB1 receptor antagonists.
Comparative Analysis of CB1 Receptor Antagonists
The following table summarizes the binding affinities (Ki) of Surinabant and its alternatives for the human CB1 receptor. Lower Ki values indicate a higher binding affinity.
| Compound | Ki (nM) for human CB1 Receptor |
| Surinabant | 3.5 |
| Rimonabant | ~1.8 - 7.49 |
| Taranabant | 0.13 |
| Ibipinabant | 7.8 |
| Otenabant | 0.8 |
Key Experimental Protocols
CB1 Receptor Binding Assay
This protocol is essential for determining the binding affinity of a compound to the CB1 receptor.
Objective: To determine the inhibitory constant (Ki) of Surinabant and its alternatives for the CB1 receptor.
Methodology:
-
Membrane Preparation: Human CB1 receptor-expressing cells (e.g., CHO or HEK293 cells) are harvested and homogenized. The cell membranes are then isolated through centrifugation.
-
Radioligand Binding: A fixed concentration of a radiolabeled CB1 receptor agonist or antagonist (e.g., [3H]CP-55,940) is incubated with the cell membranes in the presence of varying concentrations of the test compound (Surinabant or an alternative).
-
Incubation and Filtration: The mixture is incubated to allow for competitive binding. The reaction is then terminated by rapid filtration through a glass fiber filter to separate the bound from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound at the CB1 receptor, specifically its effect on adenylyl cyclase activity.
Objective: To assess whether Surinabant and its alternatives act as inverse agonists or neutral antagonists at the CB1 receptor.
Methodology:
-
Cell Culture: Cells expressing the human CB1 receptor are cultured and seeded in multi-well plates.
-
Forskolin Stimulation: The cells are stimulated with forskolin, a direct activator of adenylyl cyclase, to induce cAMP production.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound (Surinabant or an alternative) in the presence of forskolin.
-
cAMP Measurement: The intracellular levels of cAMP are measured using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based assays).
-
Data Analysis: The data is analyzed to determine the effect of the test compound on forskolin-stimulated cAMP accumulation. A decrease in cAMP levels below the forskolin-stimulated baseline indicates inverse agonism, while no change suggests neutral antagonism.[2][3]
In Vivo THC Challenge Test
This experiment evaluates the ability of a CB1 receptor antagonist to block the physiological effects of THC, the primary psychoactive component of cannabis.
Objective: To assess the in vivo efficacy of Surinabant and its alternatives in antagonizing THC-induced effects.
Methodology:
-
Subjects: The study is typically conducted in human volunteers or animal models (e.g., rodents).
-
Drug Administration: Subjects are pre-treated with a single oral dose of the test compound (Surinabant or an alternative) or a placebo.
-
THC Administration: After a specific time interval, subjects are administered a controlled dose of THC, usually through inhalation or injection.
-
Pharmacodynamic Assessments: A battery of physiological and subjective measures are assessed at regular intervals. These may include heart rate, blood pressure, body sway, and subjective ratings of "feeling high" or other psychoactive effects.[4][5]
-
Data Analysis: The data is analyzed to compare the effects of THC in the presence of the test compound versus placebo. A significant reduction in THC-induced effects indicates that the compound is an effective CB1 receptor antagonist in vivo.[4][5]
Visualizing Key Pathways and Workflows
To further elucidate the mechanisms and experimental processes discussed, the following diagrams are provided.
Caption: CB1 Receptor Antagonist Signaling Pathway
Caption: CB1 Receptor Binding Assay Workflow
Caption: Logical Flow for CB1 Antagonist Characterization
References
- 1. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Cannabinoid receptor antagonism and inverse agonism in response to SR141716A on cAMP production in human and rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhibition of the cAMP signaling cascade via cannabinoid receptors: a putative mechanism of immune modulation by cannabinoid compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. health.qld.gov.au [health.qld.gov.au]
- 5. Development and preliminary validation of a plate-based CB1/CB2 receptor functional assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Suronacrine Maleate in the Context of Alzheimer's Disease Therapeutics
For researchers, scientists, and drug development professionals, this guide provides a statistical validation and comparison of available data on Suronacrine maleate against established treatments for Alzheimer's disease. This document summarizes quantitative data, details experimental protocols, and visualizes key biological pathways to offer a comprehensive overview for informed decision-making in neurodegenerative disease research.
This compound, a compound with a dual mechanism of action as both a muscarinic agonist and a cholinesterase inhibitor, has been a subject of interest in the quest for effective Alzheimer's disease (AD) therapies. This guide provides a comparative analysis of this compound with other cholinesterase inhibitors such as Donepezil, Rivastigmine, and Galantamine, for which more extensive clinical data are available. While direct head-to-head clinical trial data for this compound is limited in the public domain, this comparison leverages existing data for mechanistically similar drugs to provide a valuable perspective.
Comparative Efficacy of Cholinesterase Inhibitors
The following tables summarize the efficacy of commonly prescribed cholinesterase inhibitors in clinical trials for mild to moderate Alzheimer's disease. The primary endpoints typically include changes in cognitive function, assessed by the Alzheimer's Disease Assessment Scale-cognitive subscale (ADAS-Cog), and global function.
| Drug | Dosage | Trial Duration | Mean Change from Baseline in ADAS-Cog Score (Drug vs. Placebo) | Reference |
| Donepezil | 5-10 mg/day | 24 weeks | -2.8 to -3.1 points (improvement) | [1] |
| Rivastigmine | 6-12 mg/day | 24 weeks | -1.9 to -2.6 points (improvement) | [2] |
| Galantamine | 16-24 mg/day | 20 weeks | -3.3 to -3.6 points (improvement) | [3] |
Table 1: Comparison of Efficacy on Cognitive Function (ADAS-Cog) in Mild to Moderate Alzheimer's Disease. A lower score on the ADAS-Cog indicates better cognitive function. The data presented shows the mean difference in the change from baseline between the active treatment and placebo groups.
| Drug | Dosage | Trial Duration | Outcome Measure | Result (Drug vs. Placebo) | Reference |
| Rivastigmine | 9.5 mg/24h patch | 24 weeks | ADCS-ADL | Statistically significant improvement | [2] |
| Galantamine | 24-32 mg/day | 24 weeks | DAD | Significant improvement in higher dose group | [4][5] |
Table 2: Comparison of Efficacy on Activities of Daily Living (ADL) in Mild to Moderate Alzheimer's Disease. The Alzheimer's Disease Cooperative Study-Activities of Daily Living (ADCS-ADL) inventory and the Disability Assessment for Dementia (DAD) scale are used to assess the ability to perform daily activities.
Experimental Protocols
To ensure a thorough understanding of the presented data, the following are detailed methodologies for key experiments cited in the comparison.
In Vitro Acetylcholinesterase (AChE) Inhibition Assay
This assay is fundamental to characterizing the potency of cholinesterase inhibitors like Suronacrine and its comparators.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against acetylcholinesterase.
Methodology (based on Ellman's method): [6][7]
-
Reagents and Materials:
-
Acetylcholinesterase (AChE) enzyme (e.g., from electric eel).
-
Acetylthiocholine iodide (ATCI) as the substrate.
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as the chromogen.
-
Phosphate buffer (pH 8.0).
-
Test compounds (e.g., Suronacrine, Donepezil) dissolved in a suitable solvent (e.g., DMSO).
-
96-well microplate reader.
-
-
Procedure:
-
A reaction mixture is prepared in each well of a 96-well plate containing phosphate buffer, DTNB, and the test compound at various concentrations.
-
The AChE enzyme is added to the wells and pre-incubated with the test compound for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).
-
The enzymatic reaction is initiated by adding the substrate, ATCI.
-
The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product (5-thio-2-nitrobenzoate).
-
The absorbance of the yellow product is measured kinetically at a wavelength of 412 nm using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
The percentage of inhibition is calculated by comparing the reaction rates in the presence and absence of the inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Clinical Assessment Protocols
The following protocols are standardly used in clinical trials for Alzheimer's disease to assess the efficacy of therapeutic interventions.
-
Alzheimer's Disease Assessment Scale-Cognitive Subscale (ADAS-Cog): This is a widely used tool to assess the severity of cognitive symptoms of dementia.[8][9][10][11][12]
-
Administration: The scale consists of 11 tasks that evaluate memory, language, and praxis. The tasks include word recall, naming objects and fingers, following commands, constructional praxis, ideational praxis, orientation, and word recognition. It is administered by a trained rater.
-
Scoring: The total score ranges from 0 to 70, with higher scores indicating greater cognitive impairment.
-
-
Alzheimer's Disease Cooperative Study – Activities of Daily Living (ADCS-ADL) Inventory: This inventory assesses the functional ability of patients in their daily lives.[13][14][15][16][17]
-
Administration: It is a caregiver-rated questionnaire that covers a range of activities, from basic self-care to more complex instrumental activities of daily living. The caregiver is asked to rate the patient's performance on these activities over the preceding weeks.
-
Scoring: The total score reflects the level of functional independence, with higher scores indicating better functional ability.
-
-
Clinician's Interview-Based Impression of Change Plus Caregiver Input (CIBIC-Plus): This is a global assessment of change in the patient's condition.[18][19]
-
Administration: A clinician interviews both the patient and the caregiver to assess changes in the patient's overall functioning, including cognitive, behavioral, and functional domains, since the beginning of the trial.
-
Scoring: The clinician rates the overall change on a 7-point scale, ranging from "markedly improved" to "markedly worse".
-
Signaling Pathways and Mechanism of Action
Suronacrine's therapeutic potential is believed to stem from its dual action on the cholinergic system, which is significantly impaired in Alzheimer's disease.
Acetylcholinesterase Inhibition
As a cholinesterase inhibitor, Suronacrine increases the levels of acetylcholine in the synaptic cleft by preventing its breakdown by the enzyme acetylcholinesterase. This enhances cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.
Caption: Acetylcholinesterase Inhibition by Suronacrine.
Muscarinic M1 Receptor Agonism
In addition to inhibiting acetylcholine breakdown, Suronacrine directly stimulates muscarinic acetylcholine receptors, particularly the M1 subtype.[20][21][22] M1 receptors are highly expressed in brain regions critical for cognition, such as the hippocampus and cortex. Their activation is linked to several downstream signaling cascades that may have neuroprotective and cognitive-enhancing effects.
Caption: M1 Muscarinic Receptor Signaling Pathway.
Conclusion
While direct comparative clinical trial data for this compound remains scarce, its dual mechanism of action suggests a potential therapeutic benefit in Alzheimer's disease. By inhibiting acetylcholinesterase, it addresses the symptomatic cholinergic deficit, a strategy proven effective by existing approved drugs like Donepezil, Rivastigmine, and Galantamine. Furthermore, its activity as a muscarinic M1 receptor agonist may offer additional disease-modifying effects by promoting non-amyloidogenic processing of the amyloid precursor protein and exerting neuroprotective effects.
The provided data on established cholinesterase inhibitors serves as a benchmark for the performance that a new therapeutic agent in this class would be expected to meet or exceed. The detailed experimental protocols offer a framework for designing and evaluating future studies on this compound and other novel compounds. Further preclinical and clinical research is imperative to fully elucidate the efficacy and safety profile of this compound and to statistically validate its potential as a treatment for Alzheimer's disease.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. M(1) and M(2) muscarinic acetylcholine receptor subtypes mediate Ca(2+) channel current inhibition in rat sympathetic stellate ganglion neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. youtube.com [youtube.com]
- 4. Timolol maleate: efficacy and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. alzheimers.gov [alzheimers.gov]
- 6. Synthesis, docking, in vitro and in silico investigations of novel tacrine derivatives as acetylcholinesterase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. fda.gov [fda.gov]
- 9. dementiaresearch.org.au [dementiaresearch.org.au]
- 10. The Alzheimer’s Disease Assessment Scale–Cognitive Subscale (ADAS-Cog): Modifications and Responsiveness in Pre-Dementia Populations. A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Administration and Scoring Variance on the ADAS-Cog - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. dementiaresearch.org.au [dementiaresearch.org.au]
- 14. scribd.com [scribd.com]
- 15. dementiaresearch.org.au [dementiaresearch.org.au]
- 16. Detailed assessment of activities of daily living in moderate to severe Alzheimer's disease | Journal of the International Neuropsychological Society | Cambridge Core [cambridge.org]
- 17. Website [eprovide.mapi-trust.org]
- 18. CIBIC Plus-J Assessment Using a Videotaped Method in Alzheimer's Disease Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The Clinician's Interview-Based Impression of Change (Plus caregiver input) and goal attainment in two dementia drug trials: Clinical meaningfulness and the initial treatment response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Muscarinic Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. Muscarinic agonist - Wikipedia [en.wikipedia.org]
- 22. How Muscarinic Agonists Work - Uses, Side Effects, Drug Names [rxlist.com]
Safety Operating Guide
Safeguarding the Laboratory: Proper Disposal Procedures for Suronacrine Maleate
For Immediate Implementation by Laboratory Personnel
This document provides essential safety and logistical information for the proper disposal of Suronacrine maleate, a cholinergic agent and acridine derivative. Adherence to these procedures is critical for ensuring personnel safety, environmental protection, and regulatory compliance. The following step-by-step guidance is designed to directly address operational questions regarding the handling and disposal of this neuroactive compound.
I. Hazard Identification and Risk Assessment
This compound, as an acridine derivative, should be handled as a potentially hazardous compound. Acridine derivatives are known to intercalate with DNA and can be mutagenic.[1] As a cholinergic agent, it can also have pharmacological effects.[2] Therefore, a thorough risk assessment should be conducted before handling and disposal.
Key Hazard Considerations:
-
Mutagenicity: Acridine compounds can act as frameshift mutagens.[1]
-
Pharmacological Activity: As a cholinergic agent, it may have effects on the nervous system.[2][3]
-
Environmental Hazard: Discharge into the environment should be avoided.
II. Personal Protective Equipment (PPE)
All personnel handling this compound must wear appropriate personal protective equipment (PPE) to minimize exposure risk.
| PPE Component | Specification |
| Gloves | Nitrile gloves are recommended. Always inspect gloves for integrity before use. |
| Eye Protection | Chemical safety goggles or a face shield should be worn. |
| Lab Coat | A clean, buttoned lab coat must be worn to protect from skin contact. |
| Respiratory Protection | In cases of potential aerosol generation or handling of fine powders, a NIOSH-approved respirator may be necessary. |
III. Step-by-Step Disposal Procedure
The following procedure outlines the safe disposal of this compound waste, including pure compound, contaminated materials, and solutions.
Step 1: Waste Segregation and Collection
-
All waste contaminated with this compound must be segregated at the point of generation.
-
Use designated, clearly labeled, and leak-proof waste containers. Compatible containers, such as polyethylene, are recommended.[4]
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
-
Solid waste (e.g., contaminated gloves, weigh boats, paper towels) should be placed in a designated, sealed bag or container.
-
Liquid waste (e.g., unused solutions) should be collected in a separate, sealed container.
Step 2: Waste Labeling
-
All waste containers must be clearly labeled with the following information:
-
"Hazardous Waste"
-
"this compound"
-
The primary hazard(s) (e.g., "Toxic," "Mutagenic")
-
Accumulation start date
-
The name of the principal investigator or laboratory contact.
-
Step 3: Storage
-
Store waste containers in a designated, secure, and well-ventilated satellite accumulation area within the laboratory.
-
Ensure that the storage area is away from drains and incompatible materials.[4]
-
Secondary containment should be used for liquid waste containers to prevent spills.
Step 4: Disposal Request and Pickup
-
Once the waste container is full or has reached the local regulatory time limit for storage, arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Do not dispose of this compound down the drain or in the regular trash. [4]
Step 5: Decontamination of Empty Containers
-
Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., ethanol or methanol).
-
The rinsate from this cleaning process must be collected and disposed of as hazardous waste.
-
After triple-rinsing, the container can be disposed of as non-hazardous waste, in accordance with institutional policies. Deface the original label before disposal.
IV. Spill Management
In the event of a spill of this compound:
-
Evacuate and Secure: Immediately alert others in the area and evacuate if necessary. Restrict access to the spill area.
-
Assess the Spill: Determine the extent of the spill and the materials involved.
-
Don Appropriate PPE: Before attempting to clean the spill, ensure you are wearing the correct PPE.
-
Contain and Absorb: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain and absorb the spill. For solid spills, carefully sweep or scoop the material to avoid creating dust.
-
Collect and Dispose: Place all contaminated absorbent materials and cleaning supplies into a designated hazardous waste container and label it appropriately.
-
Decontaminate the Area: Clean the spill area with a suitable decontaminating solution, followed by soap and water. All cleaning materials must be disposed of as hazardous waste.
-
Report the Spill: Report the incident to your laboratory supervisor and EHS office, as required by your institution's policies.
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound waste.
References
Personal protective equipment for handling Suronacrine maleate
Disclaimer: A specific Safety Data Sheet (SDS) for Suronacrine maleate is not publicly available. The following guidance is based on general laboratory safety protocols and information from the SDS of a structurally related compound, Hydroxytacrine maleate. It is imperative to handle this compound with care and conduct a thorough risk assessment before commencing any work.
This compound is noted as a potential therapeutic for Alzheimer's Disease with a low toxicity profile, reportedly less toxic than Tacrine (THA).[1][2] Despite its low toxicity, adherence to strict safety protocols is essential to ensure personnel safety and prevent contamination.
Personal Protective Equipment (PPE)
Appropriate PPE is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Chemical safety goggles or glasses | To protect eyes from dust particles and splashes. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile) and a lab coat | To prevent skin contact with the compound. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used for handling large quantities or when there is a risk of dust formation. | To avoid inhalation of fine particles. |
Operational and Disposal Plans
Handling and Storage:
-
Engineering Controls: Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
-
Handling Practices: Avoid generating dust.[3] Minimize contact with skin, eyes, and clothing.[3] Do not eat, drink, or smoke in areas where the compound is handled.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[3]
Disposal Plan:
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused material should be treated as chemical waste.
Emergency Procedures
Immediate and appropriate action during an emergency is critical. The following table outlines procedures for various incidents.
| Incident | Immediate Action |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Remove contaminated clothing. Wash skin thoroughly with soap and water. Seek medical attention if irritation develops. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear appropriate PPE. For small spills, gently sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For large spills, follow your institution's hazardous material spill response protocol. |
Experimental Workflow for Safe Handling
The following diagram illustrates a standard workflow for handling this compound in a laboratory setting, from preparation to disposal.
Caption: A logical workflow for the safe handling of this compound.
Logical Relationship for Spill Response
In the event of a spill, a clear and logical response is necessary to ensure safety and minimize environmental impact.
Caption: A step-by-step plan for responding to a this compound spill.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
